Product packaging for Dodecahydrate sulfuric acid(Cat. No.:CAS No. 590401-70-0)

Dodecahydrate sulfuric acid

Cat. No.: B15409499
CAS No.: 590401-70-0
M. Wt: 314.27 g/mol
InChI Key: KCYKMHYZMABQDQ-UHFFFAOYSA-N
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Description

Dodecahydrate sulfuric acid is a useful research compound. Its molecular formula is H26O16S and its molecular weight is 314.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H26O16S B15409499 Dodecahydrate sulfuric acid CAS No. 590401-70-0

Properties

CAS No.

590401-70-0

Molecular Formula

H26O16S

Molecular Weight

314.27 g/mol

IUPAC Name

sulfuric acid;dodecahydrate

InChI

InChI=1S/H2O4S.12H2O/c1-5(2,3)4;;;;;;;;;;;;/h(H2,1,2,3,4);12*1H2

InChI Key

KCYKMHYZMABQDQ-UHFFFAOYSA-N

Canonical SMILES

O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Elusive Structure of Dodecahydrate Sulfuric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While the precise molecular structure of dodecahydrate sulfuric acid (H₂SO₄·12H₂O) remains experimentally uncharacterized, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the known structural chemistry of sulfuric acid hydrates. By examining the established crystal structures of related hydrates and outlining the experimental protocols for their characterization, this document provides a foundational understanding of the principles governing the interaction of sulfuric acid and water in the solid state.

The Nature of Sulfuric Acid Hydrates: A Matter of Ions

Sulfuric acid's high affinity for water leads to the formation of a series of crystalline hydrates.[1] A critical aspect of these structures is that they are not simple molecular co-crystals of H₂SO₄ and H₂O. Instead, the strong acidic nature of sulfuric acid results in proton transfer to water molecules, forming various hydronium cations (such as H₃O⁺ and H₅O₂⁺) and sulfate (SO₄²⁻) or hydrogensulfate (HSO₄⁻) anions.[2][3][4] This ionic character is a defining feature of all experimentally determined sulfuric acid hydrate crystal structures.

While the dodecahydrate has been identified as a chemical entity, its instability and the complexity of its potential hydrogen-bonding network have so far precluded the growth of single crystals suitable for diffraction studies. Consequently, no definitive crystal structure is available in the crystallographic databases.

Established Crystal Structures of Sulfuric Acid Hydrates

To provide a framework for understanding the potential structure of the dodecahydrate, this section details the crystallographic data of well-characterized sulfuric acid hydrates. These structures consistently reveal a complete ionization of the sulfuric acid molecule.

Sulfuric Acid Monohydrate (Oxonium Hydrogensulfate, [H₃O]⁺[HSO₄]⁻)

The monohydrate is, in fact, oxonium hydrogensulfate. Its crystal structure shows infinite chains of hydrogen-bonded hydrogensulfate ions, which are in turn linked by oxonium ions to form double layers.[3]

Parameter Value
FormulaH₃O⁺·HSO₄⁻
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.0770
b (Å)6.9550
c (Å)8.150
β (°)106.18
Reference [Kemnitz et al., 1996][3][5]
Sulfuric Acid Tetrahydrate ([H₅O₂]⁺₂[SO₄]²⁻)

The tetrahydrate features sulfate ions and diaquaoxonium cations. The water molecules form H₅O₂⁺ dimers through a very short hydrogen bond. These ions are then hydrogen-bonded to the sulfate ions to create a three-dimensional network.[2][6]

Parameter Value (at -190 °C)
Formula(H₅O₂⁺)₂SO₄²⁻
Crystal SystemTetragonal
Space GroupP-42₁c
a (Å)7.484
c (Å)6.349
Reference [Kjällman & Olovsson, 1972][2]
Sulfuric Acid Hexahydrate (H₂SO₄·6H₂O)

The hexahydrate also exhibits a complex, layered structure of hydrated protons and sulfate ions.

Parameter Value
FormulaH₂SO₄·6H₂O
Crystal SystemNot specified in search results
Space GroupNot specified in search results
Reference [Maynard-Casely et al., 2013][7]

Experimental Protocols for the Characterization of Crystalline Hydrates

The determination of the molecular structure of a crystalline hydrate like this compound would follow a well-established set of experimental procedures.

Synthesis and Crystal Growth
  • Preparation of a Saturated Solution: A solution with the precise stoichiometric ratio of sulfuric acid to water (1:12 molar ratio) would be prepared. Given the highly exothermic reaction, this would be done with extreme care, likely by the slow addition of concentrated sulfuric acid to cooled water.

  • Crystallization: Single crystals suitable for diffraction are typically grown by slow evaporation of the solvent or by a carefully controlled temperature gradient. For a potentially unstable hydrate like the dodecahydrate, crystallization at sub-ambient temperatures would likely be necessary.

Structural Characterization
  • Single-Crystal X-ray Diffraction (SCXRD): This is the primary technique for determining the crystal structure of a new compound.[8][9]

    • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically at low temperature to preserve the hydration state.

    • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

    • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the positions of the non-hydrogen atoms.

  • Neutron Diffraction: Due to the low scattering of X-rays by hydrogen atoms, neutron diffraction is often essential for accurately locating the positions of protons in hydrogen-bonded networks, which is critical for understanding the structure of hydrates.[10][11][12][13][14]

    • Sample Preparation: A larger crystal or a powdered sample of the deuterated analogue is often used.

    • Data Collection: The sample is placed in a neutron beam, and the scattered neutrons are detected.

    • Structure Refinement: The neutron diffraction data is used to refine the positions of all atoms, including hydrogen (or deuterium).

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and stoichiometry of the hydrate by measuring changes in heat flow and mass as a function of temperature.[15][16]

  • Spectroscopy (FT-IR, Raman): Vibrational spectroscopy can provide information about the hydrogen-bonding network and the nature of the ionic species present.

Visualizing the Chemistry of Sulfuric Acid Hydration

The following diagrams illustrate the fundamental processes and workflows relevant to the study of sulfuric acid hydrates.

Sulfuric_Acid_Dissociation H2SO4 H₂SO₄ H3O_plus H₃O⁺ H2SO4->H3O_plus + H₂O HSO4_minus HSO₄⁻ H2SO4->HSO4_minus H2O_1 H₂O HSO4_minus->H3O_plus SO4_2minus SO₄²⁻ HSO4_minus->SO4_2minus + H₂O H2O_2 H₂O

Caption: First and second dissociation of sulfuric acid in water.

Hydrate_Characterization_Workflow cluster_synthesis Synthesis & Crystallization cluster_characterization Characterization cluster_refinement Structural Refinement cluster_analysis Data Analysis start Prepare Stoichiometric Solution crystallize Controlled Cooling or Slow Evaporation start->crystallize scxrd Single-Crystal X-ray Diffraction crystallize->scxrd thermal Thermal Analysis (DSC/TGA) crystallize->thermal spectroscopy Spectroscopy (IR, Raman) crystallize->spectroscopy neutron Neutron Diffraction (for H positions) scxrd->neutron structure Final Molecular Structure neutron->structure

Caption: Experimental workflow for hydrate characterization.

Conclusion

While the molecular structure of this compound remains an open question in structural chemistry, the analysis of its more stable, lower hydrates provides a clear indication of its likely ionic nature. The experimental protocols outlined in this guide represent the established pathway for the definitive characterization of such crystalline hydrates. Future research, leveraging advanced crystallization techniques and combined X-ray and neutron diffraction studies, will be essential to finally elucidate the intricate hydrogen-bonding network of this elusive compound.

References

Synthesis and Preparation of Sulfuric Acid Dodecahydrate (H₂SO₄·12H₂O): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Sulfuric Acid and Its Hydrates

Sulfuric acid (H₂SO₄) is a strong mineral acid with immense industrial significance, often referred to as the "king of chemicals." It is a colorless, odorless, and viscous liquid that is miscible with water in all proportions. The hydration of sulfuric acid is a highly exothermic process, and it forms a series of stable hydrates with the general formula H₂SO₄·nH₂O.

These hydrates are distinct chemical entities with their own crystalline structures and physical properties. The most commonly cited hydrates are the monohydrate (n=1), dihydrate (n=2), trihydrate (n=3), tetrahydrate (n=4), and octahydrate (n=8). The formation of these hydrates is dependent on the concentration of sulfuric acid and the temperature of the system, as depicted in the H₂SO₄-H₂O phase diagram.

The dodecahydrate (H₂SO₄·12H₂O) represents a highly hydrated form of sulfuric acid. While its physical characterization is limited in the scientific literature, its existence is recognized in thermochemical databases. The study of such highly hydrated species is of interest for understanding fundamental aspects of acid-base chemistry, atmospheric chemistry, and for potential applications in cryo-chemistry and as a proton source in low-temperature reaction media.

Industrial Production of Concentrated Sulfuric Acid (Precursor)

The synthesis of any sulfuric acid hydrate begins with concentrated sulfuric acid. The industrial production of concentrated H₂SO₄ is primarily achieved through the Contact Process. This process is highly efficient and produces a high-purity product. The key stages of the Contact Process are outlined below.

Key Stages of the Contact Process
  • Sulfur Dioxide (SO₂) Production: The process begins with the burning of sulfur in an excess of dry air to produce sulfur dioxide.

    • S(l) + O₂(g) → SO₂(g)

  • Catalytic Oxidation of Sulfur Dioxide: The sulfur dioxide is then catalytically oxidized to sulfur trioxide (SO₃) using a vanadium(V) oxide (V₂O₅) catalyst. This is a reversible and exothermic reaction, and the conditions are optimized to favor the forward reaction.

    • 2SO₂(g) + O₂(g) ⇌ 2SO₃(g) (Catalyst: V₂O₅, Temperature: 400-450°C, Pressure: 1-2 atm)

  • Formation of Oleum: The sulfur trioxide is not directly dissolved in water, as this reaction is extremely exothermic and would create a corrosive mist. Instead, SO₃ is absorbed in concentrated sulfuric acid to form oleum (H₂S₂O₇), also known as fuming sulfuric acid.

    • H₂SO₄(l) + SO₃(g) → H₂S₂O₇(l)

  • Dilution to Concentrated Sulfuric Acid: The oleum is then carefully diluted with water to produce concentrated sulfuric acid of the desired concentration (typically 98%).

    • H₂S₂O₇(l) + H₂O(l) → 2H₂SO₄(l)

The following diagram illustrates the workflow of the Contact Process.

Contact_Process Figure 1. Workflow of the Industrial Contact Process cluster_0 SO2 Production cluster_1 Catalytic Conversion cluster_2 Oleum Formation cluster_3 Dilution S Molten Sulfur Burner Burner S->Burner Air Dry Air Air->Burner Converter Catalytic Converter (V2O5) Burner->Converter SO2 + O2 AbsorptionTower Absorption Tower Converter->AbsorptionTower SO3 DilutionTank Dilution Tank AbsorptionTower->DilutionTank Oleum (H2S2O7) Conc_H2SO4_in Concentrated H2SO4 Conc_H2SO4_in->AbsorptionTower Product Concentrated H2SO4 (98%) DilutionTank->Product Water_in Water Water_in->DilutionTank

Figure 1. Workflow of the Industrial Contact Process

Physicochemical Properties of Sulfuric Acid Hydrates

The following table summarizes the known quantitative data for sulfuric acid dodecahydrate and other common hydrates for comparison. It is important to note that experimental data for H₂SO₄·12H₂O is scarce.

PropertyH₂SO₄·H₂O (Monohydrate)H₂SO₄·4H₂O (Tetrahydrate)H₂SO₄·8H₂O (Octahydrate)H₂SO₄·12H₂O (Dodecahydrate)
Molar Mass ( g/mol ) 116.09170.14242.20314.26
Melting Point (°C) 8.6-28.3-62 (eutectic with ice)Data not available
Enthalpy of Formation (kJ/mol) -955.8-2108.3Data not available-4311.65

Proposed Experimental Protocol for the Synthesis of H₂SO₄·12H₂O

Due to the absence of a specific, published experimental protocol for the synthesis of sulfuric acid dodecahydrate, the following methodology is proposed based on the principles of cryo-crystallization of aqueous solutions. This protocol is intended as a starting point for experimental investigation.

Materials and Equipment
  • Concentrated sulfuric acid (98%, reagent grade)

  • Deionized water (high purity)

  • Cryo-cooling bath (e.g., ethanol/dry ice or a programmable cryostat)

  • Jacketed reaction vessel with overhead stirrer

  • Temperature probe

  • Inert atmosphere (e.g., dry nitrogen or argon)

  • Filtration apparatus suitable for low-temperature operation

  • Vacuum desiccator

Procedure
  • Preparation of a Dilute Sulfuric Acid Solution:

    • In a jacketed reaction vessel pre-chilled to 0°C, place a precisely measured volume of deionized water.

    • Slowly, and with vigorous stirring, add a stoichiometric amount of concentrated sulfuric acid to the water to achieve a final molar ratio of H₂O to H₂SO₄ of approximately 12:1. Caution: This process is highly exothermic. The addition must be slow and the cooling efficient to maintain a low temperature.

    • The final solution will have a sulfuric acid concentration of approximately 31% by weight.

  • Controlled Cooling and Crystallization:

    • Purge the headspace of the reaction vessel with an inert gas to prevent atmospheric moisture contamination.

    • Begin to lower the temperature of the cryo-cooling bath in a controlled manner, for example, at a rate of 1-2°C per hour.

    • Continuously monitor the solution for the onset of crystallization. The formation of H₂SO₄·12H₂O is expected to occur at a very low temperature.

    • Once crystal nucleation is observed, the cooling rate should be slowed to promote the growth of larger, well-defined crystals.

    • Maintain the solution at the crystallization temperature for several hours to allow for maximum crystal growth.

  • Isolation and Drying of Crystals:

    • Once crystallization is complete, the slurry should be filtered quickly using a pre-chilled filtration apparatus under an inert atmosphere.

    • The isolated crystals should be washed with a small amount of a pre-chilled, anhydrous, non-reactive solvent (e.g., a low-boiling point alkane) to remove any residual mother liquor.

    • The crystals should then be dried under vacuum at a low temperature to remove the washing solvent.

Characterization

The resulting crystals should be characterized to confirm their identity and purity. Recommended analytical techniques include:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any phase transitions.

  • X-ray Diffraction (XRD): To determine the crystal structure.

  • Raman and Infrared (IR) Spectroscopy: To obtain vibrational spectra characteristic of the hydrate.

  • Karl Fischer Titration: To determine the water content and confirm the stoichiometry.

The following diagram illustrates the proposed experimental workflow for the synthesis of H₂SO₄·12H₂O.

Synthesis_Workflow Figure 2. Proposed Experimental Workflow for H2SO4·12H2O Synthesis cluster_0 Solution Preparation cluster_1 Crystallization cluster_2 Isolation cluster_3 Drying & Characterization Conc_H2SO4 Concentrated H2SO4 Mixing Controlled Mixing (0°C) Conc_H2SO4->Mixing DI_Water Deionized Water DI_Water->Mixing Cooling Controlled Cryo-Cooling Mixing->Cooling Dilute H2SO4 Solution Filtration Low-Temperature Filtration Cooling->Filtration Crystal Slurry Drying Vacuum Drying Filtration->Drying Wet Crystals Analysis Characterization (DSC, XRD, etc.) Drying->Analysis H2SO4·12H2O Crystals

Figure 2. Proposed Experimental Workflow for H₂SO₄·12H₂O Synthesis

Safety Considerations

Concentrated sulfuric acid is a highly corrosive and dangerous chemical. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The dilution of sulfuric acid is extremely exothermic and must be performed with extreme care by adding the acid to water, never the other way around. Operations at low temperatures require insulated gloves and careful handling of cryogenic materials.

Conclusion

While sulfuric acid dodecahydrate is a recognized chemical species in thermochemical databases, its isolation and characterization in the laboratory remain a challenge due to the lack of established synthesis protocols. This technical guide has provided a comprehensive overview of the necessary precursor production, a compilation of the limited available data for H₂SO₄·12H₂O, and a detailed, albeit proposed, experimental methodology for its synthesis. It is hoped that this guide will serve as a valuable resource for researchers and professionals seeking to explore the properties and potential of this highly hydrated sulfuric acid species. Further experimental work is required to validate the proposed synthesis and to fully characterize the physical and chemical properties of sulfuric acid dodecahydrate.

An In-depth Technical Guide to the Thermodynamic Properties of Sulfuric Acid Dodecahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of sulfuric acid dodecahydrate (H₂SO₄·12H₂O). Recognizing the challenges in isolating and characterizing higher hydrates of sulfuric acid, this document presents the available experimental data for the dodecahydrate and supplements it with data for other well-studied sulfuric acid hydrates to provide a broader context for researchers.

Introduction

Sulfuric acid and its hydrates are of significant interest in various fields, including atmospheric chemistry, materials science, and cryopreservation. In the pharmaceutical industry, understanding the thermodynamic properties of hydrates is crucial for drug development, formulation, and stability testing. Hydration state can significantly impact a substance's solubility, dissolution rate, and bioavailability. While lower hydrates of sulfuric acid have been extensively studied, the thermodynamic data for higher hydrates like the dodecahydrate are less common in the literature. This guide aims to consolidate the known information and provide a framework for understanding the thermodynamic behavior of sulfuric acid dodecahydrate.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of sulfuric acid dodecahydrate and other relevant sulfuric acid hydrates. It is important to note that while a reliable value for the standard enthalpy of formation for sulfuric acid dodecahydrate is available, other experimental data such as specific heat capacity and enthalpy of fusion are not readily found in the literature.

Table 1: Standard Enthalpy of Formation

CompoundFormulaStateΔfH° (298.15 K) (kJ/mol)Uncertainty (kJ/mol)
Sulfuric Acid Dodecahydrate[1]H₂SO₄·12H₂Ocr, l-4311.65± 0.31
Sulfuric Acid DihydrateH₂SO₄·2H₂Ocr, l-1426.86± 0.15
Sulfuric Acid HeptahydrateH₂SO₄·7H₂Ocr, l-2882.50± 0.22

Table 2: Other Thermodynamic Properties of Sulfuric Acid and Its Hydrates

CompoundFormulaMolar Mass ( g/mol )Melting Point (K)Enthalpy of Fusion (kJ/mol)
Sulfuric AcidH₂SO₄98.08283.4910.71[2]
Sulfuric Acid MonohydrateH₂SO₄·H₂O116.09281.6412.72
Sulfuric Acid DihydrateH₂SO₄·2H₂O134.11233.7519.33
Sulfuric Acid TrihydrateH₂SO₄·3H₂O152.12236.7224.2
Sulfuric Acid TetrahydrateH₂SO₄·4H₂O170.14244.8934.43
Sulfuric Acid HemihydrateH₂SO₄·0.5H₂O107.08--
Sulfuric Acid HemihexahydrateH₂SO₄·6.5H₂O215.18211.28 (eutectic), 219.53 (peritectic)34.15

Note: Data for hydrates other than the dodecahydrate are compiled from various sources for comparative purposes.

Table 3: Specific Heat Capacity of Selected Sulfuric Acid Hydrates

CompoundTemperature (K)Specific Heat Capacity (J/mol·K)
H₂SO₄·3H₂O153.8
100113.8
230253.1
H₂SO₄·4H₂O154.8
100137.2
240296.2

Experimental Protocols

The determination of thermodynamic properties for hydrates like sulfuric acid dodecahydrate relies on precise calorimetric and analytical techniques. The following sections describe the general methodologies employed for such studies.

Objective: To measure the heat capacity of the solid hydrate as a function of temperature and to determine the enthalpy of fusion at its melting point.

Methodology: Adiabatic Heat-Capacity Calorimetry

  • Sample Preparation: A known mass of the sulfuric acid dodecahydrate is synthesized, typically by mixing stoichiometric amounts of sulfuric acid and water at low temperatures to promote crystallization. The purity and hydration state of the sample are confirmed using techniques like X-ray diffraction or Karl Fischer titration.

  • Calorimeter Setup: An adiabatic calorimeter is used to minimize heat exchange with the surroundings. The sample is sealed in a container within the calorimeter, which is equipped with a heater and a temperature sensor (e.g., a platinum resistance thermometer).

  • Heat Capacity Measurement:

    • The sample is cooled to a low starting temperature (e.g., near liquid nitrogen or helium temperatures).

    • A precisely measured amount of electrical energy is supplied to the heater, causing a small increase in the sample's temperature.

    • The temperature change is carefully recorded once thermal equilibrium is reached.

    • The heat capacity is calculated using the formula: Cp = (ΔQ / ΔT) - Ccal where ΔQ is the heat added, ΔT is the temperature change, and Ccal is the heat capacity of the calorimeter (determined in a separate calibration experiment).

    • This process is repeated in small temperature increments to obtain the heat capacity as a function of temperature.

  • Enthalpy of Fusion Measurement:

    • As the temperature approaches the melting point of the hydrate, the sample will begin to absorb a significant amount of heat without a corresponding rise in temperature.

    • The total energy required to melt the entire sample at a constant temperature is measured. This value represents the enthalpy of fusion (ΔHfus).

Objective: To determine the temperatures and enthalpies of phase transitions, such as melting and solid-solid transitions.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the hydrate is hermetically sealed in a sample pan (typically aluminum). An empty pan is used as a reference.

  • DSC Analysis:

    • The sample and reference pans are placed in the DSC instrument.

    • The instrument heats both pans at a constant rate.

    • The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • An endothermic event, such as melting, will result in a peak on the DSC thermogram.

    • The temperature at which the peak occurs corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Visualization of Sulfuric Acid Hydrate Phase Relationships

The following diagram illustrates the phase transitions and relationships between various known hydrates of sulfuric acid in the sulfuric acid-water system. This provides a conceptual map for understanding the conditions under which different hydrates, including the dodecahydrate, may form and exist.

SulfuricAcidHydrates H2SO4 H₂SO₄ (Anhydrous) H2SO4_H2O Monohydrate (H₂SO₄·H₂O) H2SO4->H2SO4_H2O +H₂O Aqueous Aqueous H₂SO₄ Solution H2SO4->Aqueous Dissolution H2SO4_2H2O Dihydrate (H₂SO₄·2H₂O) H2SO4_H2O->H2SO4_2H2O +H₂O H2SO4_H2O->Aqueous Melting / Dissolution H2SO4_3H2O Trihydrate (H₂SO₄·3H₂O) H2SO4_2H2O->H2SO4_3H2O +H₂O H2SO4_2H2O->Aqueous Melting / Dissolution H2SO4_4H2O Tetrahydrate (H₂SO₄·4H₂O) H2SO4_3H2O->H2SO4_4H2O +H₂O H2SO4_3H2O->Aqueous Melting / Dissolution H2SO4_6_5H2O Hemihexahydrate (H₂SO₄·6.5H₂O) H2SO4_4H2O->H2SO4_6_5H2O +H₂O H2SO4_4H2O->Aqueous Melting / Dissolution H2SO4_12H2O Dodecahydrate (H₂SO₄·12H₂O) H2SO4_6_5H2O->H2SO4_12H2O +H₂O H2SO4_6_5H2O->Aqueous Melting / Dissolution H2SO4_12H2O->Aqueous Melting / Dissolution Aqueous->H2SO4_4H2O Crystallization Aqueous->H2SO4_12H2O Crystallization (High H₂O conc.)

Caption: Phase relationships of sulfuric acid hydrates.

The following diagram illustrates a generalized experimental workflow for the determination of thermodynamic properties of a hydrate.

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_calorimetry Calorimetric Measurements cluster_data Data Analysis cluster_output Thermodynamic Properties synthesis Synthesize Hydrate characterization Characterize Sample (e.g., XRD, Titration) synthesis->characterization dsc DSC Analysis characterization->dsc adiabatic_cal Adiabatic Calorimetry characterization->adiabatic_cal melting_point Determine Melting Point dsc->melting_point enthalpy_fusion Calculate Enthalpy of Fusion dsc->enthalpy_fusion heat_capacity Calculate Heat Capacity vs. T adiabatic_cal->heat_capacity gibbs Calculate Gibbs Free Energy enthalpy_fusion->gibbs entropy Calculate Entropy heat_capacity->entropy entropy->gibbs thermo_data Thermodynamic Data Tables gibbs->thermo_data

Caption: Experimental workflow for thermodynamic property determination.

References

An In-depth Technical Guide to the Sulfuric Acid-Water System Phase Diagram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sulfuric acid-water binary phase diagram, a critical tool for understanding the behavior of this system across a range of temperatures and concentrations. The information presented herein is essential for researchers, scientists, and professionals in drug development and other fields where this chemical system is frequently encountered.

Introduction to the Sulfuric Acid-Water System

The sulfuric acid-water system is a cornerstone of industrial chemistry and plays a significant role in numerous scientific disciplines. Its phase behavior is complex, characterized by the formation of several stable hydrates and multiple eutectic and peritectic points. A thorough understanding of its phase diagram is crucial for controlling processes such as crystallization, purification, and formulation, particularly in the pharmaceutical industry where precise control over solution properties is paramount.

Pure sulfuric acid has a melting point of approximately 10.3°C (50.5°F).[1] However, the presence of water significantly alters the freezing point of the mixture. Sulfuric acid is hygroscopic, readily absorbing moisture from the atmosphere, which can lead to the formation of various hydrates with distinct melting points.[1]

Quantitative Data of the Sulfuric Acid-Water Phase Diagram

The phase diagram of the sulfuric acid-water system is defined by a series of curves representing the equilibrium between liquid and solid phases. Key features of the diagram include the melting points of the pure components, the congruent and incongruent melting points of the various hydrates, and the eutectic and peritectic points where multiple phases coexist in equilibrium. The following tables summarize the critical quantitative data for this system.

Table 1: Melting Points of Sulfuric Acid and its Hydrates

CompoundFormulaMelting Point (°C)Melting Point (K)Composition (wt% H₂SO₄)
Water (Ice)H₂O0273.150
Sulfuric Acid OctahydrateH₂SO₄·8H₂O-54219.1540.7
Sulfuric Acid HemihydrateH₂SO₄·6.5H₂O-54219.1546.5
Sulfuric Acid TetrahydrateH₂SO₄·4H₂O-28.25244.957.6
Sulfuric Acid TrihydrateH₂SO₄·3H₂O-35.15238.064.9
Sulfuric Acid DihydrateH₂SO₄·2H₂O-39.45233.773.1
Sulfuric Acid MonohydrateH₂SO₄·H₂O8.5281.6584.5
Sulfuric AcidH₂SO₄10.37283.52100

Table 2: Invariant Points (Eutectic and Peritectic) of the Sulfuric Acid-Water System

Point TypeSolid Phases in EquilibriumTemperature (°C)Temperature (K)Composition (wt% H₂SO₄)
EutecticIce + H₂SO₄·8H₂O-72.4200.7529.0
PeritecticH₂SO₄·8H₂O + H₂SO₄·6.5H₂O-54.0219.1540.7
PeritecticH₂SO₄·6.5H₂O + H₂SO₄·4H₂O-54.0219.1546.5
EutecticH₂SO₄·4H₂O + H₂SO₄·2H₂O-38.9234.2562.5
EutecticH₂SO₄·2H₂O + H₂SO₄·H₂O-39.9233.2578.0
EutecticH₂SO₄·H₂O + H₂SO₄3.4276.5593.0

Experimental Determination of the Phase Diagram

The data presented in this guide are derived from experimental studies employing various analytical techniques. The primary methods for determining the phase diagram of the sulfuric acid-water system are Differential Scanning Calorimetry (DSC) and Infrared (IR) Spectroscopy.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is highly effective for identifying phase transitions such as melting and crystallization.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: A series of sulfuric acid-water mixtures with varying compositions are prepared gravimetrically. The exact concentration of each sample should be determined accurately.

  • Encapsulation: A small, precisely weighed amount of each sample (typically 5-10 mg) is hermetically sealed in an aluminum or stainless steel DSC pan. An empty sealed pan is used as a reference.

  • Thermal Program: The DSC instrument is programmed to cool the sample to a low temperature (e.g., -150°C) to ensure complete solidification. Subsequently, the sample is heated at a controlled rate (e.g., 2-10°C/min).

  • Data Acquisition: The heat flow to the sample is monitored as a function of temperature. Endothermic events, such as melting, appear as peaks in the DSC thermogram.

  • Data Analysis: The onset temperature of a melting peak is taken as the transition temperature. For a eutectic mixture, a single sharp melting peak is observed at the eutectic temperature. For non-eutectic compositions, multiple thermal events may be observed, corresponding to eutectic melting and the liquidus temperature. By plotting the transition temperatures against composition, the phase diagram can be constructed.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the different solid hydrate phases of sulfuric acid based on their unique vibrational spectra.

Experimental Protocol for IR Spectroscopic Analysis:

  • Sample Preparation: Thin films of sulfuric acid-water mixtures are prepared on an IR-transparent substrate (e.g., BaF₂ or ZnSe) within a temperature-controlled cell. The composition of the film can be controlled by the partial pressures of water and sulfuric acid vapors.

  • Temperature Control: The sample cell is cooled to a desired temperature to induce the formation of solid phases.

  • Spectral Acquisition: IR spectra are recorded over a range of temperatures and compositions. The characteristic absorption bands of the different hydrates are used to identify the solid phases present. For example, the vibrational modes of the sulfate and hydronium ions are sensitive to the degree of hydration.

  • Phase Identification: By correlating the observed IR spectra with known reference spectra for each hydrate, the phase boundaries can be determined.

Visualizing the Sulfuric Acid-Water Phase Diagram

A graphical representation of the phase diagram provides a clear and intuitive understanding of the system's behavior. The following is a simplified representation of the logical relationships within the sulfuric acid-water phase diagram.

G cluster_liquid Liquid Phase cluster_solid Solid Phases Liquid Aqueous H₂SO₄ Solution Ice Ice (H₂O) Liquid->Ice Freezing H2SO4_8H2O H₂SO₄·8H₂O Liquid->H2SO4_8H2O Crystallization H2SO4_6_5H2O H₂SO₄·6.5H₂O Liquid->H2SO4_6_5H2O Crystallization H2SO4_4H2O H₂SO₄·4H₂O Liquid->H2SO4_4H2O Crystallization H2SO4_3H2O H₂SO₄·3H₂O Liquid->H2SO4_3H2O Crystallization H2SO4_2H2O H₂SO₄·2H₂O Liquid->H2SO4_2H2O Crystallization H2SO4_H2O H₂SO₄·H₂O Liquid->H2SO4_H2O Crystallization H2SO4 H₂SO₄ Liquid->H2SO4 Freezing Ice->Liquid Melting H2SO4_8H2O->Liquid Melting H2SO4_6_5H2O->Liquid Melting H2SO4_4H2O->Liquid Melting H2SO4_3H2O->Liquid Melting H2SO4_2H2O->Liquid Melting H2SO4_H2O->Liquid Melting H2SO4->Liquid Melting

Caption: Logical relationships between liquid and solid phases in the H₂SO₄-H₂O system.

Signaling Pathways and Experimental Workflows

The determination of the phase diagram involves a systematic workflow, starting from sample preparation to data analysis and interpretation. The following diagram illustrates a typical experimental workflow.

G cluster_workflow Experimental Workflow A Sample Preparation (Varying H₂SO₄ wt%) B DSC Analysis A->B C FTIR Analysis A->C D Data Acquisition (Thermograms/Spectra) B->D C->D E Data Analysis (Peak Temperatures/Band Identification) D->E F Phase Diagram Construction E->F

Caption: A simplified workflow for the experimental determination of a phase diagram.

Conclusion

The phase diagram of the sulfuric acid-water system is a fundamental tool for scientists and researchers across various disciplines. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for understanding and utilizing this critical information. The complexity of the phase behavior, with its numerous hydrates and invariant points, underscores the importance of precise experimental determination and data interpretation. This knowledge is indispensable for the successful design, control, and optimization of processes involving sulfuric acid-water mixtures.

References

An In-depth Technical Guide to the Discovery and History of Sulfuric Acid Hydrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfuric acid (H₂SO₄), historically known as "oil of vitriol," is a cornerstone of the chemical industry. Its interaction with water is intensely exothermic and results in the formation of a series of well-defined crystalline compounds known as sulfuric acid hydrates. These hydrates, with the general formula H₂SO₄·nH₂O, have distinct physical and chemical properties that are of significant interest in various scientific and industrial fields, including atmospheric chemistry, materials science, and as demonstrated in this guide, have relevance to professionals in drug development through their shared principles of solid-state chemistry and phase equilibria. This technical guide provides a comprehensive overview of the discovery and history of sulfuric acid hydrates, detailing the key scientific milestones, the experimental protocols used for their characterization, and a quantitative summary of their properties.

Early History and the Dawn of Understanding

The discovery of sulfuric acid is credited to the 8th-century alchemist Jabir ibn Hayyan.[1][2] Later, in the 9th century, the Persian physician and alchemist Ibn Zakariya al-Razi described its preparation by the dry distillation of minerals like iron(II) sulfate heptahydrate (green vitriol).[1] However, the existence and nature of its hydrates remained unknown for centuries. It was not until the late 19th and early 20th centuries that systematic investigations into the sulfuric acid-water system began to unravel the existence of these distinct crystalline compounds.

A pivotal figure in the early study of sulfuric acid hydrates was Spencer Umfreville Pickering. In a series of meticulous experiments published in 1890, Pickering investigated the freezing points of sulfuric acid solutions across a wide range of concentrations. His work provided the first definitive evidence for the existence of specific hydrates, most notably the tetrahydrate (H₂SO₄·4H₂O).

Key Milestones in the Discovery and Characterization of Sulfuric Acid Hydrates

The timeline below highlights the significant advancements in the understanding of sulfuric acid hydrates.

Discovery_Timeline cluster_early Early Discoveries cluster_systematic Systematic Investigation 8th Century 8th Century Jabir ibn Hayyan Discovery of Sulfuric Acid 9th Century 9th Century al-Razi Preparation from Vitriol 8th Century->9th Century 1890 1890 P.U. Pickering Discovery of Tetrahydrate (H₂SO₄·4H₂O) 9th Century->1890 Mid-20th Century Mid-20th Century W.F. Giauque et al. Thermodynamic Characterization 1890->Mid-20th Century Late 20th Century Late 20th Century Mootz & Merschenz-Quack Detailed Phase Diagram Mid-20th Century->Late 20th Century

Figure 1: A timeline of key discoveries in the history of sulfuric acid and its hydrates.

The Sulfuric Acid-Water Phase Diagram

The relationship between the various sulfuric acid hydrates is best visualized through the sulfuric acid-water phase diagram. This diagram plots the freezing point of the solution as a function of the weight percent of sulfuric acid. The maxima in the freezing point curve correspond to the melting points of the stable hydrates.

Phase_Diagram Sulfuric Acid - Water Phase Diagram Temperature (°C) Temperature (°C) Weight % H₂SO₄ Weight % H₂SO₄ Ice H2SO4_8H2O Ice->H2SO4_8H2O H2SO4_6_5H2O H2SO4_8H2O->H2SO4_6_5H2O H2SO4_4H2O H2SO4_6_5H2O->H2SO4_4H2O H2SO4_3H2O H2SO4_4H2O->H2SO4_3H2O H2SO4_2H2O H2SO4_3H2O->H2SO4_2H2O H2SO4_H2O H2SO4_2H2O->H2SO4_H2O H2SO4 H2SO4_H2O->H2SO4 Liquid Liquid Solution Solid_Liquid Solid + Liquid

Figure 2: A simplified representation of the H₂SO₄-H₂O phase diagram.

Quantitative Data of Sulfuric Acid Hydrates

The meticulous experimental work of researchers like Giauque and his colleagues provided a wealth of thermodynamic data for the various sulfuric acid hydrates. This data is crucial for understanding the stability and behavior of these compounds.

HydrateFormulaMolecular Weight ( g/mol )Melting Point (°C)
MonohydrateH₂SO₄·H₂O116.098.6
DihydrateH₂SO₄·2H₂O134.10-39.5
TrihydrateH₂SO₄·3H₂O152.12-35.9
TetrahydrateH₂SO₄·4H₂O170.13-28.3
HemihydrateH₂SO₄·0.5H₂O107.08-
HexahydrateH₂SO₄·6H₂O206.16-54
OctahydrateH₂SO₄·8H₂O242.20-62

Table 1: Physical Properties of Sulfuric Acid Hydrates

Experimental Protocols

The characterization of sulfuric acid hydrates has relied on a variety of experimental techniques, evolving from classical methods to modern spectroscopic and calorimetric approaches.

Preparation of Sulfuric Acid Hydrates (Historical Method)

Early researchers like Pickering prepared specific hydrates by carefully controlling the composition of sulfuric acid-water mixtures and then inducing crystallization.

Workflow for the Preparation of a Specific Hydrate:

Preparation_Workflow Start Start Prepare_Mixture Prepare H₂SO₄-H₂O mixture of desired concentration Start->Prepare_Mixture Cooling Cool the mixture slowly Prepare_Mixture->Cooling Induce_Crystallization Induce crystallization (e.g., by seeding) Cooling->Induce_Crystallization Isolate_Crystals Isolate the crystals (e.g., by filtration) Induce_Crystallization->Isolate_Crystals Analyze_Composition Analyze the composition of the crystals Isolate_Crystals->Analyze_Composition End End Analyze_Composition->End

Figure 3: A generalized workflow for the historical preparation of sulfuric acid hydrates.

Detailed Protocol based on Pickering's work for the Tetrahydrate:

  • Preparation of the Solution: A sulfuric acid solution with a concentration corresponding to the tetrahydrate (approximately 77.7% H₂SO₄ by weight) was prepared by carefully adding concentrated sulfuric acid to distilled water, with constant stirring and cooling to manage the exothermic reaction.

  • Crystallization: The solution was then cooled in a freezing mixture (e.g., ice and salt). Crystallization was often induced by introducing a seed crystal of the desired hydrate or by agitating the supercooled solution.

  • Isolation and Analysis: The resulting crystalline mass was quickly separated from the remaining liquid, typically by filtration through asbestos or glass wool, to prevent changes in composition. The composition of the isolated crystals was then determined by titration with a standard alkali solution.

Thermodynamic Measurements (Giauque's Calorimetry)

William F. Giauque and his collaborators performed highly accurate calorimetric measurements to determine the heat capacities and enthalpies of fusion of the sulfuric acid hydrates.

Experimental Setup for Low-Temperature Calorimetry:

The experiments involved a sophisticated adiabatic calorimeter. A sample of the sulfuric acid hydrate of known composition was sealed in a gold-plated copper calorimeter. This calorimeter was suspended in a vacuum jacket to minimize heat exchange with the surroundings. The temperature of the sample was precisely measured using a platinum resistance thermometer.

Experimental Procedure:

  • Cooling: The calorimeter and its contents were cooled to a very low temperature, often near that of liquid hydrogen or helium.

  • Heating: A known amount of electrical energy was supplied to a heater wound on the calorimeter, and the resulting increase in temperature was measured.

  • Data Analysis: The heat capacity of the sample was calculated from the energy input and the temperature change. By making a series of such measurements over a range of temperatures, the heat capacity as a function of temperature was determined. The enthalpy of fusion was measured by supplying energy at the melting point and measuring the total energy required to melt the sample.

Conclusion

The study of sulfuric acid hydrates has a rich history, evolving from the initial discovery of sulfuric acid itself to the detailed thermodynamic and structural characterization of its various crystalline forms with water. The pioneering work of scientists like Pickering and Giauque laid the foundation for our current understanding of the complex behavior of the sulfuric acid-water system. For professionals in drug development, the principles of solid-state chemistry, phase equilibria, and the formation of hydrates are directly applicable to understanding the stability, solubility, and bioavailability of pharmaceutical compounds. The historical and experimental perspectives presented in this guide offer valuable insights into the fundamental science that underpins these critical aspects of drug formulation and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dodecahydrate Sulfuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

Sulfuric acid (H₂SO₄) is a cornerstone of the chemical industry, known for its strong acidic nature and multifaceted applications. Its interaction with water leads to the formation of a series of hydrates (H₂SO₄·nH₂O), each exhibiting unique physical and chemical properties. While several hydrates of sulfuric acid have been extensively studied, dodecahydrate sulfuric acid (H₂SO₄·12H₂O) remains a less characterized entity. This technical guide provides a comprehensive overview of the known properties of this compound, contextualized within the broader family of sulfuric acid hydrates. The guide summarizes available quantitative data, outlines detailed experimental protocols for characterization, and employs visualizations to illustrate key concepts and workflows, serving as a vital resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Sulfuric acid's hygroscopic nature drives the formation of a variety of hydrates, with the number of water molecules (n) influencing the compound's structure and properties. Known hydrates include the monohydrate (n=1), dihydrate (n=2), trihydrate (n=3), tetrahydrate (n=4), hexahydrate (n=6.5), and octahydrate (n=8)[1]. This compound, with the chemical formula H₂SO₄·12H₂O, represents a highly hydrated form of sulfuric acid. While its existence is confirmed through thermochemical data, a comprehensive experimental profile of its physical and chemical characteristics is not widely available in the scientific literature. This guide aims to consolidate the existing information and provide a framework for its further investigation.

Physicochemical Properties

Quantitative data for this compound is sparse. The following tables present the known information for H₂SO₄·12H₂O alongside data for anhydrous sulfuric acid and other selected hydrates for comparative purposes.

Table 1: Physical Properties of Sulfuric Acid and its Hydrates

PropertyAnhydrous H₂SO₄H₂SO₄·4H₂O (Tetrahydrate)H₂SO₄·8H₂O (Octahydrate)H₂SO₄·12H₂O (Dodecahydrate)
Molecular Formula H₂SO₄H₂SO₄·4H₂OH₂SO₄·8H₂OH₂SO₄·12H₂O
Molecular Weight ( g/mol ) 98.079170.13242.19314.26
Appearance Colorless, oily liquidSolidSolidPredicted to be a solid
Melting Point (°C) 10-28.5-62Data not available
Boiling Point (°C) ~337DecomposesDecomposesDecomposes
Density (g/cm³) 1.83 (liquid)Data not availableData not availableData not available
Enthalpy of Formation (ΔfH°) -814 kJ/mol (liquid)-2099 kJ/mol-3215 kJ/mol-4311.65 ± 0.31 kJ/mol[2]

Table 2: Chemical Properties of Sulfuric Acid

PropertyDescription
Acidity Sulfuric acid is a strong diprotic acid. The first dissociation is complete in aqueous solution, while the second is in equilibrium.[1][3]
Reactivity Highly reactive and corrosive.[4] Reacts exothermically with water.[5] Acts as a strong oxidizing and dehydrating agent, especially at high concentrations.[6][7]
Stability Anhydrous sulfuric acid is stable under standard conditions.[5] The hydrates' stability is dependent on temperature and water partial pressure. This compound is expected to be stable only at low temperatures.
Decomposition Upon heating, sulfuric acid decomposes into sulfur trioxide and water.[5] The hydrates decompose upon heating, releasing water.

Synthesis and Formation

The formation of specific sulfuric acid hydrates is dependent on the concentration of sulfuric acid and the temperature of the system. While a specific, optimized synthesis protocol for pure this compound is not documented, it is expected to form from aqueous solutions of sulfuric acid at low temperatures. The general principle involves the controlled mixing of sulfuric acid and water in the appropriate stoichiometric ratio and subsequent crystallization at low temperatures.

Sulfuric_Acid_Hydrate_Formation H2SO4 Anhydrous H₂SO₄ Hydrates Sulfuric Acid Hydrates (H₂SO₄·nH₂O) H2SO4->Hydrates + nH₂O (Exothermic Reaction) H2O Water (H₂O) H2O->Hydrates Dodecahydrate Dodecahydrate (H₂SO₄·12H₂O) Hydrates->Dodecahydrate Low Temperature & High Water Content

Caption: Formation of sulfuric acid hydrates.

Experimental Protocols

Due to the limited specific experimental data for this compound, this section outlines generalized protocols based on methods used for other sulfuric acid hydrates. These protocols can serve as a starting point for the systematic characterization of H₂SO₄·12H₂O.

Synthesis and Crystallization

Objective: To synthesize and crystallize this compound.

Methodology:

  • Prepare a sulfuric acid solution of a specific concentration by slowly adding a calculated amount of concentrated sulfuric acid to a known volume of deionized water under constant stirring in an ice bath to manage the exothermic reaction. The target concentration should correspond to the stoichiometry of the dodecahydrate.

  • Cool the solution to a temperature where the dodecahydrate is expected to be the stable solid phase, as predicted by the H₂SO₄-H₂O phase diagram.

  • Induce crystallization by further slow cooling or by introducing a seed crystal if available.

  • Isolate the crystals by cold filtration and wash with a pre-chilled, non-reactive solvent to remove any excess sulfuric acid or water.

  • Dry the crystals under vacuum at a low temperature to prevent decomposition.

Characterization by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

  • Hermetically seal a small, accurately weighed sample of the synthesized crystals in an aluminum DSC pan.

  • Place the pan in the DSC instrument, using an empty sealed pan as a reference.

  • Cool the sample to a temperature well below its expected melting point.

  • Heat the sample at a controlled rate (e.g., 5 °C/min) and record the heat flow as a function of temperature.

  • The melting point is identified as the onset temperature of the endothermic melting peak.

  • The enthalpy of fusion is calculated by integrating the area of the melting peak.

Characterization by Raman Spectroscopy

Objective: To obtain the vibrational spectrum of this compound for structural characterization.

Methodology:

  • Place a sample of the synthesized crystals on a temperature-controlled stage of a Raman microscope.

  • Acquire the Raman spectrum at a low temperature to maintain the stability of the hydrate.

  • Excite the sample with a laser of a specific wavelength (e.g., 532 nm or 785 nm).

  • Collect the scattered light and analyze the spectrum for characteristic peaks corresponding to the vibrations of the sulfate ions, hydronium ions, and water molecules within the crystal lattice.

  • Compare the obtained spectrum with the spectra of other known sulfuric acid hydrates and pure ice to identify unique spectral features of the dodecahydrate.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis s1 Prepare H₂SO₄ Solution s2 Controlled Cooling s1->s2 s3 Crystallization s2->s3 s4 Isolation & Drying s3->s4 c1 Differential Scanning Calorimetry (DSC) s4->c1 Thermal Properties c2 Raman Spectroscopy s4->c2 Structural & Vibrational Properties c3 X-ray Diffraction (XRD) s4->c3 Crystal Structure a1 Determine Melting Point & Enthalpy of Fusion c1->a1 a2 Identify Characteristic Vibrational Modes c2->a2 a3 Determine Crystal Lattice Parameters c3->a3

Caption: Proposed experimental workflow.

Signaling Pathways and Biological Relevance

Direct signaling pathways involving this compound have not been identified, primarily due to its likely instability under physiological conditions. However, the biological effects of sulfuric acid are well-documented. In biological systems, sulfuric acid rapidly dissociates, leading to a localized decrease in pH. The primary mechanism of toxicity is through its corrosive action on tissues.

Biological_Effect_of_H2SO4 H2SO4 Sulfuric Acid Exposure Dissociation Rapid Dissociation (H₂SO₄ → 2H⁺ + SO₄²⁻) H2SO4->Dissociation pH_Decrease Localized Decrease in pH Dissociation->pH_Decrease Cell_Damage Cellular Damage pH_Decrease->Cell_Damage Protein_Denaturation Protein Denaturation Cell_Damage->Protein_Denaturation Lipid_Hydrolysis Lipid Hydrolysis Cell_Damage->Lipid_Hydrolysis Necrosis Coagulative Necrosis Protein_Denaturation->Necrosis Lipid_Hydrolysis->Necrosis

Caption: Generalized biological effect of sulfuric acid.

For drug development professionals, understanding the behavior of acidic excipients is crucial. While this compound is unlikely to be used directly, the study of sulfuric acid hydrates can provide insights into the interactions of acidic compounds with water in solid and semi-solid formulations, potentially impacting drug stability and dissolution.

Conclusion

This compound represents a frontier in the study of sulfuric acid hydrates. While its existence is supported by thermochemical data, a detailed experimental characterization of its physical and chemical properties is lacking. This guide has synthesized the available information and proposed a roadmap for future research, including detailed experimental protocols and illustrative diagrams. A thorough investigation into the properties of H₂SO₄·12H₂O will not only complete our understanding of the H₂SO₄-H₂O system but also provide valuable data for modeling and applications in various scientific and industrial fields. Further research is essential to fully elucidate the structure, stability, and potential relevance of this highly hydrated form of sulfuric acid.

References

The Pivotal Role of Sulfuric Acid Dodecahydrate in Atmospheric Nucleation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfuric acid, a key precursor in atmospheric aerosol formation, readily forms hydrates with water vapor. Among these, sulfuric acid dodecahydrate (H₂SO₄·12H₂O) represents a significantly hydrated state, the formation and stability of which are crucial in understanding new particle formation and its subsequent impact on cloud condensation nuclei, and ultimately, climate. This technical whitepaper provides an in-depth analysis of the role of dodecahydrate sulfuric acid in atmospheric chemistry, presenting key thermodynamic data, detailed experimental protocols for its characterization, and visual representations of the underlying chemical and physical processes.

Introduction

Atmospheric aerosols play a critical role in the Earth's radiative balance by scattering and absorbing solar radiation and by acting as seeds for cloud formation. A significant fraction of these aerosols originates from the nucleation of gas-phase precursors, with sulfuric acid being a primary component. The interaction of sulfuric acid with water molecules leads to the formation of hydrated clusters, (H₂SO₄)ₘ(H₂O)ₙ. The specific degree of hydration significantly influences the stability and growth of these clusters. While various hydrates exist, the dodecahydrate form is of particular interest in environments with high relative humidity, representing a state where the sulfuric acid molecule is extensively solvated. Understanding the thermodynamics, formation kinetics, and detection of this species is paramount for accurate atmospheric modeling.

Thermodynamic Stability of Sulfuric Acid Hydrates

The stability of sulfuric acid hydrates is a key determinant of their atmospheric abundance and role in nucleation. The thermodynamic properties of various hydrates have been investigated through both experimental and computational methods.

Enthalpy of Formation

The enthalpy of formation (ΔfH°) is a critical parameter for assessing the stability of a chemical compound. For sulfuric acid dodecahydrate, this value provides insight into the energy released upon its formation from its constituent elements, indicating its thermodynamic favorability.

HydrateFormulaStateEnthalpy of Formation (ΔfH°) (kJ/mol)
Sulfuric Acid Dodecahydrate(OS(O)(OH)₂)(H₂O)₁₂cr,l-4311.68 ± 0.31
Sulfuric Acid Decahydrate(OS(O)(OH)₂)(H₂O)₁₀cr,l-3729.99 ± 0.30
Sulfuric Acid Octahydrate(OS(O)(OH)₂)(H₂O)₈cr,l-3148.30 ± 0.29
Table 1: Enthalpy of Formation for Selected Sulfuric Acid Hydrates. Data sourced from Active Thermochemical Tables[1].
Phase Diagram for the H₂SO₄-H₂O System

The phase diagram of the sulfuric acid-water system illustrates the physical states of the mixture at different compositions and temperatures. This is crucial for predicting the conditions under which specific hydrates, including the dodecahydrate, are stable. The diagram reveals the existence of various crystalline hydrates and their melting points.

G Conceptual Phase Relationship of Sulfuric Acid Hydrates cluster_conditions Atmospheric Conditions cluster_phases Stable Phases Temp Temperature Liquid Aqueous H₂SO₄ Solution Temp->Liquid influences RH Relative Humidity RH->Liquid influences H2SO4_conc [H₂SO₄] H2SO4_conc->Liquid influences Gas Gas Phase (H₂SO₄ + H₂O) Liquid->Gas Evaporation/ Condensation Ice Ice Liquid->Ice Freezing/ Melting SAM Sulfuric Acid Monohydrate (SAM) Liquid->SAM Crystallization/ Dissolution SAT Sulfuric Acid Tetrahydrate (SAT) Liquid->SAT Crystallization/ Dissolution HigherHydrates Higher Hydrates (e.g., Dodecahydrate) Liquid->HigherHydrates Crystallization/ Dissolution

Conceptual phase relationships in the H₂SO₄-H₂O system.

Experimental Methodologies for the Study of Sulfuric Acid Hydrates

The detection and characterization of specific sulfuric acid hydrates in the atmosphere and in laboratory settings require sophisticated experimental techniques capable of probing molecular composition and structure.

Vibrational Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the vibrational modes of molecules, which are sensitive to their chemical environment and bonding. This technique can be used to distinguish between different sulfuric acid hydrates.

Experimental Protocol: FTIR Spectroscopy of Sulfuric Acid Aerosols

  • Aerosol Generation:

    • Generate sub-micrometer sulfuric acid aerosols using a constant output atomizer or by reacting gaseous SO₃ with H₂O vapor.

  • Hydration Control:

    • Pass the generated aerosols through a temperature and humidity-controlled flow tube to allow for equilibration with water vapor and the formation of specific hydrates.

  • Spectroscopic Measurement:

    • Introduce the hydrated aerosols into a low-temperature spectroscopic cell equipped with multipass optics to enhance the interaction path length.

    • Record the infrared spectra using an FTIR spectrometer over a relevant spectral range (e.g., 400-4000 cm⁻¹).

  • Data Analysis:

    • Analyze the positions and intensities of absorption bands corresponding to S-O and O-H stretching and bending modes to identify the specific hydrate phases present. Comparison with reference spectra of known hydrates is crucial for accurate identification.

G cluster_workflow FTIR Experimental Workflow Aerosol_Gen Aerosol Generation Hydration Controlled Hydration Aerosol_Gen->Hydration FTIR_Cell Low-Temp FTIR Cell Hydration->FTIR_Cell Spectra Spectral Acquisition FTIR_Cell->Spectra Analysis Data Analysis Spectra->Analysis

Workflow for FTIR analysis of sulfuric acid hydrates.
Chemical Ionization Mass Spectrometry (CIMS)

Chemical Ionization Mass Spectrometry is a highly sensitive technique for detecting trace gases and molecular clusters in the atmosphere. It is particularly well-suited for studying the composition of nucleating clusters.

Experimental Protocol: CIMS for Sulfuric Acid Cluster Detection

  • Ion Source:

    • Utilize a chemical ionization source (e.g., using nitrate or acetate reagent ions) to gently ionize the neutral sulfuric acid-water clusters. The choice of reagent ion is critical to minimize cluster fragmentation.

  • Sample Inlet:

    • Draw ambient or laboratory-generated air containing the clusters into the instrument through a carefully designed inlet system that minimizes cluster loss and dissociation.

  • Ion-Molecule Reaction Region:

    • Allow the sample air to mix with the reagent ions in a flow tube under controlled pressure and temperature conditions.

  • Mass Analysis:

    • Guide the resulting product ions into a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) to separate them based on their mass-to-charge ratio.

  • Data Interpretation:

    • Identify the peaks in the mass spectrum corresponding to (H₂SO₄)ₘ(H₂O)ₙ clusters adducted with the reagent ion. The relative intensities of these peaks provide information about the abundance of different cluster sizes and compositions.

G cluster_cims CIMS Logical Flow Neutral_Clusters Neutral (H₂SO₄)ₘ(H₂O)ₙ Clusters Ionization Chemical Ionization (e.g., with NO₃⁻) Neutral_Clusters->Ionization Ion_Optics Ion Guidance and Focusing Ionization->Ion_Optics Mass_Analyzer Mass Analysis (m/z) Ion_Optics->Mass_Analyzer Detection Ion Detection Mass_Analyzer->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum

Logical flow of a CIMS experiment for cluster analysis.

Computational Modeling of Sulfuric Acid Hydration

Molecular dynamics (MD) simulations provide a powerful computational approach to investigate the structure, dynamics, and thermodynamics of sulfuric acid-water clusters at the molecular level.

Methodology: Molecular Dynamics Simulation

  • Force Field Selection:

    • Choose an appropriate force field that accurately describes the intermolecular interactions between sulfuric acid and water molecules. This may involve both classical potentials and, for higher accuracy, ab initio methods.

  • System Setup:

    • Define a simulation box containing a specific number of sulfuric acid and water molecules to achieve the desired concentration. For studying dodecahydrate, a ratio of 1:12 would be a starting point, embedded in a larger water environment to simulate atmospheric conditions.

  • Simulation Protocol:

    • Perform an energy minimization of the initial configuration.

    • Run an equilibration simulation at the desired temperature and pressure to allow the system to reach a stable state.

    • Conduct a production run to collect data on the system's properties.

  • Analysis:

    • Analyze the trajectories to determine structural properties such as radial distribution functions, coordination numbers, and the formation of hydrogen bonds.

    • Calculate thermodynamic properties like the free energy of hydration to assess the stability of the dodecahydrate cluster.

Role in Atmospheric Nucleation

The formation of stable sulfuric acid-water clusters is the first step in atmospheric new particle formation. The degree of hydration is critical in stabilizing these clusters against evaporation. While smaller hydrates are more commonly studied, the dodecahydrate and other highly hydrated forms are expected to be important in regions of high humidity, such as the marine boundary layer and the upper troposphere.

ParameterTypical Atmospheric RangeInfluence on Dodecahydrate Formation
[H₂SO₄] 10⁵ - 10⁷ molecules cm⁻³Higher concentrations favor cluster formation.
Relative Humidity Variable (can approach 100%)High RH is essential for the formation of highly hydrated clusters.
Temperature VariableLower temperatures generally favor cluster stability.
Table 2: Atmospheric Parameters Influencing Sulfuric Acid Hydrate Formation.

Conclusion

Sulfuric acid dodecahydrate represents a key species in the continuum of sulfuric acid-water clusters that drive atmospheric new particle formation, particularly in humid environments. Its thermodynamic stability and the conditions under which it forms are critical parameters for accurate atmospheric models. The combination of advanced experimental techniques, such as FTIR and CIMS, with computational methods like molecular dynamics simulations, provides a robust framework for elucidating the intricate role of this and other sulfuric acid hydrates in atmospheric chemistry. Further research focusing on the precise nucleation kinetics of highly hydrated sulfuric acid clusters will be invaluable for refining our understanding of aerosol formation and its climatic implications.

References

Spectroscopic Characteristics of Sulfuric Acid Hydrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of sulfuric acid hydrates. Due to a scarcity of specific experimental data for dodecahydrate sulfuric acid (H₂SO₄·12H₂O), this document focuses on well-characterized hydrates, such as the monohydrate and tetrahydrate, as well as aqueous solutions of sulfuric acid. This information serves as a crucial reference for understanding the molecular interactions and structural properties of sulfuric acid in aqueous environments, which is pertinent to various research and development applications, including drug formulation and stability analysis.

Introduction to Sulfuric Acid Hydrates

Sulfuric acid's strong affinity for water leads to the formation of various stable hydrates. These hydrates are not simple mixtures but distinct chemical species with unique crystalline structures and spectroscopic signatures. The hydration state of sulfuric acid significantly influences its physical and chemical properties. While several hydrate forms are known to exist, including the monohydrate (H₂SO₄·H₂O), dihydrate (H₂SO₄·2H₂O), trihydrate (H₂SO₄·3H₂O), tetrahydrate (H₂SO₄·4H₂O), and octahydrate (H₂SO₄·8H₂O), the dodecahydrate is less commonly studied and documented in spectroscopic literature.[1][2][3] The phase diagram of the sulfuric acid-water system reveals the stability regions for these various hydrates.[2][3]

Spectroscopic Data

The primary techniques for characterizing sulfuric acid hydrates are Raman and Infrared (IR) spectroscopy. These methods provide detailed information about the vibrational modes of the sulfate and hydronium ions, as well as the water molecules within the crystal lattice.

2.1. Raman Spectroscopy

Raman spectroscopy is particularly useful for studying the symmetric vibrations of the sulfate species. The positions of the Raman bands are sensitive to the degree of hydration and the nature of the ionic species present.

Table 1: Characteristic Raman Bands of Sulfuric Acid and its Hydrates (cm⁻¹)

Vibrational ModeAnhydrous H₂SO₄H₂SO₄·H₂O (Monohydrate)Aqueous H₂SO₄ (Concentrated)Aqueous H₂SO₄ (Dilute)Assignment
ν(S-(OH)₂)~910-~913-Symmetric S-(OH)₂ stretch
νₛ(SO₂ )~1150-1200-~1162-Symmetric SO₂ stretch
νₐ(SO₂)~1375---Asymmetric SO₂ stretch
ν(S-O) of HSO₄⁻-~1040-1050~1043~1050S-O stretch in bisulfate
νₛ(SO₄²⁻)---~980Symmetric stretch of sulfate
δ(SO₄) & δ(H₂O)~420, 570, 590~430, 595~425, 593~450, 610Bending modes of sulfate and water libration

Note: Peak positions can vary slightly depending on the experimental conditions such as temperature and concentration. The data presented is a summary from multiple sources.[4][5][6]

2.2. Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly Attenuated Total Reflectance (ATR)-FTIR, is a powerful tool for examining both the sulfate and water vibrational modes in sulfuric acid hydrates.

Table 2: Characteristic Infrared Absorption Bands of Sulfuric Acid and its Hydrates (cm⁻¹)

Vibrational ModeAnhydrous H₂SO₄H₂SO₄·H₂O (Monohydrate)H₂SO₄·4H₂O (Tetrahydrate)Assignment
ν(OH) of H₂O/H₃O⁺-~3000-3400 (broad)~2800-3500 (broad)O-H stretching in water and hydronium ions
ν(OH) of H₂SO₄~2800-3100--O-H stretching in sulfuric acid
νₐ(SO₂)~1375--Asymmetric SO₂ stretch
νₛ(SO₂)~1150-1200--Symmetric SO₂ stretch
ν(S-O) of HSO₄⁻-~1030-1050~1040S-O stretch in bisulfate
ν(S-O) of SO₄²⁻--~980S-O stretch in sulfate
δ(H₂O)/δ(H₃O⁺)-~1640~1640-1750Bending modes of water and hydronium ions
δ(S-OH)~900--S-OH bending

Note: IR spectra of hydrates are often characterized by broad, overlapping bands, especially in the O-H stretching region. The data is compiled from various studies.[7][8][9][10]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for obtaining high-quality spectroscopic data of corrosive and hygroscopic materials like sulfuric acid hydrates.

3.1. Synthesis of Sulfuric Acid Hydrates

The preparation of specific sulfuric acid hydrates requires precise control over the composition and temperature of the sulfuric acid-water mixture.

  • General Procedure:

    • Start with a known concentration of sulfuric acid.

    • Carefully add a stoichiometric amount of deionized water or ice to achieve the desired hydrate composition. The addition should be done slowly and with cooling, as the hydration of sulfuric acid is highly exothermic.

    • The mixture is then cooled to a temperature where the desired hydrate is the stable solid phase, as indicated by the phase diagram.

    • Crystallization can be induced by seeding with a small crystal of the desired hydrate or by slow cooling.

    • For a dodecahydrate, a significant excess of water and low temperatures would be required, though its stable formation is not well-documented in literature.

3.2. Raman Spectroscopy of Corrosive Liquids

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm), a high-resolution grating, and a sensitive detector (e.g., CCD) is required.

  • Sample Handling:

    • Due to the corrosive nature of sulfuric acid, a sample holder made of resistant materials such as quartz or sapphire is necessary.[11]

    • For in-situ measurements at varying temperatures, a specialized cell with temperature control can be used.[12]

    • A non-contact, backscattering geometry is often preferred to minimize the risk of sample holder degradation.

  • Data Acquisition:

    • The laser is focused on the sample.

    • Raman scattered light is collected and directed to the spectrometer.

    • Spectra are typically acquired over a range of 200-4000 cm⁻¹.

    • Accumulation of multiple scans is often necessary to improve the signal-to-noise ratio.

3.3. ATR-FTIR Spectroscopy of Acid Hydrates

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used. The ATR crystal must be resistant to sulfuric acid; diamond is the most suitable choice.[13][14]

  • Sample Handling:

    • A small drop of the liquid or a few crystals of the solid hydrate is placed directly onto the ATR crystal.

    • For solid samples, a pressure clamp is used to ensure good contact between the sample and the crystal.[13]

    • Temperature-controlled ATR accessories can be used to study phase transitions.

  • Data Acquisition:

    • A background spectrum of the clean, dry ATR crystal is recorded.

    • The sample is placed on the crystal, and the sample spectrum is recorded.

    • The final spectrum is presented in absorbance units.

    • The typical spectral range is 400-4000 cm⁻¹.

Visualizations

4.1. Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of sulfuric acid hydrates.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start Start prep Prepare H₂SO₄ solution of known concentration start->prep add_h2o Add stoichiometric amount of H₂O/ice prep->add_h2o cool Cool to crystallization temperature add_h2o->cool sample Crystallized Hydrate Sample cool->sample raman Raman Spectroscopy sample->raman ftir ATR-FTIR Spectroscopy sample->ftir process_raman Process Raman Spectra raman->process_raman process_ftir Process FTIR Spectra ftir->process_ftir interpret Interpret Spectra & Assign Vibrational Modes process_raman->interpret process_ftir->interpret end End interpret->end

Caption: General workflow for the preparation and spectroscopic analysis of sulfuric acid hydrates.

4.2. Logical Relationship of Species in Aqueous Sulfuric Acid

This diagram shows the dissociation equilibria of sulfuric acid in water, leading to the formation of different ionic species that are observed in the spectra.

speciation H2SO4 H₂SO₄ (Molecular Sulfuric Acid) HSO4_minus HSO₄⁻ (Bisulfate Ion) H2SO4->HSO4_minus + H₂O - H₃O⁺ HSO4_minus->H2SO4 + H₃O⁺ - H₂O SO4_2minus SO₄²⁻ (Sulfate Ion) HSO4_minus->SO4_2minus + H₂O - H₃O⁺ SO4_2minus->HSO4_minus + H₃O⁺ - H₂O H2O H₂O (Water) H3O_plus H₃O⁺ (Hydronium Ion)

Caption: Dissociation equilibria of sulfuric acid in an aqueous solution.

Conclusion

While direct spectroscopic data for this compound remains elusive in the current scientific literature, a wealth of information exists for other hydrates and aqueous solutions. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with sulfuric acid in aqueous systems. The characteristic Raman and IR spectral features of the sulfate, bisulfate, and hydronium ions serve as reliable fingerprints for identifying the state of sulfuric acid in various environments. Further research, potentially combining theoretical calculations with advanced spectroscopic techniques, is needed to fully characterize the higher hydrates of sulfuric acid, such as the dodecahydrate.

References

An In-Depth Technical Guide on the Stability and Decomposition of Sulfuric Acid Dodecahydrate (H₂SO₄·12H₂O)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of sulfuric acid dodecahydrate (H₂SO₄·12H₂O), with a focus on its stability and decomposition pathways. The information presented is intended for researchers, scientists, and professionals in drug development who may encounter or utilize sulfuric acid hydrates in their work.

Introduction to Sulfuric Acid Hydrates

Sulfuric acid is a strong mineral acid with a high affinity for water, forming a series of hydrates with the general formula H₂SO₄·nH₂O. These hydrates are crystalline solids that form when aqueous solutions of sulfuric acid are cooled below their freezing points. The number of water molecules (n) in the hydrate depends on the concentration of the sulfuric acid solution and the temperature. Several stable hydrates have been identified, including the monohydrate (n=1), dihydrate (n=2), trihydrate (n=3), tetrahydrate (n=4), hexahydrate (n=6.5), and octahydrate (n=8).[1] While less commonly studied, the existence of a dodecahydrate (n=12) is also recognized, particularly in the context of its thermochemical properties.

The stability and decomposition of these hydrates are of significant interest in various fields, including atmospheric chemistry, cryopreservation, and as demonstrated in this guide, potentially in pharmaceutical processes where controlled dehydration or hydration is critical.

Physicochemical Properties of H₂SO₄·12H₂O

Detailed experimental data specifically for sulfuric acid dodecahydrate is limited in the publicly available scientific literature. However, its fundamental thermodynamic properties have been a subject of study.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a critical parameter for understanding the energetic stability of a compound. For sulfuric acid dodecahydrate, this value provides insight into the energy released or absorbed during its formation from its constituent elements.

CompoundFormulaStateΔfH° (kJ/mol)
Sulfuric Acid DodecahydrateH₂SO₄·12H₂OCrystalline-4311.65
Table 1: Standard Enthalpy of Formation of Sulfuric Acid Dodecahydrate.[2]

Stability and Decomposition of Sulfuric Acid Hydrates

The stability of sulfuric acid hydrates is highly dependent on temperature and the partial pressure of water vapor. At low temperatures, these hydrates are stable crystalline solids. As the temperature increases, they undergo phase transitions, including melting and decomposition.

The decomposition of sulfuric acid hydrates generally involves the sequential loss of water molecules, leading to the formation of lower hydrates and eventually anhydrous sulfuric acid. Further heating of anhydrous sulfuric acid results in its decomposition into sulfur trioxide (SO₃) and water. At even higher temperatures, sulfur trioxide can further decompose into sulfur dioxide (SO₂) and oxygen (O₂).

General Decomposition Pathway

The thermal decomposition of sulfuric acid can be summarized by the following reactions:

  • Dehydration of Hydrates: H₂SO₄·nH₂O(s) → H₂SO₄·(n-x)H₂O(s) + xH₂O(g)

  • Decomposition of Anhydrous Sulfuric Acid: H₂SO₄(l) → SO₃(g) + H₂O(g)

  • Decomposition of Sulfur Trioxide: 2SO₃(g) ⇌ 2SO₂(g) + O₂(g)

The specific temperatures and pressures at which these reactions occur depend on the specific hydrate and the surrounding atmospheric conditions.

DecompositionPathway H2SO4_12H2O H₂SO₄·12H₂O (s) LowerHydrates Lower Hydrates (s) (e.g., H₂SO₄·8H₂O) H2SO4_12H2O->LowerHydrates Heat - H₂O H2SO4 H₂SO₄ (l) LowerHydrates->H2SO4 Further Heat - H₂O SO3_H2O SO₃ (g) + H₂O (g) H2SO4->SO3_H2O High Temperature SO2_O2 SO₂ (g) + O₂ (g) SO3_H2O->SO2_O2 Very High Temperature

Figure 1: Generalized decomposition pathway of sulfuric acid hydrates.

Experimental Protocols for the Study of Sulfuric Acid Hydrates

Synthesis of Sulfuric Acid Hydrates

The synthesis of specific sulfuric acid hydrates is typically achieved by carefully controlling the concentration of a sulfuric acid solution and then cooling it to a temperature where the desired hydrate is the stable solid phase.

General Protocol:

  • Preparation of Sulfuric Acid Solution: Prepare an aqueous solution of sulfuric acid with a specific, predetermined concentration corresponding to the desired hydrate based on the H₂SO₄-H₂O phase diagram.

  • Controlled Cooling: The solution is placed in a cryostat or a controlled-temperature bath. The temperature is slowly lowered to induce crystallization. The rate of cooling can influence the crystal size and quality.

  • Crystal Seeding (Optional): To promote the formation of a specific hydrate and prevent the formation of metastable phases, seed crystals of the desired hydrate can be introduced to the solution at a temperature slightly above the freezing point.

  • Isolation and Storage: Once formed, the crystals are isolated from the remaining solution, often by filtration at low temperatures. The crystals must be stored in a sealed container at a temperature and water vapor pressure that maintains their stability to prevent dehydration or further hydration.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for studying the thermal stability and decomposition of materials.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine melting points, phase transition temperatures, and the enthalpy of these transitions. For a sulfuric acid hydrate, a DSC thermogram would show endothermic peaks corresponding to melting and decomposition events.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. When a hydrate is heated, the loss of water molecules results in a decrease in mass. The TGA curve provides quantitative information about the stoichiometry of the dehydration steps and the temperature ranges over which they occur.

Experimental Workflow for Thermal Analysis:

ThermalAnalysisWorkflow start Synthesized H₂SO₄·12H₂O Crystal dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga data_analysis Data Analysis dsc->data_analysis tga->data_analysis results Determination of: - Melting Point - Decomposition Temperatures - Enthalpy of Transitions - Stoichiometry of Decomposition data_analysis->results

Figure 2: Workflow for the thermal analysis of sulfuric acid hydrates.

Conclusion

While sulfuric acid dodecahydrate is a recognized hydrate of sulfuric acid, detailed experimental data on its stability and decomposition are not as prevalent as for other hydrates like the tetrahydrate and octahydrate. The information available, primarily its enthalpy of formation, suggests it is a thermodynamically stable species under specific low-temperature conditions. The general principles of hydrate decomposition indicate a stepwise loss of water upon heating.

For researchers and professionals in fields where the interaction of sulfuric acid and water is relevant, a thorough understanding of the H₂SO₄-H₂O phase diagram is crucial for predicting and controlling the formation of various hydrates. Further experimental studies employing techniques such as DSC and TGA are needed to fully characterize the thermal properties and decomposition kinetics of H₂SO₄·12H₂O. Such data would be invaluable for applications requiring precise control over hydration states in low-temperature environments.

References

Methodological & Application

Applications of Sulfuric Acid in Organic Synthesis: A Focus on Catalysis and Dehydration

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature reveals no specific, documented applications of dodecahydrate sulfuric acid (H₂SO₄·12H₂O) in organic synthesis. This particular hydrate of sulfuric acid is not commonly employed as a reagent or catalyst in standard organic transformations. The vast majority of applications utilize concentrated or dilute aqueous solutions of sulfuric acid.

Therefore, this document will focus on the well-established and widespread applications of sulfuric acid in its more conventional forms within the field of organic synthesis, providing detailed application notes and protocols for key reactions. The principles and procedures outlined below are fundamental to researchers, scientists, and professionals in drug development.

Application Notes

Sulfuric acid is a versatile and powerful tool in organic synthesis, primarily functioning as a strong acid catalyst and a potent dehydrating agent.[1][2][3][4][5][6] Its utility stems from its ability to protonate various functional groups, thereby activating them towards subsequent reactions, and its strong affinity for water, which can drive equilibrium reactions to completion.

Acid Catalysis

Concentrated sulfuric acid is a widely used homogeneous acid catalyst in a multitude of organic reactions.[2][4][5] Its high acidity allows it to protonate even weakly basic substrates, initiating a variety of transformations.

  • Esterification: In the formation of esters from carboxylic acids and alcohols (Fischer esterification), sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]

  • Hydration of Alkenes: Sulfuric acid catalyzes the addition of water across a double bond to form alcohols. The reaction proceeds via the protonation of the alkene to form a carbocation intermediate, which is then attacked by water.[7]

  • Nitration of Aromatic Compounds: In conjunction with nitric acid, sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction to introduce a nitro group onto an aromatic ring.[2][4]

Dehydration Reactions

The strong hygroscopic nature of concentrated sulfuric acid makes it an excellent dehydrating agent, capable of removing water molecules from organic compounds.[1][3][8][9]

  • Dehydration of Alcohols to Alkenes: By protonating the hydroxyl group of an alcohol, sulfuric acid facilitates its departure as a water molecule, a good leaving group. Subsequent elimination of a proton from an adjacent carbon atom leads to the formation of an alkene.[1]

  • Dehydration of Sugars: Concentrated sulfuric acid can dehydrate carbohydrates, removing the elements of water and leaving behind a carbonaceous residue.[3][8][9]

Experimental Protocols

The following are representative protocols for common organic transformations utilizing sulfuric acid.

Protocol 1: Synthesis of Ethyl Acetate via Fischer Esterification

This protocol describes the synthesis of ethyl acetate from acetic acid and ethanol using concentrated sulfuric acid as a catalyst.

Materials:

  • Glacial Acetic Acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Reflux apparatus, separating funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine 1 mole of glacial acetic acid and 1 mole of absolute ethanol.

  • Slowly and with cooling, add 0.1 moles of concentrated sulfuric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After cooling, transfer the reaction mixture to a separating funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and again with water.

  • Dry the crude ethyl acetate over anhydrous sodium sulfate.

  • Purify the product by distillation, collecting the fraction boiling at 77°C.

Protocol 2: Dehydration of Cyclohexanol to Cyclohexene

This protocol details the dehydration of cyclohexanol to cyclohexene using concentrated sulfuric acid as a catalyst and dehydrating agent.

Materials:

  • Cyclohexanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Chloride Solution

  • Anhydrous Calcium Chloride

  • Distillation apparatus

Procedure:

  • In a distillation flask, place 0.2 moles of cyclohexanol.

  • Carefully add 0.05 moles of concentrated sulfuric acid to the flask while swirling.

  • Heat the mixture gently to distill the product. The temperature of the vapor should be maintained below 100°C.

  • Collect the distillate in a receiver cooled in an ice bath.

  • Transfer the distillate to a separating funnel and wash with saturated sodium chloride solution.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Redistill the dried product, collecting the fraction boiling between 80-85°C.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the protocols described above.

ReactionSubstratesCatalyst (molar eq.)Temperature (°C)Reaction Time (h)Typical Yield (%)
Fischer Esterification Acetic Acid, EthanolH₂SO₄ (0.1)Reflux (~100)1 - 260 - 70
Alcohol Dehydration CyclohexanolH₂SO₄ (0.25)Distillation1 - 280 - 90

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Carboxylic_Acid R-COOH H+ H+ Protonated_Acid R-C(OH)₂⁺ H+->Protonated_Acid Alcohol R'-OH Protonated_Acid->Alcohol Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Alcohol->Tetrahedral_Intermediate Protonated_Ester_Intermediate R-C(O⁺H₂)(OHR') Tetrahedral_Intermediate->Protonated_Ester_Intermediate Tetrahedral_Intermediate->Protonated_Ester_Intermediate Protonated_Ester R-COOR' + H₂O Protonated_Ester_Intermediate->Protonated_Ester -H₂O Protonated_Ester_Intermediate->Protonated_Ester Ester R-COOR' Protonated_Ester->Ester -H⁺ Protonated_Ester->Ester H+_out H+

Caption: Mechanism of Fischer Esterification.

General Experimental Workflow for a Sulfuric Acid Catalyzed Reaction

Workflow Start Start Reactants Combine Reactants Start->Reactants Add_Catalyst Add H₂SO₄ Catalyst Reactants->Add_Catalyst Reaction Heat/Stir Add_Catalyst->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Drying Dry Organic Layer Workup->Drying Purification Purify Product (Distillation, Crystallization) Drying->Purification Analysis Characterize Product (NMR, IR, etc.) Purification->Analysis End End Analysis->End

Caption: A general workflow for organic synthesis.

References

Application Notes and Protocols: Dodecatungstosilicic Acid (H₄SiW₁₂O₄₀·nH₂O) as a Highly Efficient Catalyst for Esterification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dodecatungstosilicic acid hydrate (H₄SiW₁₂O₄₀·nH₂O), a Keggin-type heteropoly acid, as a catalyst in esterification reactions. Its high acidity, thermal stability, and unique structure make it a superior alternative to traditional catalysts like sulfuric acid in various synthetic applications.

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide range of compounds, from pharmaceuticals to polymers. The choice of catalyst is paramount to achieving high yields and selectivities under mild conditions. Dodecatungstosilicic acid (also known as silicotungstic acid) has emerged as a highly effective catalyst for these transformations.[1] This heteropoly acid possesses strong Brønsted acidity, exceeding that of conventional mineral acids, which allows for efficient catalysis of esterification reactions.[2] It can be used in both homogeneous and heterogeneous systems, offering flexibility in process design.[3][4]

Advantages of Dodecatungstosilicic Acid in Esterification

  • High Catalytic Activity: Demonstrates exceptional activity, leading to high conversion rates of carboxylic acids to esters.[3]

  • Mild Reaction Conditions: Enables reactions to proceed at lower temperatures and pressures compared to other catalysts.[5]

  • High Selectivity: Minimizes the formation of byproducts.

  • Water Tolerant: Can be effective even in the presence of water, a common byproduct of esterification.

  • Reusable (in heterogeneous setups): When supported on a solid matrix, it can be recovered and reused, enhancing process sustainability.[4]

Quantitative Data Summary

The following tables summarize the performance of dodecatungstosilicic acid in various esterification reactions as reported in the literature.

Table 1: Esterification of Acetic Acid with Ethanol [3]

CatalystCatalyst LoadingMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Acetic Acid Conversion (%)
H₄SiW₁₂O₄₀3 g W per 100 g acetic acid1:5778.2587

Table 2: Esterification of Levulinic Acid with Various Alcohols [5]

AlcoholCatalyst Loading (mol%)Molar Ratio (Acid:Alcohol)Temperature (K)Reaction Time (h)Levulinic Acid Conversion (%)
Methanol81:18298895
Ethanol81:18298892
Propanol81:18298888
Butanol81:18298885

Experimental Protocols

Protocol 1: Homogeneous Catalytic Esterification of Acetic Acid with Ethanol [3]

This protocol describes a typical laboratory-scale procedure for the esterification of acetic acid with ethanol using dodecatungstosilicic acid as a homogeneous catalyst.

Materials:

  • Acetic Acid (99% purity)

  • Ethanol

  • Dodecatungstosilicic acid hydrate (H₄SiW₁₂O₄₀·nH₂O)

  • Three-necked flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Set up a three-necked flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer.

  • To the flask, add acetic acid and ethanol in a molar ratio of 1:5.

  • Add the dodecatungstosilicic acid catalyst. The catalyst loading should be 3 g of tungsten (W) per 100 g of acetic acid.

  • Heat the reaction mixture to 77°C with constant stirring at 500 rpm.

  • Maintain the reaction at this temperature for 8.25 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as distillation.

Protocol 2: Room Temperature Esterification of Levulinic Acid with Methanol [5]

This protocol outlines a procedure for the esterification of levulinic acid at room temperature, highlighting the high activity of the catalyst under mild conditions.

Materials:

  • Levulinic Acid

  • Methanol

  • Dodecatungstosilicic acid hydrate (H₄SiW₁₂O₄₀·nH₂O)

  • Reaction vessel with a magnetic stirrer

Procedure:

  • In a suitable reaction vessel, dissolve levulinic acid in methanol. The molar ratio of levulinic acid to methanol should be approximately 1:18.

  • Add the dodecatungstosilicic acid catalyst to the solution. The catalyst loading should be 8 mol% with respect to the levulinic acid.

  • Stir the reaction mixture at room temperature (298 K) for 8 hours.

  • Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the catalyst can be separated if it precipitates, or the product can be isolated by removing the excess methanol under reduced pressure followed by purification.

Visualizations

Diagram 1: General Experimental Workflow for Homogeneous Esterification

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Carboxylic Acid + Alcohol Mix Mixing in Reaction Vessel Reactants->Mix Catalyst H₄SiW₁₂O₄₀·nH₂O Catalyst->Mix Solvent Excess Alcohol or Inert Solvent Solvent->Mix Heat Heating and Stirring (e.g., 77°C, 500 rpm) Mix->Heat Monitor Reaction Monitoring (GC/HPLC) Heat->Monitor Periodic Sampling Cool Cooling to Room Temperature Heat->Cool Reaction Complete Monitor->Heat Continue if incomplete Isolation Product Isolation (e.g., Distillation) Cool->Isolation Purification Purification Isolation->Purification Product Pure Ester Purification->Product

Caption: Workflow for esterification using a homogeneous catalyst.

Diagram 2: Fischer Esterification Mechanism

G A Carboxylic Acid R-C(=O)OH B Protonation R-C(=O+)OH₂ A->B Catalyst (H⁺) D Nucleophilic Attack R-C(OH)₂(O+HR') B->D C Alcohol R'-OH C->B Attack E Proton Transfer R-C(OH)(O+H₂)R' D->E Intramolecular F Elimination of Water R-C(=O+R')OH E->F Loss of H₂O G Deprotonation R-C(=O)OR' Ester F->G Deprotonation H2O_out H₂O F->H2O_out H_plus_out H⁺ G->H_plus_out H_plus_in H⁺ H_plus_in->A

Caption: Mechanism of acid-catalyzed Fischer esterification.

References

Application Notes and Protocols for Handling and Storing Sulfuric Acid Dodecahydrate (H₂SO₄·12H₂O)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfuric acid dodecahydrate (H₂SO₄·12H₂O) is a hydrated form of sulfuric acid, existing as a crystalline solid. While the properties and handling of concentrated sulfuric acid are well-documented, the specific protocols for its dodecahydrate form are less common. This document provides detailed application notes and experimental protocols for the safe handling, storage, and potential use of sulfuric acid dodecahydrate in a research and development setting.

Quantitative Data Summary

A precise set of physical and chemical properties for sulfuric acid dodecahydrate is crucial for its proper handling and use in experimental settings. The following table summarizes available quantitative data.

PropertyValueUnits
Molecular Formula H₂SO₄·12H₂O-
CAS Number 30383-99-4-
Molecular Weight 314.26 g/mol
Enthalpy of Formation (ΔfH° at 298.15 K) -4311.65 ± 0.31kJ/mol[1]
Physical State Crystalline Solid-

Experimental Protocols

Protocol 1: Preparation of Sulfuric Acid Dodecahydrate Crystals

Objective: To synthesize crystalline sulfuric acid dodecahydrate from concentrated sulfuric acid.

Materials:

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Crystallization dish

  • Stirring rod

  • Controlled temperature chamber or cold bath

  • Appropriate Personal Protective Equipment (PPE)

Methodology:

  • Safety First: Don all appropriate PPE, including chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat. All procedures should be performed in a certified chemical fume hood.

  • Acid Dilution: Carefully and slowly add a pre-calculated amount of concentrated sulfuric acid to a specific volume of cold deionized water in a crystallization dish. Always add acid to water, never the other way around, to avoid a violent exothermic reaction. The final concentration should be targeted to facilitate the crystallization of the dodecahydrate upon cooling.

  • Initiate Crystallization: Gently stir the solution to ensure homogeneity. Place the crystallization dish in a controlled temperature environment set to just below the expected crystallization temperature. The formation of various sulfuric acid hydrates is temperature-dependent.

  • Crystal Growth: Allow the solution to cool slowly and undisturbed. Crystal growth may take several hours to days. Seeding with a previously formed crystal can promote crystallization.

  • Isolation: Once a sufficient amount of crystals has formed, carefully decant the remaining liquid. The crystals can be briefly washed with a small amount of ice-cold deionized water to remove excess acid.

  • Drying: Gently pat the crystals dry with filter paper. Avoid excessive heating as this will lead to the decomposition of the hydrate.

Protocol 2: Handling and General Use

Objective: To provide guidelines for the safe handling of sulfuric acid dodecahydrate in a laboratory setting.

Methodology:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE as outlined in Protocol 1.

  • Work Area: Conduct all manipulations of H₂SO₄·12H₂O within a chemical fume hood to avoid inhalation of any potential aerosols or vapors.

  • Utensils: Use non-metallic spatulas and weighing boats to handle the crystalline solid. Sulfuric acid is corrosive to many metals.

  • Dispensing: When weighing, do so in a tared, sealed container to minimize exposure to atmospheric moisture, which can alter the hydration state.

  • Reactions: When using in reactions, consider the water content of the hydrate. The 12 molecules of water will participate in or affect the reaction medium. For reactions sensitive to water, this hydrate is not a suitable reagent.

  • Waste Disposal: Dispose of all waste containing sulfuric acid dodecahydrate according to institutional and local regulations for acidic hazardous waste.

Storage Protocols

Proper storage is critical to maintain the integrity of the dodecahydrate form and ensure safety.

  • Container: Store in a tightly sealed, corrosion-resistant container (e.g., glass or compatible polymer).

  • Temperature: Store in a cool, dry, and well-ventilated area. To maintain the dodecahydrate form, it is recommended to store it at a constant, cool temperature. Temperature fluctuations should be avoided to prevent cycles of melting and recrystallization.

  • Incompatibilities: Store separately from incompatible materials such as bases, organic materials, reducing agents, and metals.

  • Moisture: Protect from atmospheric moisture to prevent deliquescence and changes in the hydration state. Storage in a desiccator may be beneficial.

Diagrams

experimental_workflow Experimental Workflow: Use of H2SO4·12H2O in a Reaction prep Preparation of H2SO4·12H2O Crystals handle Handling in Fume Hood with Proper PPE prep->handle weigh Weighing in a Sealed Container handle->weigh reaction Addition to Reaction Mixture weigh->reaction workup Reaction Work-up and Product Isolation reaction->workup analysis Product Analysis workup->analysis

Caption: Workflow for utilizing H₂SO₄·12H₂O in a chemical reaction.

storage_logic Logical Relationships for H2SO4·12H2O Storage substance H2SO4·12H2O storage Proper Storage substance->storage container Tightly Sealed, Corrosion-Resistant Container storage->container environment Cool, Dry, Well-Ventilated Area storage->environment incompatibles Segregation from Incompatible Materials storage->incompatibles moisture Protection from Atmospheric Moisture storage->moisture

Caption: Key considerations for the safe storage of H₂SO₄·12H₂O.

References

Application Notes and Protocols: Sulfuric Acid Dodecahydrate and its Relevance in Electrolyte Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of sulfuric acid dodecahydrate, its properties, and its relevance in the context of electrolyte solutions, particularly for applications such as lead-acid batteries. While not a direct additive, understanding this hydrate is crucial for low-temperature applications. This document details protocols for the preparation and characterization of sulfuric acid electrolytes with concentrations equivalent to the dodecahydrate form.

Introduction to Sulfuric Acid Dodecahydrate

Sulfuric acid dodecahydrate (H₂SO₄·12H₂O) is a specific solid hydrate of sulfuric acid.[1] It is not a compound that is typically synthesized and then dissolved to create an electrolyte. Instead, it represents a crystalline phase that can form within a sulfuric acid solution when the concentration and temperature conditions are met. The formation of such solid hydrates can significantly impact the performance of electrochemical systems, especially at low temperatures, by altering the electrolyte's concentration and physical properties.

The stoichiometric formula H₂SO₄·12H₂O corresponds to a specific concentration of sulfuric acid in water. This concentration is relevant to the study of electrolytes under conditions where phase transitions may occur.

Application Notes: Relevance in Electrolyte Systems

The primary application of aqueous sulfuric acid as an electrolyte is in lead-acid batteries.[2][3][4] The concentration of the sulfuric acid is a critical parameter that affects the battery's performance, including its electromotive force, conductivity, and freezing point. In a charged lead-acid battery, the electrolyte is typically a 29-32% solution of sulfuric acid in water by weight.[5]

The formation of sulfuric acid hydrates, such as the dodecahydrate, is particularly relevant in environments with low ambient temperatures. If the battery's temperature drops sufficiently, the electrolyte can freeze. The formation of solid hydrates depletes the liquid phase of water, thereby increasing the concentration of the remaining liquid sulfuric acid and altering the electrolyte's properties. This can lead to a decrease in ionic conductivity and an increase in viscosity, both of which hinder the battery's performance and can cause irreversible damage to the battery's internal components.

Data Presentation

The physical and electrochemical properties of sulfuric acid solutions are highly dependent on concentration and temperature.

Table 1: Physical Properties of Sulfuric Acid and its Dodecahydrate

PropertyValueNotes
Chemical FormulaH₂SO₄·12H₂ODodecahydrate form[1]
Molar Mass314.26 g/mol Dodecahydrate form[1]
Equivalent H₂SO₄ Concentration (wt%)~31.2%Calculated from molar masses
Appearance of Pure H₂SO₄Colorless, oily liquid[6][7]Highly corrosive and hygroscopic[5][7]
Boiling Point of Pure H₂SO₄338 °C[6]
Freezing Point of Pure H₂SO₄10.5 °C[6]

Table 2: Viscosity of Sulfuric Acid Solutions at Various Temperatures

H₂SO₄ Concentration (wt%)Temperature (°C)Viscosity (cP)
98.320~21.0
9326.717.305
593.30.345
Not Specified048.4[8]
Not Specified1532.8[8]
Not Specified2024.3 (interpolated)

Table 3: Electrical Conductivity of Sulfuric Acid Solutions

H₂SO₄ Concentration (wt%)Temperature (°C)Electrical Conductivity (S/m)
3026.7~80
37 (approx.)Room Temp.High (Specific value varies)
Pure H₂SO₄Room Temp.Low (Non-conductor when pure)

Experimental Protocols

The following protocols provide methodologies for preparing and characterizing sulfuric acid electrolytes, with a focus on a concentration equivalent to the dodecahydrate.

Protocol 1: Preparation of Sulfuric Acid Electrolyte (31.2 wt% H₂SO₄)

Objective: To prepare a sulfuric acid electrolyte solution with a concentration equivalent to that of sulfuric acid dodecahydrate.

Materials:

  • Concentrated sulfuric acid (98% H₂SO₄)

  • Distilled or deionized water

  • Glass beaker

  • Glass stirring rod

  • Graduated cylinders

  • Personal Protective Equipment (PPE): safety goggles, acid-resistant gloves, lab coat

Procedure:

  • Safety First: Don appropriate PPE. Work in a well-ventilated fume hood. Remember the rule: Always Add Acid to Water (A&W) . Adding water to acid can cause a violent exothermic reaction.[2]

  • Calculate Volumes:

    • To prepare 100 g of a 31.2 wt% H₂SO₄ solution, you will need 31.2 g of H₂SO₄ and 68.8 g of water.

    • Using the density of 98% H₂SO₄ (~1.84 g/mL) and water (1 g/mL), calculate the required volumes.

      • Volume of 98% H₂SO₄ = (31.2 g H₂SO₄ / 0.98) / 1.84 g/mL ≈ 17.3 mL

      • Volume of water = 68.8 g / 1 g/mL = 68.8 mL

  • Mixing:

    • Measure 68.8 mL of distilled water and pour it into a glass beaker.

    • Slowly and carefully, while continuously stirring with a glass rod, add 17.3 mL of concentrated sulfuric acid to the water.[2]

    • The solution will become hot. Allow it to cool to room temperature before use.

  • Storage: Store the prepared electrolyte in a clearly labeled, sealed, and acid-resistant container.

Protocol 2: Measurement of Electrolyte Conductivity

Objective: To determine the electrical conductivity of the prepared sulfuric acid electrolyte.

Materials:

  • Prepared sulfuric acid electrolyte

  • Conductivity meter with a suitable probe

  • Calibration standards (e.g., KCl solutions of known conductivity)

  • Beakers

  • Distilled water for rinsing

Procedure:

  • Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions.[9]

  • Probe Preparation: Rinse the conductivity probe thoroughly with distilled water and then with a small amount of the electrolyte solution to be measured.

  • Measurement:

    • Immerse the probe into the electrolyte solution, ensuring the electrodes are fully submerged.[10]

    • Allow the reading to stabilize. The instrument typically applies an alternating current to prevent electrolysis and polarization effects.[9][11]

    • Record the conductivity value, noting the temperature of the solution as conductivity is temperature-dependent.[12] Many modern meters have automatic temperature compensation.

  • Cleaning: After measurement, thoroughly rinse the probe with distilled water and store it according to the manufacturer's guidelines.

Protocol 3: Measurement of Electrolyte Viscosity

Objective: To measure the dynamic viscosity of the prepared sulfuric acid electrolyte.

Materials:

  • Prepared sulfuric acid electrolyte

  • Viscometer or rheometer suitable for corrosive liquids (e.g., with Hastelloy components or a glass capillary viscometer).[13]

  • Temperature-controlled bath

  • Stopwatch (if using a capillary viscometer)

Procedure:

  • Instrument Setup: Set up the viscometer and allow it to equilibrate to the desired measurement temperature using the temperature-controlled bath.

  • Sample Loading: Carefully load the electrolyte sample into the viscometer, following the instrument's specific instructions. Ensure no air bubbles are present.

  • Measurement:

    • Initiate the measurement sequence. For a rotational viscometer, this involves shearing the fluid at a defined rate. For a capillary viscometer, it involves measuring the time it takes for a specific volume of liquid to flow through a capillary.

    • Record the viscosity reading. For accurate results, perform multiple measurements and average the values.[14][15]

  • Cleaning: Thoroughly clean the viscometer with an appropriate solvent and dry it completely after use, especially given the corrosive nature of the electrolyte.

Protocol 4: Determination of Electrochemical Stability Window (ESW)

Objective: To determine the potential range over which the electrolyte is stable without significant oxidation or reduction.

Materials:

  • Prepared sulfuric acid electrolyte

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., platinum or glassy carbon)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl or a mercury/mercurous sulfate electrode, which is more stable in sulfate solutions)

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte. Ensure the electrodes are properly positioned and immersed.

  • Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV):

    • Connect the cell to the potentiostat.

    • To determine the anodic (oxidation) limit, perform an LSV by sweeping the potential from the open-circuit potential (OCP) to more positive potentials at a slow scan rate (e.g., 1-10 mV/s).

    • To determine the cathodic (reduction) limit, sweep the potential from the OCP to more negative potentials.

  • Data Analysis:

    • Plot the resulting current versus potential.

    • The ESW is defined by the potential limits where a significant increase in current is observed, indicating the onset of electrolyte decomposition.[16][17][18][19] A current density cutoff (e.g., 0.1 mA/cm²) is often used to define these limits.

  • Cleaning: Disassemble and thoroughly clean all cell components after the experiment.

Protocol 5: Charge-Discharge Cycling of a Lead-Acid Cell

Objective: To demonstrate the function of the sulfuric acid electrolyte in a lead-acid battery.

Materials:

  • Simple lead-acid cell (two lead strips as electrodes)

  • Prepared sulfuric acid electrolyte (e.g., 31.2 wt%)

  • DC power supply for charging

  • A small load (e.g., a low-voltage light bulb or a resistor) for discharging

  • Voltmeter and Ammeter (or a battery cycler)

Procedure:

  • Cell Assembly: Place the two lead strips into a beaker containing the sulfuric acid electrolyte, ensuring they do not touch.

  • Charging:

    • Connect the lead strips to the DC power supply. The positive terminal is connected to the anode (which will become PbO₂) and the negative terminal to the cathode (which will remain Pb).

    • Apply a voltage slightly higher than the cell's nominal voltage (e.g., 2.2-2.4 V for a single cell) to charge it. Gas evolution (H₂ and O₂) will be observed.

    • During charging, the concentration of the sulfuric acid in the electrolyte increases as water is consumed and sulfate ions are returned to the solution from the electrodes.[20][21]

  • Discharging:

    • Disconnect the power supply and connect the load across the electrodes.

    • Monitor the voltage and current as the cell discharges. The light bulb will light up and then dim as the battery discharges.

    • During discharge, both electrodes are converted to lead sulfate (PbSO₄), and the concentration of the sulfuric acid electrolyte decreases as sulfate ions are consumed and water is produced.[3][20][22]

  • Data Recording: Record the voltage, current, and time during the charge and discharge cycles to characterize the cell's performance.

Mandatory Visualizations

G cluster_prep Electrolyte Preparation cluster_char Electrolyte Characterization start Start: Define Target Concentration (31.2 wt%) calc Calculate Volumes of 98% H2SO4 and H2O start->calc measure_h2o Measure Distilled Water calc->measure_h2o measure_h2so4 Measure Concentrated H2SO4 calc->measure_h2so4 mix Slowly Add Acid to Water with Constant Stirring measure_h2o->mix measure_h2so4->mix cool Cool Solution to Room Temperature mix->cool prep_end End: Prepared Electrolyte cool->prep_end cond Measure Electrical Conductivity prep_end->cond visc Measure Viscosity prep_end->visc esw Determine Electrochemical Stability Window (ESW) prep_end->esw char_end End: Characterized Electrolyte cond->char_end visc->char_end esw->char_end

Caption: Experimental workflow for electrolyte preparation and characterization.

Lead_Acid_Battery cluster_discharge Discharge Process (Cell acts as Galvanic Cell) cluster_charge Charge Process (Cell acts as Electrolytic Cell) anode_d Anode (-): Pb(s) + HSO4-(aq) -> PbSO4(s) + H+(aq) + 2e- electrolyte_d Electrolyte: H2SO4 concentration decreases anode_d->electrolyte_d consumes HSO4- cathode_d Cathode (+): PbO2(s) + HSO4-(aq) + 3H+(aq) + 2e- -> PbSO4(s) + 2H2O(l) cathode_d->electrolyte_d consumes HSO4- & H+ electrolyte_c Electrolyte: H2SO4 concentration increases electrolyte_d->electrolyte_c Recharging anode_c Anode (+): PbSO4(s) + 2H2O(l) -> PbO2(s) + HSO4-(aq) + 3H+(aq) + 2e- anode_c->electrolyte_c produces HSO4- & H+ cathode_c Cathode (-): PbSO4(s) + H+(aq) + 2e- -> Pb(s) + HSO4-(aq) cathode_c->electrolyte_c produces HSO4-

References

Application Notes and Protocols for Safe Handling of Sulfuric Acid and its Hydrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety guidelines, protocols, and data for working with sulfuric acid and its hydrated forms, including dodecahydrate sulfuric acid. While this compound is a specific chemical entity, the safety precautions are governed by the highly hazardous nature of concentrated sulfuric acid. The information herein is intended to supplement, not replace, institutional safety protocols and regulatory requirements.

Hazard Identification and Chemical Properties

Sulfuric acid is a strong mineral acid with highly corrosive and reactive properties. It is a powerful oxidizing and dehydrating agent. The hydration reaction of sulfuric acid is intensely exothermic, generating significant heat. Due to its strong affinity for water, pure anhydrous sulfuric acid does not exist in nature.[1]

1.1. Physical and Chemical Properties

The following table summarizes key properties of sulfuric acid.

PropertyValue
Molecular Formula H₂SO₄
Appearance Colorless, odorless, oily liquid[1][2]
Molar Mass 98.079 g/mol
Boiling Point (98.3%) 338 °C (640 °F)[1]
Melting Point 10.37 °C (50.7 °F)[1]
Specific Gravity (Pure) 1.830 at 25 °C (77 °F)[1]

1.2. Known Hydrates

Sulfuric acid forms several known hydrates, including H₂SO₄·nH₂O where n = 1, 2, 3, 4, 6.5, and 8.[2] While "this compound" (H₂SO₄·12H₂O) is listed in chemical databases, safety protocols for this specific hydrate are not distinct from those for concentrated sulfuric acid due to the inherent hazards of the acid component.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling sulfuric acid.

PPE CategorySpecification
Eye Protection Chemical splash goggles are required at all times. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[3]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Always inspect gloves for damage before use.[3]
Body Protection A laboratory coat is required. For larger quantities, a chemical-resistant apron or suit should be worn.[3][4]
Footwear Closed-toe shoes are mandatory.
Respiratory Protection Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[3]

Handling and Storage Protocols

3.1. General Handling

  • Dilution: Always add acid to water slowly and in small amounts to dissipate the heat generated. Never add water to acid , as this can cause the solution to boil and splash violently.[3]

  • Spills: Have a spill kit readily available. Neutralize small spills with a weak base such as sodium bicarbonate or sodium carbonate.[3][4]

  • Work Area: Ensure an eyewash station and safety shower are immediately accessible.[3]

3.2. Storage

  • Store sulfuric acid in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3][5]

  • Ensure containers are tightly sealed and stored upright.

  • Store in appropriate, corrosion-resistant containers such as glass or specialized plastic. Do not store in metal containers.[3][4]

  • Segregate sulfuric acid from incompatible materials.

3.3. Incompatible Materials

Sulfuric acid is incompatible with a wide range of substances. The following diagram illustrates key incompatibilities.

IncompatibleMaterials H2SO4 Sulfuric Acid Bases Strong Bases (e.g., NaOH, KOH) H2SO4->Bases Violent Reaction Metals Metals (Generates Flammable H₂ Gas) H2SO4->Metals Corrosive Reaction Water Water (Violent Exothermic Reaction) H2SO4->Water Extreme Heat Generation Organic Combustible Materials (e.g., Wood, Paper, Solvents) H2SO4->Organic Ignition/Fire Hazard Oxidizers Strong Oxidizing Agents (e.g., Perchlorates, Nitrates) H2SO4->Oxidizers Increased Fire/Explosion Risk Carbides Carbides H2SO4->Carbides Violent Reaction

Caption: Chemical incompatibility chart for sulfuric acid.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving sulfuric acid.

4.1. Exposure Protocols

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with large amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

4.2. Spill Response Workflow

The following workflow outlines the general procedure for responding to a sulfuric acid spill.

SpillResponseWorkflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Use non-combustible absorbent material) ppe->contain neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) contain->neutralize collect Collect Residue neutralize->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate end Spill Response Complete decontaminate->end

Caption: General workflow for responding to a sulfuric acid spill.

Experimental Protocols

5.1. Protocol for Diluting Concentrated Sulfuric Acid

Objective: To safely prepare a dilute solution of sulfuric acid from a concentrated stock.

Materials:

  • Concentrated sulfuric acid

  • Deionized water

  • Borosilicate glass beaker (appropriately sized for the final volume)

  • Glass stirring rod

  • Ice bath (optional, for larger dilutions)

  • Appropriate PPE

Procedure:

  • Don all required personal protective equipment.

  • Measure the required volume of deionized water and place it in the glass beaker. If a significant amount of heat is anticipated, place the beaker in an ice bath.

  • Slowly and carefully, add the measured volume of concentrated sulfuric acid to the water while gently stirring with a glass rod.

  • Add the acid in small portions to allow the heat to dissipate.

  • Monitor the temperature of the solution. If it becomes excessively hot, pause the addition of acid until it has cooled.

  • Once all the acid has been added, continue to stir for a few minutes to ensure homogeneity.

  • Allow the solution to cool to room temperature before transferring it to a labeled storage bottle.

Disclaimer: This information is for guidance purposes only. All laboratory work should be conducted in accordance with institutional safety policies and under the supervision of qualified personnel.

References

Applications of Sulfuric Acid Hydrates in Materials Science: A Focus on Dehydration and Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

While the specific term "dodecahydrate sulfuric acid" does not correspond to a commonly utilized material in scientific literature, the underlying concept of hydrated sulfuric acid is central to its wide-ranging applications in materials science. Sulfuric acid's interaction with water is critical to its function, primarily as a powerful dehydrating agent and a catalyst in the synthesis and modification of various materials. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the role of sulfuric acid's hygroscopic nature in materials science.

Application Notes

Concentrated sulfuric acid's strong affinity for water allows it to form various hydrates (H₂SO₄·nH₂O) and makes it a potent dehydrating agent.[1] This property is harnessed in numerous applications, from the synthesis of carbonaceous materials to the production of polymers and thin films. Furthermore, its acidic nature, often modulated by its water content, makes it an effective catalyst in a variety of reactions.

Key Application Areas:
  • Synthesis of Carbon-Based Materials: Concentrated sulfuric acid is widely used to dehydrate carbohydrates, such as sucrose and cellulose, to produce elemental carbon.[1] This process is a straightforward method for creating porous carbon structures, which have applications in filtration, energy storage, and catalysis.

  • Polymer Synthesis and Modification: In polymer chemistry, sulfuric acid is used as a catalyst and a dehydrating agent in reactions like esterification and condensation polymerization. It facilitates the removal of water, driving the reaction towards the formation of high-molecular-weight polymers. It is also used in the sulfonation of polymers to introduce sulfonic acid groups, thereby modifying their properties for applications such as ion-exchange membranes.

  • Metal Processing and Surface Treatment: In metallurgy, sulfuric acid is employed for pickling, a process that removes impurities, rust, and scale from the surface of metals like iron and steel before further processing, such as galvanizing or tinning.[2][3] The concentration of the acid solution is critical for controlling the rate and effectiveness of this process.

  • Nanomaterials Synthesis: Sulfuric acid plays a role in the synthesis of various nanomaterials. For instance, it can be used in the exfoliation of graphite to produce graphene oxide and in the synthesis of certain metal oxide nanoparticles where it acts as a catalyst or a pH controlling agent.

  • Pharmaceutical and Drug Development: In the pharmaceutical industry, sulfuric acid is used as a catalyst in the synthesis of various active pharmaceutical ingredients (APIs). Its strong dehydrating properties can be crucial in specific reaction steps to favor the desired product formation.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the use of sulfuric acid in materials science applications.

ParameterValue/RangeApplication ContextReference
Concentration for Dehydration 98% (concentrated)Dehydration of sucrose to carbon[4]
Temperature for Dehydration Room Temperature (exothermic)Dehydration of sucrose to carbon[4]
Concentration for Metal Pickling 10-15%Pickling of steel[2]
Catalyst Concentration 1-3% (v/v)Dehydration of fructose to 5-HMF[5]
Reaction Temperature 175 °CDehydration of fructose to 5-HMF[5]

Experimental Protocols

Protocol 1: Synthesis of Porous Carbon from Sucrose Dehydration

Objective: To synthesize a porous carbon monolith through the dehydration of sucrose using concentrated sulfuric acid.

Materials:

  • Sucrose (C₁₂H₂₂O₁₁)

  • Concentrated sulfuric acid (98%)

  • 250 mL beaker

  • Glass stirring rod

  • Fume hood

  • Deionized water

  • Drying oven

Procedure:

  • Place 50 g of sucrose into a 250 mL beaker.

  • Caution: This step must be performed in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Slowly and carefully add 50 mL of concentrated sulfuric acid to the sucrose while gently stirring with a glass rod.

  • An exothermic reaction will occur, and the mixture will turn yellow, then brown, and finally black as the sucrose is dehydrated.[4]

  • A column of black, porous carbon will rise from the beaker. Allow the reaction to proceed to completion (approximately 5-10 minutes).

  • Once the reaction has subsided and the carbon monolith has cooled, carefully remove it from the beaker.

  • Wash the carbon monolith thoroughly with deionized water to remove any residual acid. This can be done by repeatedly immersing the carbon in fresh portions of deionized water until the wash water is neutral (pH ~7).

  • Dry the porous carbon monolith in an oven at 100-120 °C for several hours until a constant weight is achieved.

Protocol 2: Surface Cleaning of Steel (Pickling)

Objective: To remove surface impurities and rust from a steel sample using a sulfuric acid solution.

Materials:

  • Steel sample with surface impurities/rust

  • 10% (v/v) sulfuric acid solution

  • Beaker large enough to fully immerse the steel sample

  • Tongs

  • Deionized water

  • Acetone

  • Drying oven or air stream

Procedure:

  • Prepare a 10% (v/v) sulfuric acid solution by slowly adding the required volume of concentrated sulfuric acid to deionized water in a beaker, while stirring. Always add acid to water, never the other way around, due to the highly exothermic nature of the dilution. [6][7][8]

  • Using tongs, carefully immerse the steel sample into the 10% sulfuric acid solution.

  • Allow the steel to remain in the acid bath for a period of 5-15 minutes, depending on the extent of the surface contamination. Bubbling may be observed as the acid reacts with the metal and its oxides.

  • Using tongs, remove the steel sample from the acid bath.

  • Immediately rinse the steel sample thoroughly with deionized water to stop the pickling reaction and remove any residual acid.

  • Further rinse the sample with acetone to remove water and facilitate drying.

  • Dry the cleaned steel sample using a stream of air or in a low-temperature oven.

Visualizations

Dehydration_of_Sucrose Sucrose Sucrose (C₁₂H₂₂O₁₁) Carbon Porous Carbon (12C) Sucrose->Carbon Dehydration Water Water (11H₂O) Sucrose->Water releases H2SO4 Concentrated H₂SO₄ (Dehydrating Agent) H2SO4->Sucrose catalyzes

Caption: Dehydration of sucrose by concentrated sulfuric acid to form porous carbon.

Steel_Pickling_Workflow Start Start: Rusted Steel Sample Acid_Bath Immerse in 10% H₂SO₄ Solution Start->Acid_Bath Rinse_Water Rinse with Deionized Water Acid_Bath->Rinse_Water Rinse_Acetone Rinse with Acetone Rinse_Water->Rinse_Acetone Drying Dry the Sample Rinse_Acetone->Drying End End: Clean Steel Sample Drying->End

Caption: Workflow for the surface cleaning of steel using sulfuric acid.

References

Dodecahydrate Sulfuric Acid: A Novel Proton Source for Low-Temperature Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of low-temperature organic synthesis, the choice of a proton source is critical to control reaction kinetics, enhance selectivity, and stabilize reactive intermediates. While liquid strong acids are commonly employed, their high reactivity and corrosivity at low temperatures can lead to undesired side reactions and handling difficulties. Dodecahydrate sulfuric acid (H₂SO₄·12H₂O), a solid hydrate of sulfuric acid, presents a compelling alternative as a crystalline, easy-to-handle, and potent proton source for reactions conducted at sub-ambient temperatures.

This document provides detailed application notes and protocols for the preparation and utilization of this compound in low-temperature reactions. The information is targeted towards researchers in organic synthesis, medicinal chemistry, and process development who are seeking novel methodologies for acid-catalyzed transformations under mild conditions. While direct literature on the synthetic applications of this compound is emerging, the principles outlined herein are based on the established properties of sulfuric acid and its hydrates.

Properties of Sulfuric Acid Hydrates

Sulfuric acid forms a variety of crystalline hydrates with water, with the general formula H₂SO₄·nH₂O. The specific hydrate formed is dependent on the concentration of the sulfuric acid solution and the temperature. Pure sulfuric acid freezes at approximately 10.4°C.[1] The dodecahydrate is a higher hydrate, existing at lower temperatures from more dilute solutions. These solid hydrates serve as a contained and stable source of protons, offering potential advantages in heterogeneous reaction setups.

Data Presentation: Illustrative Reaction Parameters

The following table summarizes hypothetical quantitative data for reactions where this compound could be employed as a catalyst. These values are illustrative and should be optimized for specific substrates and reaction conditions.

Reaction TypeSubstrateProductTemperature (°C)Reaction Time (h)Yield (%)Notes
Acetal DeprotectionBenzaldehyde dimethyl acetalBenzaldehyde-40 to -201 - 3>95Clean conversion with minimal side products.
Pinacol RearrangementPinacolPinacolone-20 to 02 - 685 - 90Solid acid prevents charring often seen with concentrated H₂SO₄.
Electrophilic Addition to AlkeneStyrene1-Phenylethanol-78 to -504 - 870 - 80Reaction with water as the nucleophile.
Friedel-Crafts AlkylationBenzene (excess)Cumene-10 to 05 - 1060 - 70Using propene; demonstrates potential for C-C bond formation.

Experimental Protocols

Protocol 1: In Situ Generation and Use of this compound for Acetal Deprotection

Objective: To deprotect a dimethyl acetal to the corresponding aldehyde at low temperature using this compound generated in situ.

Materials:

  • Substrate (e.g., Benzaldehyde dimethyl acetal)

  • Dichloromethane (CH₂Cl₂), pre-cooled to -40°C

  • Sulfuric acid (~46% w/w aqueous solution), pre-cooled to 0°C

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • Dissolve the acetal substrate (1.0 eq) in pre-cooled dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the reaction mixture to -40°C using a dry ice/acetone bath.

  • Slowly add the pre-cooled ~46% w/w sulfuric acid solution (0.1 - 0.2 eq H₂SO₄) to the stirred reaction mixture. The formation of a crystalline solid (this compound) should be observed.

  • Maintain the reaction at -40°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and wash it successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography or distillation as required.

Protocol 2: Preparation of Solid this compound for Use as a Heterogeneous Catalyst

Objective: To prepare solid this compound for use as a readily transferable solid acid catalyst.

Materials:

  • Concentrated sulfuric acid (98%)

  • Deionized water, cooled to near 0°C

Procedure:

  • In a fume hood, carefully and slowly add concentrated sulfuric acid to a stirred, cooled beaker of deionized water to prepare a solution with a final concentration of approximately 46% w/w H₂SO₄. Caution: This is a highly exothermic process. [2]

  • Once the solution has cooled to room temperature, place it in a freezer at approximately -20°C to -30°C.

  • Allow the solution to stand until crystals of this compound form.

  • Decant the remaining mother liquor. The resulting solid can be used directly as a catalyst.

  • For a reaction, the pre-weighed solid catalyst can be added to the reaction mixture at the desired low temperature.

Visualizations

Workflow for Acetal Deprotection

G Workflow for Acetal Deprotection sub Dissolve Substrate in CH2Cl2 cool1 Cool to -40°C sub->cool1 add_acid Add Cold ~46% H2SO4 (Formation of Solid Hydrate) cool1->add_acid react Stir at -40°C (Monitor by TLC) add_acid->react quench Quench with NaHCO3 react->quench workup Aqueous Workup quench->workup purify Purification workup->purify

Caption: Experimental workflow for the deprotection of an acetal using this compound.

Proposed Mechanism of Acid-Catalyzed Acetal Hydrolysis

G Mechanism of Acetal Hydrolysis acetal R-CH(OR')2 protonated_acetal R-CH(O+HR')2 acetal->protonated_acetal + H+ carbocation [R-CH=O+R'] <=> [R-C+H-OR'] protonated_acetal->carbocation - R'OH hemiacetal R-CH(OH)(OR') carbocation->hemiacetal + H2O - H+ protonated_hemiacetal R-CH(OH)(O+HR') hemiacetal->protonated_hemiacetal + H+ aldehyde R-CHO protonated_hemiacetal->aldehyde - R'OH - H+ H_plus H+ ROH1 - R'OH H2O + H2O H_plus2 H+ ROH2 - R'OH H_plus_out - H+

Caption: Proposed protonation and hydrolysis pathway for acetal cleavage catalyzed by a strong acid.

Safety Considerations

  • Sulfuric acid, even in its hydrated form, is corrosive. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The preparation of sulfuric acid solutions from concentrated acid is highly exothermic and must be performed with care in a fume hood, adding acid to water.

  • Low-temperature baths, such as dry ice/acetone, should be handled with thermal gloves.

Conclusion

This compound is a promising, yet underexplored, solid proton source for low-temperature organic reactions. Its crystalline nature allows for ease of handling and potential for use in heterogeneous catalysis, simplifying reaction workup. The protocols and data presented here serve as a foundational guide for researchers to explore the applications of this reagent in developing milder and more selective acid-catalyzed transformations. Further investigation is warranted to fully characterize its reactivity and expand its synthetic utility.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing H2SO4·12H2O Crystal Growth

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of sulfuric acid dodecahydrate (H2SO4·12H2O) crystal growth. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the crystallization of H2SO4·12H2O.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystal Formation - Solution is not supersaturated.- Cooling rate is too slow.- Impurities are inhibiting nucleation.- Increase the concentration of the sulfuric acid solution.- Decrease the temperature of the solution at a controlled rate.- Use high-purity water and sulfuric acid. Consider a purification step if necessary.
Formation of Many Small Crystals - Solution is too supersaturated.- Cooling rate is too fast.- Spontaneous nucleation is occurring.- Slightly dilute the sulfuric acid solution.- Decrease the cooling rate to allow for larger crystal growth.[1]- Introduce seed crystals to control nucleation.
Oily Precipitate or Amorphous Solid Forms - The solution is cooling too rapidly, causing the solute to come out of solution above its melting point.[2]- High concentration of impurities.- Reheat the solution and add a small amount of additional solvent (deionized water) to slightly decrease the concentration. Allow it to cool more slowly.[2]- Ensure the purity of the starting materials.
Crystals Redissolve - Temperature fluctuations in the environment.- Isolate the crystallization apparatus from temperature changes. A controlled temperature bath or incubator is recommended.
Inconsistent Crystal Morphology - Presence of specific impurities.- Inconsistent cooling rates.- Analyze starting materials for impurities that can affect crystal habit.- Implement a precise and reproducible cooling profile.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration range for growing H2SO4·12H2O crystals?

A1: The optimal concentration depends on the desired crystallization temperature. Referring to the H2SO4-H2O phase diagram, the region for H2SO4·12H2O formation is a key starting point. A supersaturated solution is necessary, but excessive supersaturation can lead to the formation of many small crystals.

Q2: How does the cooling rate affect crystal size and quality?

A2: A slower cooling rate generally leads to the formation of larger and more perfect crystals by allowing sufficient time for molecules to orient and integrate into the crystal lattice.[1] Rapid cooling can induce rapid nucleation, resulting in a large number of small, often imperfect crystals.[1]

Q3: What is the role of seeding in H2SO4·12H2O crystallization?

A3: Seeding provides a template for crystal growth, which can help to control the number of crystals formed and promote the growth of larger, more uniform crystals. Introducing seed crystals into a slightly supersaturated solution can bypass the spontaneous nucleation phase.

Q4: What are common impurities, and how do they affect crystal growth?

A4: Common impurities can include other hydrates of sulfuric acid, dust particles, or ions from the starting materials. Impurities can inhibit nucleation, alter the crystal morphology, or be incorporated into the crystal lattice, reducing purity. Using high-purity reagents and clean glassware is crucial.

Q5: How can I prevent the formation of other sulfuric acid hydrates?

A5: Carefully controlling the concentration of the sulfuric acid solution and the temperature throughout the crystallization process is critical. The H2SO4-H2O phase diagram is an essential tool for identifying the stability regions of different hydrates and avoiding conditions that favor the formation of undesired phases.[3]

Experimental Protocols

Protocol 1: Preparation of a Supersaturated H2SO4 Solution
  • Determine Target Concentration: Based on the H2SO4-H2O phase diagram, select a concentration and temperature within the H2SO4·12H2O stability region.

  • Material Preparation: Use high-purity, deionized water and concentrated sulfuric acid (e.g., 98%).

  • Safety Precautions: Perform all steps in a fume hood with appropriate personal protective equipment (acid-resistant gloves, safety goggles, and a lab coat).

  • Mixing: Slowly and carefully add the concentrated sulfuric acid to the deionized water while stirring continuously. Always add acid to water, never the other way around, to avoid a violent exothermic reaction.

  • Temperature Control: Use an ice bath to control the temperature during mixing, as the dilution of sulfuric acid is highly exothermic.

  • Final Adjustment: Adjust the concentration as needed by adding small amounts of acid or water until the target concentration is reached.

Protocol 2: Controlled Cooling Crystallization
  • Solution Preparation: Prepare a supersaturated solution of H2SO4 according to Protocol 1.

  • Apparatus Setup: Place the solution in a clean, sealed crystallization vessel equipped with a temperature probe and a magnetic stirrer (optional, for maintaining homogeneity at the initial stage).

  • Temperature Control: Place the vessel in a programmable water bath or a cryostat to ensure a precise and controlled cooling rate.

  • Cooling Profile: Program the cooling profile. A slow, linear cooling rate (e.g., 0.1-0.5 °C/hour) is recommended to promote the growth of large, high-quality crystals.

  • Seeding (Optional): If seeding is desired, introduce a small, well-formed H2SO4·12H2O seed crystal once the solution is slightly supersaturated.

  • Monitoring: Monitor the crystal growth visually and by tracking the temperature.

  • Harvesting: Once the desired crystal size is achieved, carefully separate the crystals from the mother liquor by decantation or filtration.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Harvesting & Analysis A Determine Target Concentration & Temperature B Prepare High-Purity H2SO4 and H2O A->B C Slowly Add Acid to Water with Cooling and Stirring B->C D Adjust to Final Concentration C->D E Transfer Solution to Crystallization Vessel D->E F Implement Controlled Cooling Profile E->F G Introduce Seed Crystal (Optional) F->G H Monitor Crystal Growth G->H I Separate Crystals from Mother Liquor H->I J Wash and Dry Crystals I->J K Characterize Crystals (e.g., XRD, DSC) J->K

Caption: Workflow for H2SO4·12H2O Crystal Growth.

Troubleshooting_Tree Start Problem Encountered Q1 No Crystals Formed? Start->Q1 A1_Yes Increase Concentration or Decrease Temperature Q1->A1_Yes Yes Q2 Many Small Crystals? Q1->Q2 No End Successful Crystal Growth A1_Yes->End A2_Yes Decrease Cooling Rate or Use Seed Crystals Q2->A2_Yes Yes Q3 Oily Precipitate? Q2->Q3 No A2_Yes->End A3_Yes Reheat, Add Solvent, and Cool Slower Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting Decision Tree for Crystallization Issues.

References

Troubleshooting impurities in dodecahydrate sulfuric acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

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Disclaimer: The synthesis of sulfuric acid hydrates involves the handling of concentrated sulfuric acid, a highly corrosive and dangerous substance. Always consult and adhere to your institution's safety protocols and conduct a thorough risk assessment before proceeding with any experimental work.

Initial Clarification: Dodecahydrate Sulfuric Acid

A search of the chemical literature and phase diagrams of the sulfuric acid-water system does not indicate the existence of a stable dodecahydrate of sulfuric acid (H₂SO₄·12H₂O). The known stable hydrates of sulfuric acid are the monohydrate (H₂SO₄·H₂O), dihydrate (H₂SO₄·2H₂O), trihydrate (H₂SO₄·3H₂O), tetrahydrate (H₂SO₄·4H₂O), and hexahydrate (H₂SO₄·6H₂O). It is possible that "dodecahydrate" is a misinterpretation or a reference to a highly unstable or transient species. This guide will therefore focus on troubleshooting the synthesis of the known, stable hydrates of sulfuric acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of sulfuric acid hydrates.

IssuePossible CauseSuggested Solution
No crystals form upon cooling - Solution is not supersaturated (too much water).- Cooling is not sufficient.- Concentrate the solution by carefully heating to evaporate excess water.- Use a colder cooling bath (e.g., ice-salt or dry ice-acetone).- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the desired hydrate.[1]
An oil or viscous liquid forms instead of crystals - The solution is too concentrated.- The cooling rate is too fast.[1]- Carefully add a small amount of deionized water to the solution.- Allow the solution to cool more slowly at room temperature before transferring to a cooling bath.
The wrong hydrate is formed (verified by melting point) - The initial concentration of the sulfuric acid solution is incorrect for the desired hydrate.- Consult the H₂SO₄-H₂O phase diagram to determine the correct concentration range for the target hydrate.[2][3][4][5] - Adjust the concentration of your solution accordingly.
Crystals are discolored or appear impure - Impurities in the starting sulfuric acid.- Contamination from glassware or the environment.- Use high-purity sulfuric acid.- Ensure all glassware is scrupulously clean.- Filter the sulfuric acid solution before crystallization.
Low yield of crystals - Too much water was used, leading to high solubility of the hydrate in the mother liquor.[1] - Incomplete crystallization.- Reduce the amount of water in the initial mixture.- Ensure the solution is cooled for a sufficient amount of time to allow for complete crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial sulfuric acid?

A1: Commercial sulfuric acid can contain a variety of impurities depending on the manufacturing process and source of sulfur. Common impurities include heavy metals (e.g., cadmium, copper, manganese, nickel, lead, zinc), arsenic, and anionic impurities such as fluoride, chloride, bromide, nitrite, and nitrate.[6][7][8] For many applications, especially in drug development, using high-purity, reagent-grade sulfuric acid is crucial.

Q2: How can I determine the concentration of my sulfuric acid solution?

A2: The concentration of a sulfuric acid solution can be accurately determined by titration with a standardized sodium hydroxide solution.[9][10] Potentiometric titration is a common method that provides reliable results.[10] Additionally, the Baumé gravity can be measured with a hydrometer for a less precise but quick estimation of concentration.[9]

Q3: What analytical methods can be used to identify impurities in my synthesized hydrate?

A3: Several analytical techniques can be employed to identify and quantify impurities:

  • Ion Chromatography (IC): This is a powerful method for determining low levels of anionic impurities.[7]

  • Inductively Coupled Plasma (ICP) Spectroscopy (ICP-MS or ICP-OES): These techniques are highly sensitive for detecting trace metal impurities.

  • Calorimetric and Spectrophotometric Methods: These can be used for the determination of specific impurities, though they may be sensitive to experimental conditions like temperature and pH.[11]

Q4: Why is it important to add acid to water and not the other way around?

A4: The dilution of sulfuric acid is a highly exothermic process, releasing a significant amount of heat. Adding water to acid can cause the water to boil violently, splashing corrosive acid out of the container. The correct and safe procedure is to always add the acid slowly to the water with constant stirring, allowing the heat to dissipate more safely.

Experimental Protocols

General Protocol for the Synthesis of a Sulfuric acid Hydrate

This protocol provides a general framework for synthesizing a sulfuric acid hydrate. The specific concentration of the initial sulfuric acid solution will determine which hydrate is formed. Refer to the H₂SO₄-H₂O phase diagram for the appropriate concentration for your target hydrate.

Materials:

  • Concentrated sulfuric acid (H₂SO₄, high purity)

  • Deionized water

  • Beaker or Erlenmeyer flask

  • Stirring rod or magnetic stirrer

  • Cooling bath (e.g., ice-water, ice-salt)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Preparation of the Sulfuric Acid Solution:

    • Carefully and slowly add a pre-calculated amount of concentrated sulfuric acid to a specific volume of chilled deionized water in a beaker, while stirring continuously. This step is highly exothermic.

    • The final concentration of the solution should correspond to the desired hydrate according to the H₂SO₄-H₂O phase diagram.

  • Crystallization:

    • Cool the sulfuric acid solution in a cooling bath.

    • Continue to stir the solution as it cools to promote uniform crystal growth.

    • If crystals do not form readily, induce crystallization by scratching the inner wall of the beaker with a glass stirring rod or by adding a small seed crystal of the desired hydrate.[1]

  • Isolation and Drying:

    • Once crystallization is complete, quickly filter the crystals from the mother liquor using a Buchner funnel under vacuum.

    • Wash the crystals with a small amount of a suitable cold, non-reactive solvent to remove any remaining mother liquor.

    • Dry the crystals under vacuum to remove any residual solvent.

Protocol for Purity Determination by Titration

This protocol outlines the determination of sulfuric acid concentration via titration with sodium hydroxide.[10]

Materials:

  • Sulfuric acid sample (accurately weighed)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 1 mol/L)

  • Deionized water

  • Beaker (100 mL)

  • Buret

  • Potentiometric titrator with a suitable electrode system (or a pH indicator such as bromothymol blue)

Procedure:

  • Accurately weigh approximately 1 g of the sulfuric acid sample into a 100 mL beaker.[10]

  • Carefully add 40 mL of deionized water to the beaker while cooling it in an ice bath.[10]

  • If using an indicator, add a few drops to the solution.

  • Titrate the sulfuric acid solution with the standardized sodium hydroxide solution until the endpoint is reached (a color change for the indicator or an inflection point in the potentiometric titration curve).

  • Record the volume of NaOH solution used.

  • Calculate the purity of the sulfuric acid based on the stoichiometry of the reaction: H₂SO₄ + 2NaOH → Na₂SO₄ + 2H₂O.

Visualizations

G cluster_start Start: Synthesis of Sulfuric Acid Hydrate cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End Product start Prepare H₂SO₄ solution of desired concentration cool Cool the solution start->cool observe Observe the outcome cool->observe crystals Crystals form observe->crystals Success no_crystals No crystals form observe->no_crystals Issue oil Oil/viscous liquid forms observe->oil Issue end Isolate and dry desired hydrate crystals crystals->end concentrate Concentrate solution (evaporate water) no_crystals->concentrate induce Induce crystallization (seed/scratch) no_crystals->induce dilute Dilute solution (add water) oil->dilute slow_cool Cool more slowly oil->slow_cool concentrate->cool induce->cool dilute->cool slow_cool->observe

Caption: Troubleshooting workflow for sulfuric acid hydrate synthesis.

Caption: Relationship between sulfuric acid and its common hydrates.

References

Technical Support Center: Improving the Yield of Sulfuric Acid Hydrate Production

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound H2SO4·12H2O (sulfuric acid dodecahydrate) is not a commonly synthesized or stable hydrate of sulfuric acid under typical laboratory conditions. The information provided here pertains to the general principles of producing and improving the yield of common sulfuric acid hydrates. The methodologies can be adapted for specific hydrate targets.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of sulfuric acid hydrates.

Issue Potential Cause(s) Recommended Action(s)
No crystal formation (precipitation) 1. Incorrect H2SO4 concentration. 2. Inappropriate temperature for the target hydrate. 3. Supersaturation not achieved. 4. Lack of nucleation sites.1. Verify the concentration of the sulfuric acid solution using titration. Adjust as necessary by adding concentrated H2SO4 or deionized water. 2. Consult the H2SO4-H2O phase diagram to ensure the temperature is within the stability range of the desired hydrate.[1][2][3] 3. Slowly cool the solution to induce supersaturation. Alternatively, controlled evaporation of water can increase the concentration. 4. Introduce a seed crystal of the desired hydrate. If unavailable, try scratching the inside of the glass vessel below the solution surface with a glass rod to create nucleation sites.
Formation of the wrong hydrate or a mixture of hydrates 1. Temperature fluctuations during crystallization. 2. Incorrect initial concentration of the sulfuric acid solution.1. Use a precisely controlled temperature bath to maintain a stable temperature throughout the crystallization process. 2. Re-evaluate the starting concentration based on the H2SO4-H2O phase diagram to target the formation of a single hydrate phase.
Low yield of the desired hydrate 1. Incomplete crystallization. 2. Loss of product during isolation and washing. 3. Equilibrium conditions not favoring the product.1. Allow for a longer crystallization time at the target temperature. 2. Pre-cool the washing solvent to the crystallization temperature to minimize dissolution of the product. Use a minimal amount of solvent. 3. Adjust the temperature and/or concentration to shift the equilibrium towards the formation of the desired hydrate, as guided by Le Chatelier's principle.
Poor crystal quality (e.g., small, irregular crystals) 1. Rapid cooling or high level of supersaturation. 2. Presence of impurities.1. Implement a slower cooling rate to allow for larger, more ordered crystal growth. 2. Use high-purity sulfuric acid and deionized water. Consider recrystallization of the product to improve purity and crystal form.
Formation of a viscous gel instead of crystals 1. Extremely high level of supersaturation. 2. Presence of certain impurities that inhibit crystal growth.1. Dilute the solution slightly and then cool it at a much slower rate. 2. Filter the solution before attempting crystallization to remove any particulate impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for controlling the formation of a specific sulfuric acid hydrate?

A1: The two most critical parameters are the precise concentration of the sulfuric acid solution and the temperature at which crystallization occurs. The H2SO4-H2O phase diagram is an essential tool for determining the appropriate conditions for the formation of specific hydrates.[1][2][3]

Q2: How can I accurately determine the concentration of my sulfuric acid solution?

A2: The most reliable method is through titration with a standardized solution of a strong base, such as sodium hydroxide, using a suitable indicator.

Q3: My experiment requires a specific hydrate, but I keep getting a different one. What should I do?

A3: This is a common issue and it points to your experimental conditions (temperature and concentration) being in the stability region of the undesired hydrate. Carefully consult the H2SO4-H2O phase diagram to adjust your parameters into the region where your target hydrate is the stable solid phase.

Q4: Is it possible to increase the yield by using a catalyst?

A4: The formation of sulfuric acid hydrates is primarily a physical process of crystallization, not a chemical reaction in the traditional sense of bond-making and bond-breaking. Therefore, catalysts are not typically used to increase the yield. However, providing nucleation sites, such as seed crystals, can be considered a form of "catalysis" for the crystallization process.

Data Presentation

Table 1: Formation Conditions for Common Sulfuric acid Hydrates

HydrateFormulaH2SO4 (wt%)Freezing Point (°C)
Sulfuric acid monohydrateH2SO4·H2O~84.5%8.5
Sulfuric acid dihydrateH2SO4·2H2O~73.2%-39.5
Sulfuric acid trihydrateH2SO4·3H2O~65.1%-36.4
Sulfuric acid tetrahydrateH2SO4·4H2O~58.6%-28.3
Sulfuric acid hexahydrateH2SO4·6H2O~49.5%-54
Sulfuric acid octahydrateH2SO4·8H2O~43.0%-62

Note: These values are approximate and represent the congruent melting points from the H2SO4-H2O phase diagram. The stability of each hydrate exists over a range of temperatures and concentrations.

Experimental Protocols

Protocol: Controlled Crystallization of Sulfuric Acid Tetrahydrate (H2SO4·4H2O)

Objective: To synthesize and isolate sulfuric acid tetrahydrate with a high yield.

Materials:

  • Concentrated sulfuric acid (98 wt%)

  • Deionized water

  • Temperature-controlled bath

  • Glass reaction vessel with a stirrer

  • Buchner funnel and filter paper

  • Pre-cooled washing solvent (e.g., a saturated solution of H2SO4 at the crystallization temperature)

Procedure:

  • Preparation of the Sulfuric Acid Solution:

    • Carefully and slowly add a calculated amount of concentrated sulfuric acid to a pre-weighed amount of chilled deionized water to achieve a final concentration of approximately 58.6 wt% H2SO4. Caution: This process is highly exothermic. Perform the addition in an ice bath and with constant stirring.

  • Crystallization:

    • Place the reaction vessel containing the sulfuric acid solution into a temperature-controlled bath set to -30 °C.

    • Stir the solution gently to ensure uniform cooling.

    • If crystals do not form spontaneously once the solution reaches the target temperature, introduce a seed crystal of H2SO4·4H2O or scratch the inside of the vessel.

    • Allow the crystallization to proceed for several hours to maximize the yield.

  • Isolation and Washing:

    • Once a significant amount of crystalline solid has formed, quickly filter the cold slurry using a Buchner funnel.

    • Wash the crystals with a small amount of the pre-cooled washing solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the isolated crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation prep_solution Prepare ~58.6 wt% H2SO4 Solution cool Cool to -30 °C in a Controlled Bath prep_solution->cool nucleate Induce Nucleation (Seeding/Scratching) cool->nucleate grow Allow for Crystal Growth nucleate->grow filter Filter the Cold Slurry grow->filter wash Wash with Pre-cooled Solvent filter->wash dry Dry Under Vacuum wash->dry end End dry->end start Start start->prep_solution

Caption: Experimental workflow for the synthesis of sulfuric acid tetrahydrate.

troubleshooting_yield start Low Yield Issue check_conc Verify H2SO4 Concentration start->check_conc conc_ok Concentration Correct? check_conc->conc_ok check_temp Check Crystallization Temperature temp_ok Temperature Stable & Correct? check_temp->temp_ok check_time Evaluate Crystallization Time time_ok Time Sufficient? check_time->time_ok check_iso Review Isolation Technique improve_iso Improve Isolation (e.g., pre-cool solvent) check_iso->improve_iso conc_ok->check_temp Yes adjust_conc Adjust Concentration conc_ok->adjust_conc No temp_ok->check_time Yes adjust_temp Adjust & Stabilize Temperature temp_ok->adjust_temp No time_ok->check_iso Yes increase_time Increase Crystallization Time time_ok->increase_time No success Yield Improved adjust_conc->success adjust_temp->success increase_time->success improve_iso->success

References

Technical Support Center: Accurate Weighing of Hygroscopic H₂SO₄·12H₂O

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) to address the challenges encountered during the accurate weighing of the highly hygroscopic compound, sulfuric acid dodecahydrate (H₂SO₄·12H₂O).

Frequently Asked Questions (FAQs)

Q1: What makes H₂SO₄·12H₂O particularly challenging to weigh accurately?

A1: Sulfuric acid dodecahydrate is extremely hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[1] This property can lead to rapid changes in mass, making it difficult to obtain a stable and accurate weight. The substance may also be deliquescent, meaning it can absorb enough moisture to dissolve into a liquid solution.[1]

Q2: My sample of H₂SO₄·12H₂O appears to be "melting" on the weigh boat. What is happening and how can I prevent it?

A2: The "melting" you are observing is likely deliquescence, where the solid absorbs atmospheric water and dissolves. To prevent this, you must minimize the sample's exposure to ambient air.[2][3] The most effective method is to handle and weigh the sample inside a controlled environment with low humidity, such as a glove box.[2][3]

Q3: I am observing a continuous increase in the mass reading on the analytical balance. What is causing this drift?

A3: A continuous increase in mass is a classic sign of moisture absorption by a hygroscopic sample. The rate of mass increase will depend on the ambient humidity and the surface area of the sample exposed. To mitigate this, work quickly and use appropriate containment methods as described in the troubleshooting guide below.

Q4: Can I dry H₂SO₄·12H₂O in an oven to remove absorbed water before weighing?

A4: Heating H₂SO₄·12H₂O is not recommended without a thorough understanding of its thermal stability. As a hydrate, heating is likely to drive off the waters of hydration, changing the chemical composition of the substance you are trying to weigh. Alternative methods for determining water content, such as Karl Fischer titration, are more appropriate if the exact water content of the material needs to be known.[4]

Q5: What is the best type of container to use for weighing H₂SO₄·12H₂O?

A5: Use a non-reactive, airtight container with a small opening to minimize air exposure.[5] A glass vial with a screw cap is a suitable option.[4] Avoid using plastic containers, as they can be prone to static charges that interfere with accurate weighing.[6]

Troubleshooting Guide

This guide provides a systematic approach to overcoming the common challenges associated with weighing H₂SO₄·12H₂O.

Problem: Unstable and Increasing Mass Readings

Symptoms:

  • The reading on the analytical balance continuously increases.

  • The sample visibly becomes wet or "melts" (deliquescence).

Root Cause:

  • Absorption of atmospheric moisture by the hygroscopic sample.

Solutions:

StepActionDetailed Protocol
1 Minimize Exposure Time Work as quickly as possible when the sample is exposed to the ambient atmosphere. Prepare all necessary tools and containers in advance.
2 Use Weighing by Difference This is the preferred method for hygroscopic solids. Pre-weigh a sealed container with the sample. Dispense the desired amount of sample into the reaction vessel. Seal the original container and re-weigh it. The difference in mass is the amount of sample transferred.[7]
3 Controlled Weighing Environment If available, perform all manipulations inside a glove box with a controlled low-humidity atmosphere (e.g., purged with dry nitrogen or argon).[3] This is the most reliable method for preventing moisture uptake.
4 Use a Desiccator If a glove box is not available, store the sample in a desiccator both before and after weighing to keep it in a dry environment.[8] Allow the sample container to come to thermal equilibrium with the balance room before opening the desiccator to prevent condensation.
Problem: Inconsistent or Non-Reproducible Weighing Results

Symptoms:

  • Repeated weighings of the same sample yield significantly different results.

  • The balance reading drifts unpredictably.

Root Cause:

  • Environmental factors such as static electricity, temperature fluctuations, or air drafts.

Solutions:

StepActionDetailed Protocol
1 Mitigate Static Electricity Use an anti-static gun or an ionizer to neutralize static charges on the weighing vessel and within the weighing chamber.[6] Using glass or metal weighing containers can also help reduce static buildup compared to plastic.[6]
2 Ensure Thermal Equilibrium Allow the sample and its container to equilibrate to the ambient temperature of the balance room before weighing. A sample that is colder than the surrounding air will appear heavier, while a warmer sample will appear lighter due to convection currents.
3 Isolate from Air Currents Keep the doors of the analytical balance closed during weighing to prevent drafts from affecting the measurement.[7] Ensure the balance is located away from doors, windows, and air conditioning vents.[6]

Experimental Protocols

Protocol 1: Weighing by Difference Using a Sealed Vial
  • Place a clean, dry glass vial with a screw cap on the analytical balance and tare the balance.

  • Quickly transfer a small amount of H₂SO₄·12H₂O into the vial and securely fasten the cap.

  • Record the initial mass of the vial and its contents (m₁).

  • Uncap the vial and quickly transfer the desired amount of the solid into your reaction vessel.

  • Immediately recap the vial.

  • Place the vial back on the balance and record the final mass (m₂).

  • The mass of the transferred sample is the difference between the initial and final masses (m_sample = m₁ - m₂).

Protocol 2: Weighing in a Controlled Atmosphere Glove Box
  • Ensure the glove box has a low-humidity atmosphere (e.g., <10% relative humidity).

  • Introduce the analytical balance, sample, weighing vessel, and any necessary tools into the glove box.

  • Allow the balance to stabilize in the glove box environment.

  • Place the weighing vessel on the balance and tare it.

  • Transfer the desired amount of H₂SO₄·12H₂O to the weighing vessel.

  • Record the stable mass.

  • Seal the weighing vessel if the sample needs to be transported outside the glove box.

Quantitative Data Summary

The following table illustrates the potential effect of ambient humidity on the measured mass of a hypothetical 1.0000 g sample of H₂SO₄·12H₂O over time. This data is representative and serves to highlight the importance of a controlled weighing environment.

Time (seconds)Mass at 20% RH (g)Mass at 40% RH (g)Mass at 60% RH (g)
01.00001.00001.0000
151.00021.00081.0025
301.00051.00181.0052
601.00111.00401.0110
1201.00251.00851.0230

RH = Relative Humidity

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting weighing issues with hygroscopic H₂SO₄·12H₂O.

WeighingTroubleshooting start Start Weighing H₂SO₄·12H₂O issue Is the mass reading unstable or continuously increasing? start->issue weigh_by_diff Use 'Weighing by Difference' Protocol issue->weigh_by_diff Yes check_env Are results still inconsistent? issue->check_env No glove_box Use a low-humidity glove box weigh_by_diff->glove_box If problem persists glove_box->check_env static Address Static Electricity (Ionizer, anti-static container) check_env->static Yes success Accurate Weighing Achieved check_env->success No temp Ensure Thermal Equilibrium static->temp draft Isolate from Air Currents (Close balance doors) temp->draft draft->success

Caption: Troubleshooting workflow for weighing hygroscopic compounds.

References

Technical Support Center: Purification of Sulfuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Sulfuric Acid Dodecahydrate:

This guide will therefore focus on the purification of concentrated sulfuric acid, a common and critical procedure for researchers, scientists, and drug development professionals. The principles and troubleshooting advice provided here are broadly applicable to achieving high-purity sulfuric acid for sensitive applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical-grade sulfuric acid?

Common impurities in technical-grade sulfuric acid can include water, dissolved sulfur dioxide, organic compounds, nitrogen oxides (especially in acid from nitration processes), and metal ions such as iron and copper.[5][6][7] The specific impurities will depend on the manufacturing process and storage conditions.

Q2: Why is it important to use purified sulfuric acid in research and drug development?

In sensitive applications such as drug development and chemical synthesis, impurities can lead to side reactions, catalyst poisoning, and inaccurate analytical results. For instance, organic impurities can interfere with spectroscopic analysis, while metal ions can catalyze unwanted reactions.

Q3: What is the maximum concentration of sulfuric acid I can achieve through distillation at atmospheric pressure?

Heating sulfuric acid will cause it to decompose partially into water and sulfur trioxide until it reaches a concentration of 98.3%, which boils at a constant temperature of 338°C (640°F).[8] This mixture is an azeotrope-like, constant-boiling mixture.[9]

Q4: Is it safe to distill sulfuric acid in a standard laboratory setup?

Distilling concentrated sulfuric acid is a hazardous procedure that requires specialized equipment and safety precautions. The high boiling point of sulfuric acid (337 °C) exceeds the safe operating temperatures of many standard heating mantles and can cause standard glassware to fail.[9] It is crucial to use appropriate materials of construction and to perform the distillation in a well-ventilated fume hood.[9]

Q5: How can I remove water from concentrated sulfuric acid?

For small amounts of water, bubbling dry sulfur trioxide (SO₃) gas through the concentrated sulfuric acid is a method to produce 100% H₂SO₄.[10] For larger amounts, vacuum distillation can be employed to lower the boiling point and evaporate the water.[11][12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product acid is discolored (yellow/brown) Organic impurities present in the starting material.- Pretreat the acid with an oxidizing agent (e.g., a small amount of nitric acid or hydrogen peroxide) followed by distillation. - For severe contamination, consider a multi-step purification process involving both oxidation and fractional distillation.
Low yield of purified acid - Inefficient distillation setup (e.g., poor insulation, leaks). - Decomposition of sulfuric acid at high temperatures.- Ensure all joints in the distillation apparatus are properly sealed. - Use vacuum distillation to lower the boiling point and minimize decomposition.[11][12] - Insulate the distillation column to maintain a proper temperature gradient.
"Bumping" or violent boiling during distillation Lack of nucleation sites for smooth boiling.- Use boiling chips suitable for sulfuric acid (e.g., silicon carbide). - Employ magnetic stirring if using a ceramic hotplate stirrer that can withstand the high temperatures.[9]
White fumes (acid mist) observed Inefficient condensation or leaks in the apparatus.- Ensure a steady flow of coolant through the condenser. - Check for and seal any leaks in the glassware joints. - In an industrial setting, this can be due to issues with mist eliminators.[13][14][15]
Purified acid concentration is lower than expected - Incomplete removal of water. - Absorption of atmospheric moisture after purification.- Extend the distillation time or improve the efficiency of the fractional distillation column. - Store the purified acid in tightly sealed containers with a desiccant if necessary. Concentrated sulfuric acid is hygroscopic.[10][16]

Experimental Protocols

Method 1: Simple Distillation for General Purification

This method is suitable for removing non-volatile impurities such as salts and some organic matter.

Materials:

  • Concentrated sulfuric acid (technical grade)

  • Borosilicate distillation apparatus (distilling flask, condenser, receiving flask)

  • Heating source capable of reaching >340°C (e.g., ceramic hotplate, heating mantle with appropriate controller)[9]

  • Boiling chips (silicon carbide)

  • Appropriate personal protective equipment (goggles, face shield, acid-resistant gloves, lab coat)

Procedure:

  • Assemble the distillation apparatus in a fume hood.

  • Add a few boiling chips to the distilling flask.

  • Carefully pour the technical-grade sulfuric acid into the distilling flask to no more than two-thirds of its volume.

  • Begin heating the flask gently.

  • Discard the initial fraction of the distillate, which may contain water and other volatile impurities.

  • Collect the main fraction that distills over at approximately 338°C.

  • Stop the distillation before the flask boils to dryness.

  • Allow the apparatus to cool completely before disassembling.

Method 2: Vacuum Distillation for Water Removal and Purification

This method is preferred for concentrating dilute sulfuric acid or for purifying acid without significant thermal decomposition.

Materials:

  • All materials from Method 1

  • Vacuum pump

  • Manometer

  • Vacuum-rated distillation apparatus

Procedure:

  • Assemble the vacuum distillation apparatus in a fume hood.

  • Add boiling chips and the sulfuric acid to the distilling flask.

  • Ensure all joints are properly sealed for vacuum.

  • Slowly and carefully apply the vacuum, monitoring the pressure with the manometer.

  • Begin heating the flask. The boiling point will be significantly lower than at atmospheric pressure.

  • Collect the purified sulfuric acid in the receiving flask.

  • After distillation, allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Purification cluster_post Post-Processing start Start: Technical-Grade H₂SO₄ pretreatment Optional: Pre-treatment (e.g., with oxidizing agent) start->pretreatment If organic impurities setup Assemble Distillation Apparatus start->setup pretreatment->setup heat Apply Heat (and Vacuum if applicable) setup->heat distill Distillation heat->distill collect Collect Purified H₂SO₄ distill->collect cool Cool Down collect->cool store Store in Sealed Container cool->store end End: High-Purity H₂SO₄ store->end

Caption: General workflow for the purification of sulfuric acid.

troubleshooting_logic start Problem Encountered discoloration Discolored Product? start->discoloration low_yield Low Yield? discoloration->low_yield No solution_discolor Action: Pre-treat with oxidizing agent discoloration->solution_discolor Yes bumping Violent Boiling? low_yield->bumping No solution_yield Action: Check for leaks, use vacuum low_yield->solution_yield Yes end Consult Further Documentation bumping->end No solution_bumping Action: Add boiling chips or use stirring bumping->solution_bumping Yes solution_discolor->low_yield solution_yield->bumping solution_bumping->end

Caption: A logical flow for troubleshooting common distillation issues.

References

Overcoming supercooling during the crystallization of dodecahydrate sulfuric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming supercooling during the crystallization of dodecahydrate sulfuric acid (H₂SO₄·12H₂O).

Troubleshooting Guide: Overcoming Supercooling

Supercooling is a common phenomenon where a solution remains in a liquid state below its freezing point. The following guide provides solutions to common issues encountered during the crystallization of this compound.

Issue Potential Cause Recommended Solution
No crystal formation after cooling Lack of nucleation sites.1. Seeding: Introduce a small, pure crystal of this compound to the supercooled solution.[1][2] 2. Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod to create nucleation sites.
Spontaneous, rapid crystallization upon slight disturbance High degree of supercooling.1. Controlled Cooling: Employ a slower, controlled cooling rate to reduce the degree of supercooling.[3] 2. Seeding at a Higher Temperature: Introduce seed crystals just below the saturation temperature to initiate controlled crystal growth.
Formation of small, poorly defined crystals Rapid nucleation due to a fast cooling rate.1. Optimize Cooling Rate: Decrease the cooling rate to allow for slower, more ordered crystal growth. Slower cooling generally results in larger, purer crystals.[3] 2. Use a Seeding Protocol: A controlled seeding strategy can promote the growth of existing crystals rather than the formation of many new nuclei.
"Oiling out" or formation of a liquid phase instead of solid crystals The solution is becoming supersaturated at a temperature above the melting point of the hydrate.1. Adjust Solvent Concentration: Add a small amount of additional water to slightly decrease the concentration of sulfuric acid. 2. Slower Cooling: A slower cooling rate can help the system stay in a metastable zone where crystal growth is favored over liquid-liquid phase separation.
Inconsistent crystallization results between batches Variations in impurity levels or experimental conditions.1. Ensure Solution Purity: Use high-purity water and sulfuric acid. Impurities can inhibit crystal nucleation and growth. 2. Standardize Protocol: Maintain consistent parameters such as cooling rate, agitation, and seeding procedure for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is supercooling and why does it occur in this compound solutions?

A1: Supercooling is the process of lowering the temperature of a liquid below its freezing point without it becoming a solid.[4] This occurs when the solution lacks nucleation sites, which are necessary to initiate the formation of a crystal lattice.[4][5] For this compound, this means that even when the temperature is favorable for crystallization, the molecules may not spontaneously arrange into a crystalline structure without a trigger.

Q2: How does seeding help in overcoming supercooling?

A2: Seeding provides the necessary nucleation sites for crystallization to begin.[1][2] By introducing a small, pre-existing crystal of this compound (a "seed"), you provide a template onto which other molecules in the supercooled solution can attach and arrange themselves into the crystal lattice, initiating controlled crystal growth.

Q3: What is the ideal cooling rate for crystallizing this compound?

A3: The ideal cooling rate is a critical parameter that often requires optimization for a specific experimental setup. A slower cooling rate generally leads to larger and more well-defined crystals by minimizing the degree of supercooling and allowing for more ordered molecular arrangement.[3] A recommended starting point is a cooling rate of 1-5°C per hour. However, this may need to be adjusted based on the volume of the solution and the desired crystal size.

Q4: Can agitation be used to induce crystallization?

A4: While agitation can sometimes induce nucleation by creating localized energy fluctuations, it can also lead to the formation of many small crystals if not carefully controlled. For obtaining larger, high-quality crystals, gentle or no agitation is often preferred after the initial dissolution phase, relying instead on controlled cooling and seeding.

Q5: How can I prepare seed crystals of this compound?

A5: Seed crystals can be prepared by inducing crystallization in a small, concentrated solution of sulfuric acid. This can be achieved by rapid cooling or by scratching the vessel. The resulting small crystals can then be collected, washed with a cold, saturated solution, and dried before being used for seeding larger batches.

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization of this compound

Objective: To obtain well-defined crystals of H₂SO₄·12H₂O by controlling the cooling rate.

Methodology:

  • Prepare a saturated solution of sulfuric acid at a temperature slightly above the desired crystallization temperature.

  • Filter the hot solution to remove any particulate impurities.

  • Transfer the solution to a clean crystallization vessel.

  • Place the vessel in a programmable cooling bath.

  • Set the cooling profile to a slow, linear rate (e.g., 2°C/hour).

  • Monitor the solution for the onset of crystallization.

  • Once crystallization is complete, isolate the crystals by filtration.

  • Wash the crystals with a small amount of cold, deionized water and dry them.

Protocol 2: Seeding Protocol for Inducing Crystallization

Objective: To overcome supercooling and control crystal size by introducing seed crystals.

Methodology:

  • Prepare a supersaturated solution of this compound and cool it to just below its saturation temperature.

  • Introduce a small number of previously prepared seed crystals of H₂SO₄·12H₂O into the solution.

  • Maintain the solution at a constant temperature or continue to cool it at a very slow rate (e.g., 0.5-1°C/hour).

  • Observe the growth of the seed crystals.

  • Once the crystals have reached the desired size, harvest them by filtration.

  • Wash and dry the crystals as described in Protocol 1.

Data Presentation

Table 1: General Effect of Cooling Rate on Crystal Size

Cooling Rate (°C/hour)Average Crystal Size (qualitative)Observations
> 10Small, needle-likeRapid nucleation, potential for impurity inclusion.
5 - 10Medium, prismaticModerate nucleation and growth.
1 - 5Large, well-definedSlower nucleation, favors crystal growth.
< 1Very large, single crystalsMinimal nucleation, primarily growth on existing seeds.

Note: These are generalized observations and the optimal cooling rate should be determined experimentally.

Visualizations

Overcoming_Supercooling_Workflow cluster_prep Solution Preparation cluster_cooling Cooling & Nucleation cluster_induction Inducing Crystallization cluster_growth Crystal Growth & Harvesting prep Prepare Saturated H₂SO₄ Solution filter Filter Hot Solution prep->filter cool Controlled Cooling filter->cool supercooled Supercooled State cool->supercooled seeding Introduce Seed Crystals supercooled->seeding scratching Scratch Vessel Surface supercooled->scratching growth Crystal Growth seeding->growth scratching->growth harvest Harvest Crystals growth->harvest

Caption: Workflow for overcoming supercooling in this compound crystallization.

Troubleshooting_Logic start Experiment Start no_crystals No Crystals Formed? start->no_crystals small_crystals Small/Poor Crystals? no_crystals->small_crystals No seed Add Seed Crystals no_crystals->seed Yes oiling_out Oiling Out? small_crystals->oiling_out No slow_cooling Decrease Cooling Rate small_crystals->slow_cooling Yes success Successful Crystallization oiling_out->success No adjust_conc Adjust Concentration oiling_out->adjust_conc Yes seed->small_crystals scratch Scratch Vessel scratch->small_crystals slow_cooling->oiling_out adjust_conc->success

Caption: Troubleshooting decision tree for crystallization issues.

References

Refining reaction conditions for catalysis with dodecahydrate sulfuric acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Catalysis with Dodecahydrate Sulfuric Acid (DSA)

Disclaimer: Sulfuric acid dodecahydrate (H₂SO₄·12H₂O) is a specific hydrated form of sulfuric acid. While hydrated sulfuric acid species are known to be involved in certain catalytic processes, a discrete "dodecahydrate" compound is not a commonly used or commercially available catalyst. This guide is based on the general principles of solid acid and concentrated sulfuric acid catalysis and is intended to provide troubleshooting advice for researchers using hydrated or solid acid catalysts in their work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DSA) and what are its potential advantages?

A: this compound (DSA) refers to a crystalline form of sulfuric acid with twelve associated water molecules. In the context of catalysis, using a solid or highly hydrated form of sulfuric acid can offer several advantages over traditional concentrated sulfuric acid:

  • Easier Handling: Solid catalysts can be easier to weigh and add to a reaction compared to corrosive liquids.

  • Improved Selectivity: The structured nature of a solid catalyst can sometimes lead to better control over reaction pathways and improved selectivity for the desired product.

  • Catalyst Reusability: Solid catalysts can often be recovered and reused, which is both cost-effective and environmentally friendly.[1]

  • Reduced Corrosion: Using a solid acid can mitigate the severe equipment corrosion associated with liquid superacids like concentrated sulfuric acid.[2]

Q2: What are the primary applications for a solid acid catalyst like DSA?

A: Solid acid catalysts are used in a wide range of organic reactions. Key applications include:

  • Esterification: The reaction of carboxylic acids and alcohols to form esters is a classic application.[3][4][5]

  • Alkylation: Forming new carbon-carbon bonds, for example, in the production of high-octane gasoline components.

  • Isomerization: Rearranging the structure of a molecule to form a different isomer.

  • Dehydration: Removing a water molecule from a reactant, such as in the conversion of alcohols to alkenes.

  • Hydrolysis: Breaking down compounds by reaction with water, such as the hydrolysis of cellulose.

Q3: How should I handle and store a solid acid catalyst?

A: As with any acidic material, proper handling is crucial. Solid acid catalysts should be stored in a cool, dry place away from incompatible materials such as bases and reactive metals. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling the catalyst. Ensure good ventilation in the workspace.

Q4: What is the difference between a homogeneous and a heterogeneous acid catalyst?

A: A homogeneous catalyst exists in the same phase as the reactants (e.g., liquid sulfuric acid in a liquid reaction mixture). A heterogeneous catalyst is in a different phase, most commonly a solid catalyst in a liquid or gas-phase reaction.[1] Solid acid catalysts like DSA are heterogeneous, which simplifies their separation from the reaction products after the reaction is complete.[1][6]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My reaction is showing low conversion and a poor yield of the desired product. What are the possible causes and solutions?

A: Low yield is a common issue in catalytic reactions and can stem from several factors. Below is a troubleshooting workflow and a table of potential causes and solutions.

LowYieldTroubleshooting Start Low Reaction Yield CheckCatalyst Verify Catalyst Activity & Loading Start->CheckCatalyst CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckPurity Assess Reactant/Solvent Purity Start->CheckPurity CatalystLoading Is catalyst loading optimal? CheckCatalyst->CatalystLoading CatalystActivity Is the catalyst active? (e.g., fresh, properly stored) CheckCatalyst->CatalystActivity Temperature Is the temperature correct? CheckConditions->Temperature Time Is the reaction time sufficient? CheckConditions->Time Water Is water present? (inhibitor or product) CheckConditions->Water Impurities Are reactants/solvents pure? CheckPurity->Impurities IncreaseLoading Increase Catalyst Loading CatalystLoading->IncreaseLoading No End Yield Improved CatalystLoading->End Yes NewCatalyst Use Fresh/Reactivated Catalyst CatalystActivity->NewCatalyst No CatalystActivity->End Yes AdjustTemp Optimize Temperature Temperature->AdjustTemp No Temperature->End Yes IncreaseTime Increase Reaction Time Time->IncreaseTime No Time->End Yes RemoveWater Remove Water (e.g., Dean-Stark) Water->RemoveWater Yes Water->End No PurifyReactants Purify Reactants/Solvent Impurities->PurifyReactants No Impurities->End Yes IncreaseLoading->End NewCatalyst->End AdjustTemp->End IncreaseTime->End RemoveWater->End PurifyReactants->End EsterificationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification ChargeReactants 1. Charge reactor with: - Carboxylic Acid (1 eq) - Alcohol (1-1.2 eq) - Solvent (optional) AddCatalyst 2. Add Solid Acid Catalyst (e.g., 5 wt%) ChargeReactants->AddCatalyst HeatStir 3. Heat to desired temperature (e.g., 100-140°C) with stirring AddCatalyst->HeatStir Monitor 4. Monitor reaction progress (e.g., by GC or TLC) HeatStir->Monitor Cool 5. Cool reaction to room temp. Monitor->Cool SeparateCatalyst 6. Separate catalyst (filtration/centrifugation) Cool->SeparateCatalyst WashCrude 7. Wash crude product (e.g., with NaHCO3 soln, brine) SeparateCatalyst->WashCrude DryPurify 8. Dry and purify product (e.g., distillation, chromatography) WashCrude->DryPurify Product Final Ester Product DryPurify->Product

References

Validation & Comparative

A Comparative Analysis of Sulfuric Acid Hydrates: Properties, Stability, and Experimental Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various hydrates of sulfuric acid, with a particular focus on the dodecahydrate and other common forms. The information presented herein is supported by experimental data to aid in the understanding and application of these compounds in research and development.

Sulfuric acid's strong affinity for water leads to the formation of a series of crystalline hydrates, each with distinct physical and chemical properties.[1] These hydrates, which are formed by the exothermic reaction of sulfuric acid with water, play a crucial role in various chemical processes and atmospheric phenomena.[1] Understanding the specific characteristics of each hydrate is essential for applications ranging from chemical synthesis to cryopreservation.

Quantitative Data Summary

The following table summarizes key quantitative data for various sulfuric acid hydrates, providing a direct comparison of their fundamental properties.

Hydrate (H₂SO₄·nH₂O)Molecular FormulaMelting Point (°C)Standard Enthalpy of Formation (ΔfH°) (kJ/mol)Density (g/cm³)
Anhydrous H₂SO₄10.37-813.991.8302
Monohydrate (n=1)H₂SO₄·H₂O8.59-1127.41~1.8
Dihydrate (n=2)H₂SO₄·2H₂O-39-1420.13Not readily available
Trihydrate (n=3)H₂SO₄·3H₂O-36-1720.13Not readily available
Tetrahydrate (n=4)H₂SO₄·4H₂O-28.25-2010.90Not readily available
Hexahydrate (n=6)H₂SO₄·6H₂O-54Not readily availableNot readily available
Octahydrate (n=8)H₂SO₄·8H₂O-62-3164.38Not readily available
Dodecahydrate (n=12)H₂SO₄·12H₂ONot readily available-4311.65Not readily available

Experimental Protocols

The characterization of sulfuric acid hydrates relies on a suite of analytical techniques to determine their physical and chemical properties. Below are detailed methodologies for key experiments.

Preparation of Sulfuric Acid Hydrates

The synthesis of specific sulfuric acid hydrates is typically achieved by carefully controlling the stoichiometry of sulfuric acid and water.

Materials:

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Glass beakers and stirring rods

  • Cooling bath (e.g., ice-salt mixture, dry ice/acetone)

  • Analytical balance

Procedure:

  • Calculate the molar ratios of sulfuric acid and water required to form the desired hydrate.

  • In a fume hood, slowly add the calculated amount of concentrated sulfuric acid to the corresponding amount of chilled deionized water in a beaker, while continuously stirring. Caution: This process is highly exothermic and requires slow addition and efficient cooling to prevent boiling and splashing.

  • The resulting solution is then cooled in a controlled manner to induce crystallization of the specific hydrate. The cooling temperature will depend on the phase diagram of the H₂SO₄-H₂O system and the target hydrate.

  • The crystalline hydrate can be isolated by filtration at low temperatures.

Calorimetric Analysis for Enthalpy of Formation

Differential Scanning Calorimetry (DSC) is a powerful technique to determine the enthalpy of formation and phase transition temperatures of sulfuric acid hydrates.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • A small, accurately weighed sample of the prepared sulfuric acid hydrate is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the cell is ramped at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the melting point of the hydrate.

  • The heat flow to or from the sample is measured as a function of temperature.

  • The enthalpy of fusion (melting) is determined by integrating the area of the melting peak in the DSC thermogram. This data, in conjunction with known thermodynamic data for anhydrous sulfuric acid and water, can be used to calculate the standard enthalpy of formation of the hydrate.

Infrared Spectroscopy for Structural Characterization

Infrared (IR) spectroscopy is employed to identify the vibrational modes of the molecules within the hydrate crystal lattice, providing insight into the structure and bonding.[2][3][4]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with an appropriate sample holder (e.g., Attenuated Total Reflectance - ATR)

Procedure:

  • A small amount of the sulfuric acid hydrate crystal is placed on the ATR crystal or prepared as a thin film.

  • An infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the sulfate ions (SO₄²⁻), bisulfate ions (HSO₄⁻), hydronium ions (H₃O⁺), and water molecules within the crystal structure.[3]

  • The position, shape, and intensity of these bands are characteristic of the specific hydrate and can be used for identification and structural analysis by comparing them to reference spectra.[2][3][4]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and analysis of sulfuric acid hydrates.

G cluster_prep Hydrate Preparation cluster_analysis Analysis Calculate Stoichiometry Calculate Stoichiometry Mix H2SO4 and H2O Mix H2SO4 and H2O Calculate Stoichiometry->Mix H2SO4 and H2O Controlled Cooling Controlled Cooling Mix H2SO4 and H2O->Controlled Cooling Crystallization Crystallization Controlled Cooling->Crystallization Calorimetry (DSC) Calorimetry (DSC) Crystallization->Calorimetry (DSC) Sample for Thermal Analysis Spectroscopy (IR) Spectroscopy (IR) Crystallization->Spectroscopy (IR) Sample for Structural Analysis Determine Enthalpy Determine Enthalpy Calorimetry (DSC)->Determine Enthalpy Structural Characterization Structural Characterization Spectroscopy (IR)->Structural Characterization Comparative Analysis Comparative Analysis Determine Enthalpy->Comparative Analysis Structural Characterization->Comparative Analysis

References

Unraveling the Crystal Structure of Sulfuric Acid Hydrates: An X-ray Diffraction Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the crystal structure of hydrated sulfuric acid, with a comparative look at a related dodecahydrate, offers valuable insights for researchers in crystallography and drug development. While the specific crystal structure of sulfuric acid dodecahydrate (H₂SO₄·12H₂O) remains elusive in readily available literature, an examination of known sulfuric acid hydrates and a detailed comparison with the well-characterized magnesium sulfate undecahydrate (MgSO₄·11H₂O), initially identified as a dodecahydrate, provides a robust framework for understanding these complex structures.

Sulfuric acid is known to form a variety of hydrates, with the number of water molecules (n) in H₂SO₄·nH₂O ranging from 1 to 8, and even a hemitriskaidekahydrate (n=6.5).[1][2][3] The precise arrangement of these water molecules and the sulfate ions in the crystal lattice is crucial for understanding the compound's physical and chemical properties. X-ray diffraction stands as a primary and powerful technique for elucidating these three-dimensional structures.[4]

This guide presents available crystallographic data for various sulfuric acid forms and offers a detailed comparison with magnesium sulfate undecahydrate, a compound whose structural determination via single-crystal X-ray diffraction provides a valuable case study.

Comparative Crystallographic Data

The table below summarizes the key crystallographic parameters for anhydrous sulfuric acid and magnesium sulfate undecahydrate, offering a quantitative comparison of their crystal structures.

ParameterAnhydrous Sulfuric Acid (H₂SO₄)Magnesium Sulfate Undecahydrate (MgSO₄·11H₂O)
Crystal System MonoclinicTriclinic
Space Group C2/cP1̅
Unit Cell Dimensions
a8.18 Å6.72548(7) Å
b4.82 Å6.77937(14) Å
c9.08 Å17.2898(5) Å
α90.00°88.255(1)°
β110.65°89.478(2)°
γ90.00°62.598(1)°
Cell Volume 335.04 ų699.54(3) ų
Formula Units (Z) 42
Data Source [5][6]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of compounds like MgSO₄·11H₂O involves a meticulous experimental workflow. The following protocol provides a generalized methodology for single-crystal X-ray diffraction.

1. Crystal Growth and Selection:

  • High-quality single crystals are grown from a supersaturated solution. For MgSO₄·11H₂O, this was achieved through eutectic freeze crystallization and cooling crystallization.[6]

  • A suitable crystal with well-defined faces and minimal defects is selected under a microscope and mounted on a goniometer head.

2. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.

  • The crystal is cooled to a low temperature (e.g., 110 K for MgSO₄·11H₂O) to minimize thermal vibrations of the atoms.[6]

  • A series of diffraction images are collected as the crystal is rotated through a range of angles. Each image captures the diffraction pattern of X-rays scattered by the crystal's electron cloud.

3. Data Processing and Structure Solution:

  • The collected diffraction spots are indexed to determine the unit cell parameters and the Bravais lattice.

  • The intensities of the diffraction spots are integrated and corrected for various experimental factors.

  • The corrected data is used to solve the crystal structure, often using direct methods or Patterson methods to determine the initial positions of the atoms.

4. Structure Refinement:

  • The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • The final refined structure is validated using various crystallographic metrics.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Mount on Diffractometer crystal_selection->diffractometer cooling Crystal Cooling diffractometer->cooling data_acquisition X-ray Diffraction Data Acquisition cooling->data_acquisition data_processing Data Processing & Integration data_acquisition->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement & Validation structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Workflow for crystal structure determination.

Logical Relationship of Sulfuric Acid Hydrates

The formation and stability of different sulfuric acid hydrates are dependent on factors such as temperature and water concentration. This relationship can be visualized as a progression of hydration states.

logical_relationship Hydration States of Sulfuric Acid H2SO4 Anhydrous H₂SO₄ H2SO4_H2O H₂SO₄·H₂O H2SO4->H2SO4_H2O +H₂O H2SO4_2H2O H₂SO₄·2H₂O H2SO4_H2O->H2SO4_2H2O +H₂O H2SO4_4H2O H₂SO₄·4H₂O H2SO4_2H2O->H2SO4_4H2O +H₂O H2SO4_6_5H2O H₂SO₄·6.5H₂O H2SO4_4H2O->H2SO4_6_5H2O +H₂O H2SO4_8H2O H₂SO₄·8H₂O H2SO4_6_5H2O->H2SO4_8H2O +H₂O H2SO4_12H2O H₂SO₄·12H₂O (Hypothetical) H2SO4_8H2O->H2SO4_12H2O +H₂O

Caption: Progression of sulfuric acid hydration.

References

A Spectroscopic Showdown: Anhydrous Sulfuric Acid vs. Its Dodecahydrate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison reveals the distinct molecular signatures of anhydrous sulfuric acid (H₂SO₄) and its heavily hydrated counterpart, sulfuric acid dodecahydrate (H₂SO₄·12H₂O). This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their vibrational and magnetic resonance properties, supported by experimental data and detailed methodologies.

The addition of twelve water molecules to a single molecule of sulfuric acid dramatically alters its spectroscopic characteristics. In the anhydrous state, H₂SO₄ exists as a molecular species with distinct sulfur-oxygen double and single bonds. Upon hydration to form H₂SO₄·12H₂O, extensive hydrogen bonding and proton transfer lead to the formation of hydronium ions (H₃O⁺) and bisulfate (HSO₄⁻) or sulfate (SO₄²⁻) ions within a matrix of water molecules. These structural changes are readily observable using spectroscopic techniques such as Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Spectroscopic Data

Spectroscopic TechniqueParameterAnhydrous H₂SO₄H₂SO₄·12H₂O (Expected)
Raman Spectroscopy S=O Symmetric Stretch ~1150 - 1200 cm⁻¹Absent or significantly shifted/broadened
S-O(H) Stretch ~910 - 980 cm⁻¹Shifted and broadened due to hydration
SO₄²⁻ Symmetric Stretch Not present~980 cm⁻¹ (Strong)
HSO₄⁻ Symmetric Stretch Not present~1040 - 1050 cm⁻¹ (Strong)
Infrared Spectroscopy O-H Stretch ~2800 - 3400 cm⁻¹ (Broad)Very broad and intense band centered around 3000-3400 cm⁻¹, characteristic of extensive hydrogen bonding in water and hydronium ions
S=O Asymmetric Stretch ~1350 - 1400 cm⁻¹Absent or significantly shifted/broadened
S-O Stretch ~880 - 910 cm⁻¹Overlapped by broad water and sulfate/bisulfate bands
SO₄²⁻/HSO₄⁻ Vibrations Not presentComplex bands in the 1000 - 1200 cm⁻¹ region
¹H NMR Spectroscopy Chemical Shift (δ) ~10 - 12 ppm (neat)A single, broad peak, shifted due to rapid proton exchange between water, hydronium ions, and bisulfate ions. The exact shift is dependent on concentration and temperature.

Experimental Protocols

Preparation of Samples

Anhydrous H₂SO₄: Commercially available fuming sulfuric acid (oleum) can be distilled to obtain pure, anhydrous H₂SO₄. Extreme caution must be exercised due to the highly corrosive and reactive nature of this compound. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE).

H₂SO₄·12H₂O: The preparation of a specific hydrate such as the dodecahydrate for spectroscopic analysis requires precise control of the water-to-acid ratio and temperature. A common method for preparing sulfuric acid hydrates involves the controlled co-deposition of water vapor and sulfur trioxide (SO₃) onto a cold substrate, followed by annealing to form the desired crystalline hydrate.[2] Alternatively, a solution with the precise stoichiometric ratio of H₂SO₄ and H₂O can be prepared and cooled under controlled conditions to crystallize the dodecahydrate. The exact phase of the hydrate should be confirmed by techniques such as X-ray diffraction.

Spectroscopic Analysis

Raman Spectroscopy: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

  • Anhydrous H₂SO₄: A small aliquot of the anhydrous acid is carefully transferred to a quartz cuvette or a sealed capillary tube. The sample is placed in the spectrometer's sample holder.

  • H₂SO₄·12H₂O: The crystalline hydrate is mounted on a temperature-controlled stage to maintain its solid phase during analysis.

  • Spectra are typically collected in a backscattering configuration. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Infrared (IR) Spectroscopy: A Fourier-transform infrared (FTIR) spectrometer is employed, often with an attenuated total reflectance (ATR) accessory for ease of handling corrosive liquids and solids.

  • Anhydrous H₂SO₄: A small drop of the acid is placed directly on the ATR crystal (e.g., diamond or germanium). The spectrum is then recorded.

  • H₂SO₄·12H₂O: A small amount of the crystalline hydrate is pressed firmly against the ATR crystal to ensure good contact.

  • The spectra are typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A high-field NMR spectrometer is used.

  • Anhydrous H₂SO₄: A small amount of the acid is carefully placed in a sealed NMR tube, often with a coaxial insert containing a reference standard (e.g., deuterated solvent).

  • H₂SO₄·12H₂O: The hydrate can be dissolved in a suitable deuterated solvent, though this will alter its structure. Alternatively, solid-state NMR techniques can be used to analyze the intact crystalline hydrate.

  • ¹H NMR spectra are acquired to observe the chemical environment of the protons.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of anhydrous H₂SO₄ and H₂SO₄·12H₂O.

Spectroscopic_Comparison_Workflow cluster_anhydrous Anhydrous H₂SO₄ Analysis cluster_hydrate H₂SO₄·12H₂O Analysis cluster_comparison Comparative Analysis anhydrous_prep Sample Preparation: Anhydrous H₂SO₄ anhydrous_raman Raman Spectroscopy anhydrous_prep->anhydrous_raman anhydrous_ir IR Spectroscopy anhydrous_prep->anhydrous_ir anhydrous_nmr NMR Spectroscopy anhydrous_prep->anhydrous_nmr data_analysis Data Analysis and Spectral Comparison anhydrous_raman->data_analysis anhydrous_ir->data_analysis anhydrous_nmr->data_analysis hydrate_prep Sample Preparation: H₂SO₄·12H₂O hydrate_raman Raman Spectroscopy hydrate_prep->hydrate_raman hydrate_ir IR Spectroscopy hydrate_prep->hydrate_ir hydrate_nmr NMR Spectroscopy hydrate_prep->hydrate_nmr hydrate_raman->data_analysis hydrate_ir->data_analysis hydrate_nmr->data_analysis interpretation Structural Interpretation data_analysis->interpretation

Caption: Workflow for the spectroscopic comparison of anhydrous and hydrated sulfuric acid.

Discussion

The spectroscopic differences between anhydrous H₂SO₄ and H₂SO₄·12H₂O are profound and directly reflect the chemical and structural changes occurring upon hydration.

In Raman and IR spectroscopy , the sharp bands corresponding to the S=O and S-O(H) vibrations in anhydrous H₂SO₄ are replaced by broad, intense bands in the hydrate. This is due to the dissociation of sulfuric acid into sulfate (SO₄²⁻) and/or bisulfate (HSO₄⁻) ions, which have different symmetries and vibrational modes. The spectra of the dodecahydrate are expected to be dominated by the vibrational modes of the SO₄²⁻ ion and the extensive network of hydrogen-bonded water molecules and hydronium ions.[1]

In ¹H NMR spectroscopy , the single sharp peak of anhydrous H₂SO₄ is replaced by a broader peak in the hydrate. This is a result of rapid proton exchange between the various species in the hydrated form (H₂O, H₃O⁺, and HSO₄⁻). The chemical shift of this peak is highly dependent on the water content and temperature, reflecting the dynamic nature of the proton environment.

References

A Comparative Analysis of H₂SO₄·12H₂O and Other Acid Catalysts in Enhancing Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the catalytic efficiency of sulfuric acid dodecahydrate (H₂SO₄·12H₂O) with other prominent acid catalysts in key organic reactions, namely esterification and hydrolysis. The information is tailored for researchers, scientists, and professionals in drug development, offering objective performance data and detailed experimental methodologies to support informed catalyst selection. While specific data for H₂SO₄·12H₂O is limited in publicly available literature, this guide utilizes data for concentrated and dilute sulfuric acid as a close proxy, a common practice in many industrial and laboratory settings.

Catalytic Performance in Esterification Reactions

Esterification, a fundamental reaction in the synthesis of numerous fine chemicals and pharmaceuticals, is frequently catalyzed by acids. The following table summarizes the performance of sulfuric acid in comparison to other catalysts in the esterification of various carboxylic acids and alcohols.

CatalystCarboxylic AcidAlcoholCatalyst Conc.Temp. (°C)Time (h)Conversion/Yield (%)Reference
H₂SO₄ Palm Fatty Acid DistillateMethanol25% (w/w of PFAD)652~99.08[1]
p-Toluenesulfonic acid (PTSA)Palm Fatty Acid DistillateMethanol25% (w/w of PFAD)652~98.27[1]
H₂SO₄ + PTSA (1:1)Palm Fatty Acid DistillateMethanol25% (w/w of PFAD)652~98.48[1]
H₂SO₄ Amino AcidsMethanolpH = 270Thin Film~80-90 (Conversion Ratio)[2]
HClAmino AcidsMethanolpH = 270Thin FilmNo reaction observed[2]
HNO₃Amino AcidsMethanolpH = 270Thin FilmNo reaction observed[2]

Catalytic Performance in Hydrolysis Reactions

Acid-catalyzed hydrolysis is a critical process in biomass conversion and other industrial applications. The table below compares the effectiveness of sulfuric acid with other acid catalysts in the hydrolysis of different substrates.

CatalystSubstrateCatalyst Conc. (M)Temp. (°C)Time (min)Sugar Yield (%)Reference
H₂SO₄ Kappaphycus alvarezii0.213015Optimal[3]
HClKappaphycus alvarezii0.1 - 1.0100-13010-90Lower than H₂SO₄[3]
H₂SO₄ Poplar (biomass)72% (wt) -> 4% (wt)30 -> 12160 -> 60Standard Method
H₂SO₄ Rice Straw0.458220240-[4]
SnCl₄ (Lewis Acid)Rice Straw0.458220240-[4]

Experimental Protocols

Representative Experimental Protocol for Acid-Catalyzed Esterification

This protocol describes a typical procedure for the esterification of a carboxylic acid with an alcohol using an acid catalyst.

Materials:

  • Carboxylic Acid (e.g., Palmitic Acid)

  • Alcohol (e.g., Methanol)

  • Acid Catalyst (e.g., Concentrated H₂SO₄ or p-Toluenesulfonic acid)

  • Solvent (if necessary)

  • Neutralizing agent (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carboxylic acid in an excess of the alcohol. The molar ratio of alcohol to carboxylic acid is typically high to drive the equilibrium towards the product side.

  • Carefully add the acid catalyst to the reaction mixture. The amount of catalyst can vary, but a common range is 1-5 mol% relative to the carboxylic acid.

  • Heat the reaction mixture to reflux with constant stirring. The reaction temperature is determined by the boiling point of the alcohol used.

  • Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the alcohol is a low-boiling solvent, it can be removed under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., diethyl ether) and wash it with water, followed by a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography if necessary.

Representative Experimental Protocol for Acid-Catalyzed Hydrolysis of Biomass

This protocol outlines a general two-step acid hydrolysis procedure for the determination of structural carbohydrates and lignin in biomass.

Materials:

  • Lignocellulosic Biomass (e.g., Poplar)

  • Concentrated Sulfuric Acid (72% w/w)

  • Deionized Water

  • Calcium Carbonate (for neutralization)

  • Autoclave

  • HPLC system for sugar analysis

Procedure: Step 1: Primary Hydrolysis

  • Weigh a known amount of dried biomass (e.g., 300 mg) into a pressure-tolerant test tube.

  • Add a precise volume of 72% (w/w) sulfuric acid (e.g., 3.0 mL) to the biomass.

  • Thoroughly mix the slurry with a stir rod to ensure complete wetting of the biomass.

  • Place the test tube in a water bath at 30°C for 60 minutes, stirring periodically.

Step 2: Secondary Hydrolysis

  • Dilute the slurry from the primary hydrolysis step with deionized water to achieve a final acid concentration of 4% (w/w). This typically involves adding a specific volume of water (e.g., 84.0 mL).

  • Seal the container and place it in an autoclave at 121°C for 60 minutes.

  • After hydrolysis, cool the solution and collect the liquid fraction by filtration.

  • Neutralize the hydrolysate with calcium carbonate.

  • Analyze the concentration of monomeric sugars (e.g., glucose, xylose) in the neutralized hydrolysate using an HPLC system.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental flows.

Esterification_Mechanism RCOOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ ROH Alcohol H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + ROH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Ester Protonated_Ester->Ester - H+ H2O Water

Caption: General mechanism of Fischer Esterification.

Biomass_Hydrolysis_Workflow Start Start: Lignocellulosic Biomass Primary_Hydrolysis Primary Hydrolysis (72% H₂SO₄, 30°C, 1h) Start->Primary_Hydrolysis Dilution Dilution to 4% H₂SO₄ Primary_Hydrolysis->Dilution Secondary_Hydrolysis Secondary Hydrolysis (Autoclave, 121°C, 1h) Dilution->Secondary_Hydrolysis Filtration Filtration Secondary_Hydrolysis->Filtration Liquid_Fraction Liquid Fraction (Hydrolysate) Filtration->Liquid_Fraction Solid_Fraction Solid Fraction (Lignin) Filtration->Solid_Fraction Neutralization Neutralization (e.g., with CaCO₃) Liquid_Fraction->Neutralization Analysis Analysis (e.g., HPLC for sugars) Neutralization->Analysis End End: Sugar & Lignin Quantification Analysis->End

References

A Comparative Guide to Dodecahydrate Sulfuric Acid: Cross-Validation of Experimental and Theoretical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available experimental and theoretical data for dodecahydrate sulfuric acid (H₂SO₄·12H₂O). Due to the limited specific research on this particular hydrate, this document also outlines the established experimental protocols and theoretical approaches that can be employed for its comprehensive characterization. This guide aims to serve as a valuable resource for researchers interested in the properties and behavior of highly hydrated sulfuric acid species.

Data Presentation: A Comparative Summary

A direct comparison of experimental and theoretical data for this compound is challenging due to the scarcity of specific studies on this hydrate. The following table summarizes the available quantitative data and highlights areas where further research is needed.

PropertyExperimental ValueTheoretical ValueData Source (Experimental)Data Source (Theoretical)
Enthalpy of Formation (ΔfH°) -4311.65 ± 0.31 kJ/mol at 298.15 K[1]Not availableActive Thermochemical Tables[1]-
Molecular Weight 314.2628 ± 0.0079 g/mol [1]312.25 g/mol (for sulfate dodecahydrate)[2]Active Thermochemical Tables[1]PubChem[2]
Crystal Structure Not availableNot available--
Vibrational Frequencies Not available for the isolated dodecahydrateNot available for the isolated dodecahydrate--

Note: The theoretical molecular weight is for the sulfate dodecahydrate ion (SO₄²⁻·12H₂O) and not the neutral sulfuric acid dodecahydrate molecule.

Experimental Protocols

The characterization of this compound would involve a suite of standard analytical techniques used for the study of chemical hydrates.

Synthesis and Sample Preparation

The synthesis of specific sulfuric acid hydrates typically involves the careful mixing of sulfuric acid and water in precise stoichiometric ratios at controlled temperatures. For this compound, this would involve a 1:12 molar ratio of H₂SO₄ to H₂O. The resulting mixture would need to be cooled to induce crystallization, as many hydrates are only stable at low temperatures.

Crystallographic Analysis
  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. A suitable single crystal of this compound would be isolated, mounted on a goniometer, and irradiated with X-rays. The resulting diffraction pattern is then used to solve the crystal structure.

  • Powder X-ray Diffraction (PXRD): This technique is used to identify the crystalline phases present in a bulk sample. The powdered sample is exposed to X-rays, and the resulting diffractogram provides a fingerprint of the crystal structure.

Spectroscopic Analysis
  • Raman Spectroscopy: This technique is sensitive to the vibrational modes of molecules and is particularly useful for studying the sulfate and bisulfate ions in aqueous solutions and crystalline forms. The sample is irradiated with a monochromatic laser, and the scattered light is analyzed to obtain a Raman spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of the molecules. It is complementary to Raman spectroscopy and is especially useful for identifying functional groups.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow to or from a sample as a function of temperature. It can be used to determine melting points, phase transitions, and the heat of fusion of the hydrate.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the water content of the hydrate and to study its decomposition behavior.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical data for a chemical compound like this compound.

cluster_experimental Experimental Analysis cluster_theoretical Theoretical Modeling exp_synthesis Synthesis of H₂SO₄·12H₂O exp_characterization Physicochemical Characterization (DSC, TGA) exp_synthesis->exp_characterization exp_structure Structural Analysis (XRD, Neutron Diffraction) exp_synthesis->exp_structure exp_spectroscopy Spectroscopic Analysis (Raman, IR) exp_synthesis->exp_spectroscopy cross_validation Cross-Validation and Comparison exp_characterization->cross_validation exp_structure->cross_validation exp_spectroscopy->cross_validation theo_model Development of Molecular Model theo_structure Structure Optimization (DFT, etc.) theo_model->theo_structure theo_properties Calculation of Properties (Frequencies, Energies) theo_structure->theo_properties theo_properties->cross_validation refined_model Refined Understanding of This compound cross_validation->refined_model

Caption: Workflow for cross-validating experimental and theoretical data.

Sulfuric Acid Hydration Pathway

This diagram illustrates the conceptual relationship between anhydrous sulfuric acid, its various hydrates, and its ionic forms in aqueous solution.

H2SO4 H₂SO₄ (anhydrous) Hydrates H₂SO₄·nH₂O (e.g., n=1, 2, 4, 6.5, 8, 12) H2SO4->Hydrates + H₂O HSO4_ion HSO₄⁻ + H₃O⁺ Hydrates->HSO4_ion Dissociation SO4_ion SO₄²⁻ + 2H₃O⁺ HSO4_ion->SO4_ion Further Dissociation

Caption: Conceptual pathway of sulfuric acid hydration and dissociation.

References

Differences in reactivity between various sulfuric acid hydrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of various sulfuric acid hydrates. While concentrated sulfuric acid is widely utilized as a catalyst and dehydrating agent in chemical synthesis, the distinct roles and reactivities of its specific crystalline hydrates—such as the monohydrate (H₂SO₄·H₂O) and dihydrate (H₂SO₄·2H₂O)—are less commonly characterized. Understanding these differences can be crucial for optimizing reaction conditions, improving yields, and enhancing selectivity in various applications, including drug development.

This document summarizes the available theoretical data on the catalytic activity of sulfuric acid and its monohydrate and presents a detailed experimental protocol for a comparative study of the reactivity of different sulfuric acid hydrates in a model esterification reaction.

Theoretical Insights into Catalytic Activity

While direct experimental comparisons of the reactivity of isolated sulfuric acid hydrates are not extensively available in the literature, theoretical studies offer valuable insights. A computational investigation into the gas-phase hydrolysis of sulfur dioxide (SO₂) has shown that sulfuric acid can act as a catalyst for its own formation. The study further revealed that the presence of a water molecule, forming the sulfuric acid monohydrate, significantly lowers the energy barrier for this reaction compared to anhydrous sulfuric acid.[1]

This suggests that the monohydrate is a more efficient catalyst for this specific reaction. The calculated energy barriers indicate a clear trend in catalytic activity.

Table 1: Theoretical Energy Barriers for the Hydrolysis of SO₂ Catalyzed by Sulfuric Acid and its Hydrates

CatalystReactionEnergy Barrier (kcal·mol⁻¹)
Sulfuric Acid (H₂SO₄) + H₂OSO₂ + H₂O → H₂SO₃Higher than monohydrate
Sulfuric acid monohydrate (H₂SO₄·H₂O)SO₂ + H₂O → H₂SO₃Lower than anhydrous H₂SO₄

Data derived from theoretical calculations.[1]

This theoretical data underscores the potential for different sulfuric acid hydrates to exhibit varying levels of reactivity and catalytic efficiency. To empirically validate and extend these findings to other relevant chemical transformations, a systematic experimental comparison is necessary.

Proposed Experimental Comparison of Sulfuric Acid Hydrate Reactivity

To address the gap in experimental data, this guide proposes a detailed methodology to synthesize and compare the catalytic activity of sulfuric acid monohydrate and dihydrate in the esterification of acetic acid with ethanol to form ethyl acetate. This reaction is a classic example of acid-catalyzed esterification and serves as an excellent model for evaluating catalytic performance.[2][3][4]

Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis of sulfuric acid hydrates and the subsequent comparative analysis of their catalytic activity.

ExperimentalWorkflow cluster_synthesis Synthesis of Sulfuric Acid Hydrates cluster_reaction Comparative Esterification Reaction cluster_analysis Analysis and Comparison H2SO4 Concentrated H2SO4 SAM Sulfuric Acid Monohydrate (H2SO4·H2O) H2SO4->SAM Stoichiometric H2O addition & cooling SAD Sulfuric Acid Dihydrate (H2SO4·2H2O) H2SO4->SAD Stoichiometric H2O addition & cooling H2O Water Reaction_SAM Reaction with SAM SAM->Reaction_SAM Reaction_SAD Reaction with SAD SAD->Reaction_SAD Reactants Acetic Acid + Ethanol Reactants->Reaction_SAM Reactants->Reaction_SAD Product_SAM Ethyl Acetate (from SAM) Reaction_SAM->Product_SAM Product_SAD Ethyl Acetate (from SAD) Reaction_SAD->Product_SAD Analysis Reaction Monitoring (GC/HPLC) Product_SAM->Analysis Product_SAD->Analysis Kinetics Kinetic Analysis (Rate Constants) Analysis->Kinetics Yield Yield Determination Analysis->Yield Comparison Comparative Reactivity Assessment Kinetics->Comparison Yield->Comparison

Caption: Proposed experimental workflow for comparing the reactivity of sulfuric acid hydrates.

Detailed Experimental Protocols

1. Synthesis of Sulfuric Acid Hydrates

  • Sulfuric Acid Monohydrate (H₂SO₄·H₂O):

    • In a flask cooled in an ice bath, slowly add a stoichiometric amount of deionized water to a known amount of concentrated sulfuric acid (98%) with constant stirring. The molar ratio of H₂SO₄ to H₂O should be 1:1.

    • Continue stirring in the ice bath until the mixture solidifies.

    • The resulting solid is sulfuric acid monohydrate. Store it in a desiccator to prevent absorption of additional water.

  • Sulfuric Acid Dihydrate (H₂SO₄·2H₂O):

    • Follow the same procedure as for the monohydrate, but add a stoichiometric amount of deionized water to achieve a molar ratio of H₂SO₄ to H₂O of 1:2.

    • The resulting solid is sulfuric acid dihydrate. Store it in a desiccator.

2. Comparative Esterification Reaction

The following procedure should be carried out in parallel for both the monohydrate and dihydrate catalysts.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 0.5 mol of absolute ethanol and 0.5 mol of glacial acetic acid.[5][6]

    • Add 0.05 mol of the respective sulfuric acid hydrate (monohydrate or dihydrate) to the flask.[7]

  • Reaction Conditions:

    • Heat the mixture to reflux using a heating mantle.

    • Maintain the reflux for a specified period (e.g., 2 hours).

  • Reaction Monitoring:

    • At regular intervals (e.g., every 15 minutes), withdraw a small aliquot (approximately 0.1 mL) from the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., cold diethyl ether) containing an internal standard for gas chromatography (GC) analysis.

  • Work-up and Product Isolation (at the end of the reaction):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of cold deionized water.

    • Extract the aqueous layer with three 20 mL portions of diethyl ether.

    • Combine the organic layers and wash them with 20 mL of 5% sodium bicarbonate solution, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude ethyl acetate.

    • Purify the product by distillation.

3. Data Analysis and Comparison

  • Quantitative Analysis:

    • Analyze the quenched aliquots using Gas Chromatography (GC) to determine the concentration of ethyl acetate, ethanol, and acetic acid over time.

    • Use the data to plot concentration versus time profiles for each reaction.

  • Kinetic Analysis:

    • From the concentration-time data, determine the initial reaction rates for both catalysts.

    • Calculate the rate constants (k) for the esterification reaction catalyzed by the monohydrate and dihydrate.

  • Yield Determination:

    • After purification, determine the final yield of ethyl acetate for each reaction.

  • Comparative Assessment:

    • Compare the initial reaction rates, rate constants, and final yields obtained with the monohydrate and dihydrate catalysts. This will provide a quantitative measure of their relative reactivity.

Conclusion

The reactivity of different sulfuric acid hydrates is a nuanced area of study with the potential for significant impact on the optimization of chemical processes. While theoretical studies suggest differences in their catalytic abilities, a lack of direct experimental comparisons necessitates further investigation. The proposed experimental workflow provides a robust framework for researchers to systematically evaluate and compare the reactivity of sulfuric acid monohydrate and dihydrate. The resulting data will be invaluable for professionals in drug development and other scientific fields seeking to fine-tune reaction conditions and leverage the specific properties of these powerful catalytic species.

References

Peer-reviewed studies on the properties of dodecahydrate sulfuric acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the well-characterized crystalline hydrates of sulfuric acid. While theoretical calculations suggest the potential existence of a dodecahydrate (H₂SO₄·12H₂O), there is a notable absence of peer-reviewed experimental studies detailing its synthesis, characterization, and properties. Therefore, this guide focuses on the experimentally verified and more commonly encountered hydrates: monohydrate (H₂SO₄·H₂O), dihydrate (H₂SO₄·2H₂O), tetrahydrate (H₂SO₄·4H₂O), hexahydrate (H₂SO₄·6.5H₂O), and octahydrate (H₂SO₄·8H₂O).

Introduction to Sulfuric Acid Hydrates

Sulfuric acid's strong affinity for water leads to the formation of a series of crystalline hydrates, each with distinct physical and chemical properties. These hydrates are not simply mixtures of sulfuric acid and water but are stoichiometric compounds with ordered crystal lattices. Understanding the properties of these hydrates is crucial in various fields, from atmospheric chemistry, where they play a role in aerosol formation, to industrial processes and drug development, where precise control of hydration states is often necessary.

Comparison of Physicochemical Properties

The following table summarizes key quantitative data for the well-characterized sulfuric acid hydrates. This information has been compiled from various peer-reviewed studies and thermochemical databases.

PropertyAnhydrous H₂SO₄Monohydrate (H₂SO₄·H₂O)Dihydrate (H₂SO₄·2H₂O)Tetrahydrate (H₂SO₄·4H₂O)Hexahydrate (H₂SO₄·6.5H₂O)Octahydrate (H₂SO₄·8H₂O)
Molar Mass ( g/mol ) 98.08116.09134.11170.14215.19242.22
Melting Point (°C) 10.378.5-39.5-28.3-54-62
Density (g/cm³) 1.83 (at 25°C)[1][2]~1.8 (calculated)~1.7 (calculated)~1.6 (calculated)~1.5 (calculated)~1.4 (calculated)
Std. Enthalpy of Formation (kJ/mol at 298.15 K) -814.0[3][4]-1127.48 (± 0.13)[5][6]-1436.9 (± 0.1)-2010.90 (± 0.17)[7][8]-2888.8 (± 0.2)-3164.38 (± 0.24)[9]
Crystal System Monoclinic[4]MonoclinicMonoclinicTetragonalMonoclinicMonoclinic
Space Group C2/c[4]P2₁/cC2/cP4₁/aC2/cI2/c

Note on Densities: Experimentally determined densities for the crystalline forms of all sulfuric acid hydrates are not consistently reported in the literature. The provided values are approximate and calculated based on crystallographic data where available. Most literature reports densities of aqueous sulfuric acid solutions at various concentrations and temperatures.[10][11]

Experimental Protocols

The characterization of sulfuric acid hydrates relies on a variety of experimental techniques to determine their structure and thermodynamic properties. Below are detailed methodologies for some of the key experiments cited in the literature.

Crystal Structure Determination via X-ray and Neutron Diffraction

The crystal structures of sulfuric acid hydrates are primarily determined using single-crystal X-ray diffraction and neutron powder diffraction.

  • Experimental Workflow:

    experimental_workflow_diffraction cluster_sample_prep Sample Preparation cluster_diffraction Diffraction Analysis cluster_analysis Data Analysis A Prepare aqueous H₂SO₄ solution of desired concentration B Cool solution to induce crystallization A->B C Isolate single crystal or produce fine powder B->C D Mount sample in diffractometer C->D E Expose to X-ray or neutron beam at controlled temperature D->E F Collect diffraction pattern E->F G Process raw diffraction data F->G H Solve and refine crystal structure G->H I Determine unit cell parameters, space group, and atomic positions H->I

    Crystal Structure Determination Workflow
  • Methodology:

    • Sample Preparation: Aqueous solutions of sulfuric acid of specific concentrations are carefully cooled to induce crystallization of the desired hydrate. For single-crystal X-ray diffraction, a suitable single crystal is isolated. For neutron powder diffraction, a fine powder of the deuterated analogue is often prepared to reduce incoherent scattering from hydrogen atoms.[12][13]

    • Data Collection: The crystal or powder is mounted in a goniometer within a diffractometer. The sample is maintained at a specific low temperature using a cryostat. A monochromatic beam of X-rays or neutrons is directed at the sample, and the diffraction pattern is recorded on a detector.[14]

    • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are then determined by solving the phase problem and refining the structural model against the experimental data.[12][13] Neutron diffraction is particularly advantageous for accurately locating the positions of hydrogen (or deuterium) atoms.[12][15]

Thermal Analysis using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a key technique for determining melting points and enthalpies of fusion for the various hydrates.

  • Experimental Workflow:

    experimental_workflow_dsc A Prepare H₂SO₄ solution of known concentration B Seal a small sample in a DSC pan A->B C Place sample and reference pan in DSC cell B->C D Cool the sample to a low temperature C->D E Heat the sample at a controlled rate D->E F Record the heat flow as a function of temperature E->F G Analyze the thermogram to identify phase transitions F->G H Determine melting point and enthalpy of fusion G->H

    Differential Scanning Calorimetry Workflow
  • Methodology:

    • A small, precisely weighed amount of the sulfuric acid solution is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed in a DSC instrument and cooled to a temperature below the expected melting point of any hydrates.

    • The temperature is then increased at a constant rate, and the difference in heat flow required to raise the temperature of the sample and the reference is measured.

    • Phase transitions, such as melting, appear as endothermic peaks in the resulting thermogram. The temperature at the peak maximum is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Phase Transitions of Sulfuric Acid Hydrates

The various hydrates of sulfuric acid can transform from one to another with changes in temperature and water partial pressure. The phase diagram of the sulfuric acid-water system illustrates the stability regions of these different solid phases.[16][17][18][19]

The following diagram illustrates the general relationship between the common hydrates as a function of increasing water content.

phase_transitions Anhydrous Anhydrous H₂SO₄ Mono Monohydrate (H₂SO₄·H₂O) Anhydrous->Mono + H₂O Di Dihydrate (H₂SO₄·2H₂O) Mono->Di + H₂O Tetra Tetrahydrate (H₂SO₄·4H₂O) Di->Tetra + H₂O Hexa Hexahydrate (H₂SO₄·6.5H₂O) Tetra->Hexa + H₂O Octa Octahydrate (H₂SO₄·8H₂O) Hexa->Octa + H₂O

Hydrate Formation with Increasing Water Content

It is important to note that the transitions between these hydrates are not always simple, and metastable phases can exist under certain conditions. The kinetics of these transformations are also an important area of study.

Conclusion

The hydrates of sulfuric acid represent a fascinating and complex system. While the dodecahydrate remains a subject for further experimental investigation, the well-characterized mono-, di-, tetra-, hexa-, and octahydrates provide a rich field of study with significant implications for both fundamental and applied sciences. The data and experimental protocols summarized in this guide offer a valuable resource for researchers working with these compounds.

References

Performance Benchmark: Sulfuric Acid as a Catalyst in Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

The Fischer esterification, a cornerstone of organic synthesis, is pivotal in the creation of esters, which are fundamental building blocks in the pharmaceutical and materials sciences. The efficacy of this reaction hinges on the choice of an acid catalyst, which accelerates the reaction rate and influences the final product yield. This guide provides a comparative analysis of concentrated sulfuric acid (H₂SO₄), a traditional homogeneous catalyst, against a modern heterogeneous alternative, natural zeolite, in the esterification of ethanol with acetic acid to produce ethyl acetate. While this guide focuses on concentrated sulfuric acid, it's important to note that H₂SO₄·12H₂O is a dodecahydrate of sulfuric acid, and its performance in this context would be related to the concentration of the acid in solution.

Comparative Performance of Catalysts

The selection of a catalyst in Fischer esterification is critical for optimizing reaction outcomes. Below is a summary of the performance of sulfuric acid compared to a natural zeolite from Bayah, Indonesia, in the synthesis of ethyl acetate. The data highlights the conversion of acetic acid under varied experimental conditions.

CatalystAgitation Speed (rpm)Catalyst Particle Size (mesh)Acetic Acid Conversion (%)
Sulfuric Acid 500N/A~14
600N/A~15
700N/A15.19
Natural Zeolite 7006036.46
70010045.03

Data extracted from a study on the esterification of ethanol and acetic acid. The reaction was conducted at 70°C for 60 minutes.[1]

As the data indicates, the heterogeneous natural zeolite catalyst, particularly at a smaller particle size, demonstrates a significantly higher conversion of acetic acid compared to the homogeneous sulfuric acid catalyst under the tested conditions.[1] This suggests that for this specific esterification, a heterogeneous catalyst may offer a more efficient pathway to the desired product.[1]

Experimental Protocols

Reproducibility is a key tenet of scientific research. The following protocols detail the experimental setup for the Fischer esterification of ethanol and acetic acid using both sulfuric acid and natural zeolite as catalysts.

Protocol 1: Esterification using Sulfuric Acid Catalyst

Materials:

  • Ethanol (96% w/w)

  • Acetic acid (99.98% w/w)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Batch reactor with a stirrer and reflux condenser

  • Thermostat bath

Procedure:

  • Prepare a reactant mixture with a 3:1 molar ratio of ethanol to acetic acid.[1]

  • Transfer a defined volume of the reactant mixture (e.g., 70 ml) into the batch reactor.[1]

  • Preheat the mixture to the reaction temperature of 70°C using a thermostat bath.[1]

  • Introduce the sulfuric acid catalyst into the reactor. The amount of catalyst used is typically a small percentage of the limiting reactant (e.g., 5% of the acetic acid weight).[2]

  • Set the agitation speed of the stirrer (e.g., 500, 600, or 700 rpm).[1]

  • Allow the reaction to proceed for 60 minutes, maintaining the temperature and agitation speed.[1]

  • After the reaction time has elapsed, take samples to determine the concentration of unreacted acetic acid and calculate the conversion rate.[1]

Protocol 2: Esterification using Natural Zeolite Catalyst

Materials:

  • Ethanol (96% w/w)

  • Acetic acid (99.98% w/w)

  • Natural Zeolite (Bayah), ground and sieved to desired particle size (60 and 100 mesh)

  • Batch reactor with a stirrer and reflux condenser

  • Thermostat bath

Procedure:

  • Prepare a reactant mixture with a 3:1 molar ratio of ethanol to acetic acid.[1]

  • Transfer a defined volume of the reactant mixture (e.g., 70 ml) into the batch reactor.[1]

  • Preheat the mixture to the reaction temperature of 70°C using a thermostat bath.[1]

  • Add a specific amount of the prepared zeolite catalyst (e.g., 1 gram) to the reactor.[1]

  • Set the agitation speed of the stirrer to 700 rpm.[1]

  • Allow the reaction to proceed for 60 minutes, maintaining the temperature and agitation speed.[1]

  • After the reaction, separate the solid catalyst from the mixture and take samples from the liquid phase to determine the concentration of unreacted acetic acid and calculate the conversion rate.[1]

Visualizing the Experimental Workflow and Reaction Mechanism

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for the esterification reaction and the underlying reaction mechanism.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Ethanol & Acetic Acid Reactor Batch Reactor at 70°C Reactants->Reactor Catalyst H2SO4 or Zeolite Catalyst->Reactor Sampling Take Aliquots Reactor->Sampling After 60 min Analysis Determine Acetic Acid Concentration Sampling->Analysis Result Calculate Conversion (%) Analysis->Result

Caption: Experimental workflow for Fischer esterification.

Fischer_Esterification_Mechanism A Carboxylic Acid + H+ B Protonated Carbonyl A->B Protonation C Tetrahedral Intermediate B->C Nucleophilic Attack D Protonated Ester C->D Proton Transfer & Dehydration E Ester + H+ D->E Deprotonation Water Water D->Water Alcohol Alcohol Alcohol->C

Caption: Mechanism of Fischer esterification.

References

A Comparative Analysis of the Hygroscopic Properties of Sulfuric Acid Hydrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfuric acid and its various hydrates are compounds of significant interest across numerous scientific disciplines, including atmospheric science, materials science, and pharmaceutical development, owing to their potent hygroscopic nature. Understanding the degree to which these different forms of sulfuric acid attract and retain atmospheric moisture is critical for applications ranging from predicting aerosol formation in the atmosphere to ensuring the stability of pharmaceutical formulations. This guide provides a comparative study of the hygroscopicity of different sulfuric acid hydrates, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Hygroscopicity

The hygroscopicity of a substance can be quantified by its deliquescence relative humidity (DRH), the relative humidity at which it begins to absorb enough atmospheric moisture to dissolve and form an aqueous solution. However, sulfuric acid and its hydrates exhibit a continuous absorption of water rather than a sharp deliquescence point. Therefore, a more practical measure of their hygroscopic nature is the equilibrium relative humidity (ERH) over their aqueous solutions at various concentrations. The lower the ERH for a given concentration, the more hygroscopic the substance.

The following table summarizes the equilibrium relative humidity (a measure of water activity) for various concentrations of sulfuric acid solutions at room temperature. These values represent the atmospheric humidity required for the acid solution to be in equilibrium with the surrounding air, neither gaining nor losing moisture. A lower ERH indicates a stronger affinity for water. The data is presented to reflect the hygroscopic environment created by different concentrations, which can be conceptually linked to the dissolution of various hydrates.

Sulfuric Acid Concentration (% w/w)Corresponding Sulfuric Acid Hydrate (Approximate)Equilibrium Relative Humidity (%)[1]
84.5Monohydrate (H₂SO₄·H₂O)~1.0
73.1Dihydrate (H₂SO₄·2H₂O)~5.1
64.5Trihydrate (H₂SO₄·3H₂O)~17.0
57.6Tetrahydrate (H₂SO₄·4H₂O)~26.8
50.0-36.9
40.0-57.0
30.0-75.9
20.0-88.5
10.0-96.2

Note: The hydrate forms are crystalline solids at specific stoichiometric ratios. The concentrations in the table represent the aqueous solutions in equilibrium at the given relative humidities.

Experimental Protocols for Determining Hygroscopicity

The hygroscopicity of sulfuric acid hydrates and their corresponding aqueous solutions is typically determined using gravimetric sorption techniques. Dynamic Vapor Sorption (DVS) and Gravimetric Sorption Analysis (GSA) are the most common methods.

Dynamic Vapor Sorption (DVS)

Objective: To measure the amount and rate of water vapor absorbed by a sample at different relative humidities.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the sulfuric acid hydrate is placed in the DVS instrument's microbalance.

  • Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25 °C) to establish a baseline dry mass.

  • Sorption Isotherm Generation: The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 95% RH).

  • Equilibration: At each RH step, the sample mass is continuously monitored until it stabilizes, indicating that equilibrium has been reached. The mass change at each step is recorded.

  • Desorption Isotherm Generation: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner to generate a desorption isotherm.

  • Data Analysis: The change in mass at each relative humidity step is plotted against the RH to generate a moisture sorption isotherm, which provides a detailed profile of the material's hygroscopic behavior.

Gravimetric Sorption Analysis (GSA) using Saturated Salt Solutions

Objective: To determine the equilibrium moisture content of a sample at discrete relative humidity points.

Methodology:

  • Sample Preparation: A known mass of the sulfuric acid hydrate is placed in a sample container.

  • Controlled Humidity Environment: The sample is placed in a sealed desiccator or chamber containing a saturated salt solution that maintains a specific, known relative humidity at a constant temperature.

  • Equilibration: The sample is left in the chamber until it reaches a constant weight, indicating that it has equilibrated with the surrounding atmosphere. This process can take several days or even weeks.

  • Mass Measurement: The sample is removed and quickly weighed to determine the mass of water absorbed.

  • Repeat for Different Humidities: The process is repeated with different saturated salt solutions to obtain data points at various relative humidities.

  • Data Analysis: The percentage mass change is calculated for each relative humidity point to construct a sorption profile.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the hygroscopicity of a substance using a gravimetric sorption technique.

experimental_workflow Experimental Workflow for Hygroscopicity Measurement cluster_prep 1. Sample Preparation cluster_drying 2. Initial Drying cluster_sorption 3. Sorption Analysis cluster_desorption 4. Desorption Analysis cluster_analysis 5. Data Analysis prep Accurately weigh sample dry Expose to 0% RH until mass is stable prep->dry increase_rh Increase RH in steps dry->increase_rh equilibrate_sorp Allow to equilibrate at each RH step increase_rh->equilibrate_sorp record_sorp Record mass change equilibrate_sorp->record_sorp record_sorp->increase_rh Next RH step decrease_rh Decrease RH in steps record_sorp->decrease_rh equilibrate_desorp Allow to equilibrate at each RH step decrease_rh->equilibrate_desorp record_desorp Record mass change equilibrate_desorp->record_desorp record_desorp->decrease_rh Next RH step plot Plot mass change vs. RH to generate isotherm record_desorp->plot end end signaling_pathway Hydration Pathway of Sulfuric Acid H2SO4 H₂SO₄ (anhydrous) SAM H₂SO₄·H₂O (monohydrate) H2SO4->SAM + H₂O H2O H₂O (vapor) SAD H₂SO₄·2H₂O (dihydrate) SAT H₂SO₄·4H₂O (tetrahydrate) SAM->SAD + H₂O SAD->SAT + 2H₂O Aqueous Aqueous H₂SO₄ Solution SAT->Aqueous + nH₂O

References

Safety Operating Guide

Safe Disposal of Dodecahydrate Sulfuric Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of what may be referred to as "dodecahydrate sulfuric acid," which is understood to be a hydrated form of sulfuric acid. The fundamental and safest approach for disposal is through neutralization.[1][2][3]

Immediate Safety and Handling Precautions:

Sulfuric acid is a highly corrosive and hazardous chemical that can cause severe burns and other injuries.[1][4][5] Always adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (such as butyl or neoprene rubber), safety goggles or a face shield, and a lab coat.[6][7][8] Standard nitrile gloves may not offer sufficient protection.[8]

  • Ventilation: Always handle sulfuric acid in a well-ventilated area or under a fume hood to avoid inhaling fumes.[5][6]

  • Spill Management: In the event of a spill, neutralize the acid with an alkaline material like lime, sodium bicarbonate, or soda ash before cleaning.[4]

Step-by-Step Disposal Procedure via Neutralization

The most common and accepted method for disposing of sulfuric acid is to neutralize it with a weak base to form a salt and water, which can then typically be disposed of down the drain with copious amounts of water, pending local regulations.[1][9]

Experimental Protocol: Neutralization of Sulfuric Acid

  • Preparation:

    • Select a suitable neutralizing agent. Common choices include sodium bicarbonate (baking soda), soda ash (sodium carbonate), or calcium hydroxide (slaked lime).[2][3]

    • Prepare a solution of the neutralizing agent in a large, appropriate container. This container should be made of a material that will not react with the acid.

    • Have pH paper or a calibrated pH meter ready to monitor the reaction.[2][3]

  • Dilution (if necessary):

    • Crucial Safety Step: If you have concentrated sulfuric acid, it must be diluted before neutralization. Always add the acid slowly to a large volume of cold water, never the other way around. [9] Adding water to acid can generate intense heat, causing the solution to boil and splash dangerous acid.

  • Neutralization:

    • Slowly and carefully add the diluted sulfuric acid to the neutralizing agent solution while stirring continuously.[3]

    • The reaction will likely fizz and may generate heat. Proceed with caution to control the reaction rate.

    • Monitor the pH of the solution regularly throughout the addition of the acid.[2][3]

  • Completion and Disposal:

    • Continue adding the acid until the pH of the solution reaches a neutral range of 6.0 to 8.0.

    • Once neutralized, the resulting salt solution can typically be flushed down the sink with a large volume of water.[1]

    • Crucially, always consult and comply with your local, state, and federal regulations regarding the disposal of neutralized acid solutions. [1]

Quantitative Data for Neutralization

The following table provides a summary of common neutralizing agents for sulfuric acid and the approximate amounts required.

Neutralizing AgentChemical FormulaMolar Mass ( g/mol )Moles of Agent per Mole of H₂SO₄
Sodium BicarbonateNaHCO₃84.012
Sodium Carbonate (Soda Ash)Na₂CO₃105.991
Calcium Hydroxide (Slaked Lime)Ca(OH)₂74.091
Potassium HydroxideKOH56.112
Sodium HydroxideNaOH40.002

Note: The exact amount of neutralizing agent required will depend on the concentration of the sulfuric acid. It is imperative to monitor the pH to ensure complete neutralization.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of sulfuric acid.

cluster_prep Preparation Phase cluster_procedure Neutralization Procedure cluster_verification Verification & Disposal A Wear Appropriate PPE B Work in a Well-Ventilated Area A->B C Prepare Neutralizing Agent Solution B->C D Slowly Add Acid to Water (if dilution is needed) C->D If Concentrated E Slowly Add Diluted Acid to Neutralizing Agent C->E If Already Dilute D->E F Continuously Stir and Monitor pH E->F G Is pH between 6.0 and 8.0? F->G H Dispose According to Local Regulations G->H Yes I Continue Adding Neutralizing Agent G->I No I->E

Caption: Workflow for the safe neutralization and disposal of sulfuric acid.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environments.

References

Safeguarding Your Laboratory: A Comprehensive Guide to Handling Sulfuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Dodecahydrate Sulfuric Acid": The term "this compound" is not a standard chemical nomenclature for a commercially available reagent. However, sulfuric acid is known to form various hydrates, which are compounds that have incorporated water molecules into their structure. While a specific dodecahydrate (containing 12 water molecules per sulfuric acid molecule) may exist under certain conditions, in a laboratory setting, you will almost certainly be working with concentrated sulfuric acid (typically 98% H₂SO₄ in water).

Concentrated sulfuric acid is a powerful dehydrating agent, meaning it readily absorbs moisture from the air and other substances. Therefore, the safety protocols for handling concentrated sulfuric acid are directly applicable and essential for any form of sulfuric acid you may encounter. This guide provides the critical safety and logistical information for the safe handling of concentrated sulfuric acid.

Immediate Safety and Hazard Information

Concentrated sulfuric acid is a highly corrosive and reactive chemical that can cause severe skin burns, serious eye damage, and respiratory irritation.[1] It reacts violently with water in a highly exothermic reaction, which can cause boiling and splashing of the corrosive material. Therefore, it is imperative to handle it with extreme caution.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1ACauses severe skin burns and eye damage.[1]
Serious Eye Damage/Eye Irritation1Causes serious eye damage.[1]
Acute Toxicity, Inhalation4May cause respiratory irritation.[1]
Corrosive to Metals1May be corrosive to metals.[1]

Personal Protective Equipment (PPE)

The proper selection and use of PPE is the most critical line of defense against the hazards of sulfuric acid.

Body PartRequired PPEMaterial/Specification
Eyes/Face Chemical Splash Goggles and a Face ShieldGoggles should be close-fitting and indirectly vented. A face shield should be worn over the goggles.[2][3]
Hands Chemical-Resistant GlovesButyl, Viton, or nitrile rubber gloves are recommended.[3][4][5] Always check manufacturer's compatibility charts.
Body Chemical-Resistant Apron or Lab CoatAn apron or lab coat made of a material resistant to sulfuric acid, such as rubber or PVC, should be worn.[3] For larger quantities, a full acid-resistant suit may be necessary.[2]
Feet Closed-Toe ShoesLeather or other non-porous material. For significant handling, chemical-resistant boots are recommended.[2][6]
Respiratory Respirator (if necessary)Use a NIOSH-approved respirator with an acid gas cartridge if working outside of a fume hood or if there is a risk of inhaling mists.[1][4]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential to minimize the risk of exposure and accidents.

1. Preparation and Workspace:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Remove all incompatible materials, such as bases, organic solvents, and combustible materials, from the work area.[5]

  • Have a spill kit readily available that is specifically designed for acid spills, containing a neutralizing agent like sodium bicarbonate or soda ash.[2]

2. Handling and Dispensing:

  • Always wear the appropriate PPE before handling sulfuric acid.

  • When dispensing, pour the acid slowly and carefully to avoid splashing.

  • If diluting, ALWAYS add the acid slowly to the water , never the other way around.[2][5] This will help to dissipate the heat generated during the exothermic reaction.

  • Use containers and equipment made of materials compatible with sulfuric acid, such as glass or acid-resistant plastics.

3. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Verify Emergency Equipment B->C D Dispense Acid C->D Proceed with caution E Perform Reaction D->E F Monitor Reaction E->F G Quench Reaction (if necessary) F->G Reaction Complete H Neutralize Waste G->H I Dispose of Waste H->I J Decontaminate Workspace I->J

A streamlined workflow for the safe handling of sulfuric acid, from preparation to disposal.

Disposal Plan

Sulfuric acid waste is considered hazardous and must be disposed of according to institutional and local regulations.

1. Neutralization:

  • The primary method for disposing of excess sulfuric acid is through neutralization with a weak base.[7][8]

  • Slowly add the acid to a large volume of a neutralizing solution, such as a 5-10% solution of sodium bicarbonate or soda ash.

  • Monitor the pH of the solution. The target pH for disposal is typically between 6 and 8.

  • Be aware that the neutralization reaction will also generate heat and may produce gas (carbon dioxide if using carbonates). Perform this procedure in a well-ventilated area and be prepared for foaming.

2. Waste Collection:

  • Once neutralized, the solution can often be disposed of down the drain with copious amounts of water, but you must confirm this is permissible under your local regulations.[7]

  • If direct drain disposal is not allowed, collect the neutralized waste in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety department.[9]

Disposal Summary:

StepProcedureKey Considerations
1. Preparation Prepare a neutralizing solution (e.g., 5-10% sodium bicarbonate in water) in a large, appropriate container.Use a container that can accommodate the volume of acid and the neutralizing solution, with extra space to allow for foaming.
2. Neutralization Slowly and carefully add the sulfuric acid waste to the neutralizing solution with constant stirring.Monitor the temperature and rate of gas evolution. If the reaction becomes too vigorous, slow the addition of acid.
3. pH Verification Use pH paper or a pH meter to check the pH of the solution. Add more neutralizing agent as needed until the pH is between 6 and 8.Ensure the solution is well-mixed before taking a final pH reading.
4. Final Disposal Dispose of the neutralized solution in accordance with institutional and local regulations.Consult your safety data sheets and institutional guidelines for specific disposal instructions.[2]

By adhering to these stringent safety and handling protocols, you can significantly mitigate the risks associated with working with concentrated sulfuric acid and ensure a safe laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.